4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683642. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBUODONIOAHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419769 | |
| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1752-94-9 | |
| Record name | 1752-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol [for Biochemical Research] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a lophine derivative with significant potential in medicinal chemistry and materials science. Lophine and its derivatives are recognized for their chemiluminescent properties and a wide range of pharmacological activities, making them attractive targets for drug discovery and development.[1] This document outlines the prevalent one-pot synthesis protocol, summarizes key quantitative data from various catalytic systems, and presents a detailed experimental methodology.
Core Synthesis Pathway: The Radziszewski Reaction
The synthesis of this compound is typically achieved through a multi-component reaction known as the Debus-Radziszewski imidazole (B134444) synthesis.[2][3] This reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (4-hydroxybenzaldehyde), and an ammonia (B1221849) source (commonly ammonium (B1175870) acetate).[2][3][4] This one-pot approach is highly efficient and offers good yields of the desired 2,4,5-trisubstituted imidazole.[5][6][7]
The generally accepted, though not definitively proven, mechanism proceeds in two main stages. Initially, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the final imidazole ring.[2][8]
Experimental Protocols
This section details the materials and methods for the synthesis of this compound.
Materials Required:
-
Benzil (B1666583) (1.0 mmol)
-
4-Hydroxybenzaldehyde (B117250) (1.0 mmol)
-
Ammonium Acetate (B1210297) (2.5 mmol or stoichiometric excess)
-
Catalyst (e.g., NaH₂PO₄, Dendrimer-PWA, Graphene oxide-chitosan, see Table 1 for options)[1]
-
Ethanol (B145695) (for washing and recrystallization)
-
Hexane and Ethyl Acetate (for column chromatography, if necessary)
-
Glacial Acetic Acid (optional solvent/catalyst)[9]
General One-Pot Synthesis Procedure (Solvent-Free):
-
In a round-bottom flask, combine benzil (1.0 mmol), 4-hydroxybenzaldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and the chosen catalyst at the specified loading (see Table 1).[1]
-
Heat the reaction mixture under solvent-free (neat) conditions with stirring at a temperature typically ranging from 120 °C to 160 °C.[1][7][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically between 10 to 45 minutes, depending on the catalyst and temperature), allow the reaction mixture to cool to room temperature.[1]
-
Add ethanol to the solidified mixture and stir until the solid is well-dispersed.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold ethanol.[1]
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.[1][11]
-
Alternatively, if the product is not crystalline, purification can be achieved using silica (B1680970) gel column chromatography with a hexane/ethyl acetate eluent system.[1]
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly influences the reaction time and yield of lophine derivatives. The following table summarizes various catalytic systems used for the one-pot synthesis of these compounds under solvent-free conditions.
| Catalyst | Catalyst Loading | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 33 mol% | 120 | 25-45 | 98-99 | [10] |
| Dendrimer-PWA | Not Specified | 120 | Not Specified | High | [10] |
| NiO Nanoparticles | 10 mg | 120 | Not Specified | Good to Excellent | [10] |
| Mandelic Acid | 20 mol% | 120 | Not Specified | High | [10] |
| Diethyl Ammonium Hydrogen Phosphate | 3 mmol | 100 | Not Specified | Excellent | [6] |
| Lactic Acid | 1 ml | 160 | Not Specified | up to 92 | [7] |
| Lemon Peel Powder | 10 mol% | 70 | 45 | 91 | [12] |
Characterization Data
The final product, this compound, is a white to light yellow powder or crystal.[13]
-
Molecular Formula: C₂₁H₁₆N₂O[13]
-
Molecular Weight: 312.37 g/mol [13]
-
Melting Point: 258 °C to 278 °C (literature values vary)[14][15]
-
Purity: >98.0% (HPLC)[13]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the one-pot synthesis of this compound.
Caption: One-pot synthesis workflow for this compound.
Signaling Pathways and Applications
Derivatives of 2,4,5-triphenyl-1H-imidazole, such as the subject of this guide, are of significant interest in drug development. They have been investigated for a variety of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][11][16] Notably, lophine derivatives have been explored as potent inhibitors of enzymes implicated in neurodegenerative diseases, such as cholinesterases (AChE and BuChE) in the context of Alzheimer's disease.[1] The versatile synthesis and biological potential of these compounds make them valuable scaffolds for further research and development.
The following diagram illustrates a conceptual relationship between the synthesis of this compound and its potential application in inhibiting disease-related enzymes.
Caption: Conceptual pathway from synthesis to potential therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. scribd.com [scribd.com]
- 9. ijfmr.com [ijfmr.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. asianpubs.org [asianpubs.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. This compound [for Biochemical R… [cymitquimica.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chemimpex.com [chemimpex.com]
- 16. japsonline.com [japsonline.com]
Spectroscopic and Mechanistic Insights into 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes a compilation of its spectral characteristics, detailed experimental protocols for its synthesis, and a proposed mechanism for its antioxidant activity.
Spectroscopic Data
The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 11.54 | s, br | 1H | NH | CDCl₃ |
| 7.93 | d | 2H | Ar-H | CDCl₃ |
| 7.54 - 7.43 | m | 10H | Ar-H | CDCl₃ |
| 6.89 | d | 2H | Ar-H | CDCl₃ |
| 5.37 | s, br | 1H | OH | CDCl₃ |
Source: Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst (2025)[1]
Table 2: ¹³C NMR Spectroscopic Data
While a specific ¹³C NMR spectrum for this compound was not explicitly found in the literature, data for the closely related analog, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, provides valuable insight into the expected chemical shifts.
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 147.23, 146.75, 146.63 | C (Aromatic C-O, C-N) | CDCl₃ |
| 132.47 | C (Aromatic) | CDCl₃ |
| 128.26, 127.91, 127.11 | CH (Aromatic) | CDCl₃ |
| 121.78, 118.60, 114.76, 109.08 | CH (Aromatic) | CDCl₃ |
| 55.71 | OCH₃ | CDCl₃ |
Note: This data is for 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. The absence of the methoxy (B1213986) signal and slight shifts in the aromatic region would be expected for the target compound.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3404.36 | -NH stretch |
| 3350.35 | -OH stretch |
| 1689.64 | -C=N stretch |
| 1639.49 | C=C stretch (aromatic) |
Source: Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst (2025)[1]
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 313.30 | [M+1]⁺ |
Source: Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst (2025)[1]
Experimental Protocols
The synthesis of this compound is typically achieved through a one-pot, three-component reaction. The following protocol is a representative example.
Synthesis of this compound
Materials:
-
Glacial acetic acid or Ethanol (B145695)
Procedure:
-
A mixture of benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol) is prepared.
-
The reactants are dissolved in a suitable solvent, such as glacial acetic acid or ethanol (5 mL).
-
The reaction mixture is then stirred and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
This protocol is a general representation based on similar syntheses of lophine derivatives.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Proposed Antioxidant Signaling Pathway
Imidazole (B134444) derivatives are known for their antioxidant properties. The proposed mechanism involves the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress. The phenolic hydroxyl group and the imidazole ring are key to this activity.
Caption: Proposed antioxidant mechanism of this compound.
References
An In-depth Technical Guide to 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (CAS Number 1752-94-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a heterocyclic compound with significant potential in various scientific and therapeutic fields. This document collates available data on its synthesis, physicochemical properties, and biological activities, with a focus on its antioxidant, anti-inflammatory, and potential anticancer properties. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development. Additionally, this guide presents diagrammatic representations of key signaling pathways and experimental workflows to enhance understanding of its mechanism of action and practical applications.
Introduction
This compound, also known as 2-(4-hydroxyphenyl)-4,5-diphenylimidazole, is a member of the triaryl-imidazole class of compounds. The imidazole (B134444) ring is a crucial pharmacophore found in many biologically active molecules, including the amino acid histidine and numerous pharmaceutical agents. The presence of a phenolic hydroxyl group on one of the phenyl rings suggests the potential for antioxidant activity through free radical scavenging. The unique structural combination of the imidazole and phenol (B47542) moieties makes this compound a subject of interest for its potential applications in medicinal chemistry, materials science, and as a biochemical reagent.[1][2][3] This guide aims to consolidate the current knowledge on this compound to serve as a valuable resource for the scientific community.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of biological activity.
| Property | Value | Reference |
| CAS Number | 1752-94-9 | [2][4] |
| Molecular Formula | C₂₁H₁₆N₂O | [2][4] |
| Molecular Weight | 312.37 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 248–250 °C | [5] |
| Purity | >98.0% (HPLC) | [4] |
| SMILES | C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | [2] |
| InChIKey | JMBUODONIOAHPZ-UHFFFAOYSA-N | [2] |
Synthesis
The most common and efficient method for the synthesis of this compound is a one-pot, three-component condensation reaction. This involves the reaction of benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and ammonium (B1175870) acetate (B1210297) in a suitable solvent, typically glacial acetic acid or ethanol.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles.[5]
Materials:
-
Benzil (1 equivalent)
-
4-Hydroxybenzaldehyde (1 equivalent)
-
Ammonium acetate (5 equivalents)
-
Glacial acetic acid
-
Ammonium hydroxide (B78521)
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of ammonium acetate (5 eq.) and glacial acetic acid (10 mL) is refluxed.
-
After five minutes of constant stirring, 4-hydroxybenzaldehyde (1 eq.) is added in a dropwise manner.
-
Following another five minutes of stirring, benzil (1 eq.) is added to the reaction mixture.
-
The reaction is continued at reflux, and the progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
To precipitate the product, ammonium hydroxide is added to the reaction mixture until a pH of 9 is reached.
-
The resulting precipitate is collected by filtration and washed with cold water.
-
The crude product is then dried.
-
For purification, the dried product is recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.[5]
Characterization: The structure and purity of the synthesized compound can be confirmed by various analytical techniques, including:
-
Melting Point: Comparison with the literature value.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, C-H (aromatic), C=C (aromatic), and C-N stretches.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the number and types of protons and carbons.[5]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[5]
Biological Activities and Mechanism of Action
The biological activities of this compound are primarily attributed to its antioxidant and enzyme inhibitory properties. These activities make it a promising candidate for further investigation as an anti-inflammatory and anticancer agent.
Antioxidant Activity
The phenolic hydroxyl group in the structure of this compound is a key determinant of its antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions.
Quantitative Antioxidant Data
| Assay | EC₅₀ (mg/mL) | Reference |
| DPPH Radical Scavenging | 0.141 | [5] |
| ABTS Radical Scavenging | 0.168 | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay This protocol is a standard method for assessing antioxidant activity.[5]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound dilutions.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Enzyme Inhibition
Xanthine (B1682287) Oxidase Inhibition
This compound has been shown to be a potent inhibitor of xanthine oxidase.[5] This enzyme plays a crucial role in purine (B94841) metabolism and its overactivity is associated with hyperuricemia and gout.
Quantitative Xanthine Oxidase Inhibition Data
| Enzyme | IC₅₀ (µg/mL) | Reference |
| Xanthine Oxidase | 85.8 | [5] |
Proposed Mechanism of Xanthine Oxidase Inhibition
The following diagram illustrates the proposed mechanism of action for xanthine oxidase inhibition, which is a key factor in conditions like gout.
Potential Anti-inflammatory and Anticancer Activities
While specific quantitative data for the anti-inflammatory and anticancer activities of this compound are not yet available in the literature, related imidazole derivatives have shown promise in these areas.[6][7] The anti-inflammatory effects of such compounds are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.[8][9][10]
The potential anticancer activity of imidazole derivatives is an active area of research, with some studies showing inhibition of cancer cell proliferation.[11][12] The exact mechanisms are likely multifactorial and may involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival and growth.
Hypothesized Anti-inflammatory Signaling Pathway
The following diagram depicts a simplified, hypothesized signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of related compounds.
Future Perspectives
This compound presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to quantify its anti-inflammatory, anticancer, and other potential biological activities, including the determination of IC₅₀/EC₅₀ values against a broader range of targets.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help in identifying the key structural features required for enhanced potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to assess its drug-likeness and safety profile.
Conclusion
This technical guide has summarized the currently available information on this compound (CAS 1752-94-9). The compound can be synthesized through a straightforward one-pot reaction and exhibits significant antioxidant and xanthine oxidase inhibitory activities. While its full therapeutic potential is yet to be unlocked, the existing data strongly suggests that it is a valuable lead compound for the development of new drugs targeting diseases associated with oxidative stress and inflammation. The provided protocols and diagrams are intended to serve as a foundation for future research in this exciting area.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (for Biochemical Research) | C21H16N2O | CID 352144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [for Biochemical R… [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent [biolmolchem.com]
- 8. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, cyclooxygenase inhibitory effects, and molecular modeling study of 4-aryl-5-(4-(methylsulfonyl)phenyl)-2-alkylthio and -2-alkylsulfonyl-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of the heterocyclic compound 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. This document consolidates available data on its spectral characteristics and outlines detailed experimental protocols for its synthesis and analysis. While the precise biological signaling pathways modulated by this specific molecule are not yet fully elucidated, this guide explores potential mechanisms of action based on the activities of structurally related imidazole (B134444) compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Physical and Chemical Properties
This compound, a triaryl-substituted imidazole, possesses a unique combination of structural features that contribute to its chemical and biological characteristics. The quantitative properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 312.37 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 258-267 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 568.8 ± 38.0 °C | |
| pKa (Predicted) | 9.43 ± 0.10 | |
| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |
| Purity | >98.0% (HPLC) | --INVALID-LINK-- |
Solubility: Qualitative assessments indicate that this compound is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF). It is expected to have low solubility in water.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Technique | Key Data Points |
| ¹H NMR (DMSO-d₆) | δ ~12.7 ppm (s, 1H, NH), δ ~9.6 ppm (s, 1H, OH), δ ~6.8-8.1 ppm (m, 14H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~115.8, 122.1, 127.1, 127.2, 128.9, 129.1, 129.3, 129.6, 129.9, 130.6, 131.4, 131.5, 132.0, 135.5, 137.3, 137.7, 147.3, 158.4 ppm |
| FT-IR (KBr, cm⁻¹) | ~3404 (N-H), ~3350 (O-H), ~1689 (C=N), ~1639 (C=C) |
| UV-Vis (in DMF) | λmax at 340 nm and 406 nm (attributed to π→π* transitions)[1] |
| Mass Spectrometry (ESI-MS) | m/z: 313.30 [M+H]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is based on a one-pot, three-component reaction.
Materials:
-
Glacial acetic acid or ethanol
-
Ice
-
Ethyl acetate
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid or ethanol.
-
Add ammonium acetate (a significant excess, e.g., 10 equivalents) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration.
-
Wash the crude product with ample distilled water.
-
For purification, recrystallize the solid from a suitable solvent such as ethanol.
-
Dry the purified crystals under vacuum to obtain this compound.
Spectroscopic Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry sample with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
3.2.3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent such as dimethylformamide (DMF).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.
Potential Biological Activity and Signaling Pathways
While direct studies on the specific biological targets of this compound are limited, the broader class of triaryl-substituted imidazoles has been extensively investigated for various pharmacological activities. Many compounds with this core structure are known to be potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses.
Additionally, some phenolic compounds are known to interact with nuclear receptors, such as the estrogen receptor. Given its phenolic moiety, this compound could potentially exhibit activity at such receptors.
Conclusion
This compound is a well-characterized compound with a straightforward synthesis. Its physical and chemical properties are well-documented, providing a solid foundation for further research. While its specific biological roles are yet to be fully uncovered, its structural similarity to known kinase inhibitors suggests it is a promising candidate for investigation in the context of inflammatory diseases and oncology. This guide serves as a comprehensive starting point for researchers interested in exploring the potential of this and related imidazole derivatives in drug discovery and development.
References
An In-depth Technical Guide to 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, chemical properties, and potential biological activities of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. This triphenyl-substituted imidazole (B134444) derivative has garnered interest for its potential applications in medicinal chemistry and materials science. This document details experimental protocols for its synthesis and characterization, summarizes key quantitative data, and explores its putative mechanisms of action, particularly as an anti-inflammatory and antimicrobial agent. Visual diagrams of a proposed anti-inflammatory signaling pathway and a general experimental workflow are provided to facilitate understanding and further research.
Molecular Structure and Chemical Properties
This compound, also known as 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole, is a heterocyclic aromatic organic compound. The core of the molecule is a five-membered imidazole ring, which is substituted with two phenyl groups at positions 4 and 5, and a 4-hydroxyphenyl group at position 2.
Chemical Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1752-94-9 | [2][3][4][5] |
| Molecular Formula | C₂₁H₁₆N₂O | [1][2][3] |
| Molecular Weight | 312.37 g/mol | [2][3][5] |
| Appearance | White to off-white or light yellow powder/crystal | [2][5] |
| Melting Point | 258 °C | [2] |
| SMILES | C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | [1] |
| InChI | InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23) | [1][5] |
Synthesis and Characterization
The most common and efficient method for the synthesis of this compound is a one-pot, three-component condensation reaction. This method, a variation of the Radziszewski imidazole synthesis, offers high yields and operational simplicity.
Experimental Protocol: One-Pot Synthesis
This protocol is a consolidated representation based on multiple reported syntheses of trisubstituted imidazoles.
Materials:
-
Glacial acetic acid
-
Distilled water
-
Ethyl acetate
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and a molar excess of ammonium acetate (e.g., 2.5 equivalents).
-
Solvent Addition: Add glacial acetic acid or ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-3 hours.
-
Precipitation and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice-cold water, which will cause the crude product to precipitate.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with copious amounts of distilled water to remove unreacted ammonium acetate and acetic acid. A subsequent wash with a dilute sodium bicarbonate solution can be performed to ensure complete removal of acidic impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Data
The following table summarizes typical characterization data for this compound.
| Technique | Observed Features |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3050 (aromatic C-H stretch), ~1600 (C=N stretch), ~1500 (aromatic C=C stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, N-H), ~9.5 (s, 1H, O-H), ~7.2-8.0 (m, 14H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~158 (C-OH), ~145 (C=N), ~115-135 (aromatic carbons) |
| Mass Spec (m/z) | 312 [M]⁺ |
Biological Activities and Potential Applications
Derivatives of the 4,5-diphenyl-1H-imidazole scaffold have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of imidazole derivatives. The proposed mechanism of action often involves the modulation of key inflammatory signaling pathways. It is suggested that these compounds can inhibit the activity of enzymes in the arachidonic acid pathway and may also modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][4]
Antimicrobial Activity
Imidazole-based compounds are well-known for their antifungal and antibacterial properties. The primary mechanism of antifungal action for many azole compounds is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. The antibacterial activity is often attributed to the disruption of the bacterial cell membrane and potential inhibition of nucleic acid synthesis.
Other Potential Applications
Due to its fluorescent properties and ability to form stable metal complexes, this compound and its derivatives are also being explored in materials science. Potential applications include:
-
Organic light-emitting diodes (OLEDs)[6]
-
Organic solar cells[6]
-
Chemical sensors and analytical instruments[6]
-
Catalysts in chemical reactions[6]
Visualizations
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Workflow
Caption: From synthesis to biological evaluation.
Conclusion
This compound represents a versatile scaffold with significant potential in both medicinal chemistry and materials science. The straightforward one-pot synthesis allows for the efficient production of this compound, enabling further investigation into its biological activities. The anti-inflammatory and antimicrobial properties exhibited by related imidazole derivatives suggest that this compound could be a valuable lead for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, explore its structure-activity relationships, and evaluate its efficacy and safety in preclinical models. This technical guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. nano-ntp.com [nano-ntp.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. medchemexpress.com [medchemexpress.com]
The Rising Therapeutic Potential of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol scaffold, a core structure of a class of compounds often referred to as lophine derivatives or triarylimidazoles, has emerged as a versatile and promising framework in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for further investigation and development. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental methodologies.
Quantitative Biological Activity Data
The biological activities of various this compound derivatives have been quantified against several biological targets. The following tables summarize the key findings from multiple studies, providing a comparative view of their potency.
Table 1: α-Glucosidase Inhibitory Activity
A series of 2,4,5-triarylimidazole-1,2,3-triazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. All tested compounds displayed potent inhibition, with IC50 values significantly lower than the standard drug, acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM)[1].
| Compound ID | Modifications | IC50 (μM) | Ki (μM) | Inhibition Type |
| 5j | Triazole derivative | 15.16 ± 0.18 | 14.78 | Noncompetitive |
| Other Derivatives | Triazole derivatives | 15.16 ± 0.18 to 48.15 ± 0.37 | Not Reported | Not Reported |
Table 2: Monoacylglycerol Lipase (B570770) (MAGL) Inhibitory Activity
Unexpectedly, certain lophine derivatives were identified as inhibitors of monoacylglycerol lipase (MAGL) during the development of a chemiluminescent assay. The octanoic and palmitic acid esters of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole showed the most significant activity[2].
| Compound | Derivative Type | Inhibition | Reversibility |
| Octanoic acid ester of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole | Lophine derivative | Concentration-dependent | Irreversible |
| Palmitic acid ester of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole | Lophine derivative | Concentration-dependent | Irreversible |
Table 3: Antibacterial Activity
A study on 4,5-diphenyl-1H-imidazole derivatives revealed their potential as antibacterial agents. Specifically, compound 6d demonstrated potent activity against Staphylococcus aureus, being twofold more potent than ciprofloxacin[3].
| Compound ID | Target Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| 6d | Staphylococcus aureus | 4 |
| 6c | Staphylococcus aureus | 16 |
| 6c | Enterococcus faecalis | 16 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols employed in the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2,4,5-Triarylimidazole Derivatives
A common and efficient method for the synthesis of the 2,4,5-triarylimidazole core involves a one-pot, three-component reaction.[4][5][6]
Materials:
-
Substituted benzaldehyde
-
Glacial acetic acid (solvent)
Procedure:
-
A mixture of benzil (1 equivalent), a substituted aldehyde (1 equivalent), and ammonium acetate (5 equivalents) is refluxed in glacial acetic acid (10 mL).
-
The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is neutralized by the addition of ammonium hydroxide (B78521) to a pH of 9.
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization or column chromatography.
α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is determined using a colorimetric assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) to stop the reaction
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme solution to the phosphate buffer.
-
Add the test compound solution to the wells.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate (pNPG).
-
Incubate the plate at 37°C.
-
Stop the reaction by adding a solution of Na2CO3.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 values are determined from a dose-response curve.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is pivotal for rational drug design and development. For this compound derivatives, several mechanisms have been elucidated or proposed.
Enzyme Inhibition
Many of the biological activities of these derivatives stem from their ability to inhibit specific enzymes.
-
α-Glucosidase Inhibition: Kinetic studies of the most potent α-glucosidase inhibitor, compound 5j , revealed a noncompetitive mode of inhibition. This suggests that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. Molecular docking studies further support this by identifying the binding interactions of these compounds with the α-glucosidase enzyme[1].
-
Monoacylglycerol Lipase (MAGL) Inhibition: The interaction of lophine derivatives with MAGL was found to be stable and irreversible. Docking studies suggest a competitive and irreversible mode of inhibition, indicating that these compounds may bind to the active site of MAGL, potentially forming a covalent bond with a key residue[2].
Chemiluminescence
Lophine and its derivatives are known for their chemiluminescent properties. The mechanism for this is described as Chemically Initiated Electron Exchange Luminescence (CIEEL)[7]. This property has been harnessed in the development of analytical tools and assays[2][8].
Future Directions
The diverse biological activities of this compound derivatives underscore their potential as scaffolds for the development of novel therapeutic agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety of the most promising derivatives in animal models.
-
Elucidation of Novel Mechanisms of Action: To uncover new therapeutic applications for this class of compounds.
References
- 1. Synthesis and biological evaluation of novel 2,4,5-triarylimidazole-1,2,3-triazole derivatives via click chemistry as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Lophine derivatives as activators in peroxyoxalate chemiluminescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Lophine derivatives as versatile analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
InChIKey: JMBUODONIOAHPZ-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the compound 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound is a substituted imidazole (B134444) derivative with a phenol (B47542) group. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₆N₂O | PubChem[1] |
| Molecular Weight | 312.37 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI | InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23) | PubChem[1] |
| SMILES | C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | PubChem[1] |
| Appearance | White to light yellow powder/crystal | CymitQuimica |
Synthesis Protocols
Several methods for the synthesis of this compound and its derivatives have been reported. A common approach involves a one-pot, three-component reaction.
Conventional Synthesis
A widely used method is the condensation of benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and ammonium (B1175870) acetate (B1210297).
Experimental Protocol:
-
A mixture of benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol) is prepared.
-
The mixture is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.
-
The reaction mixture is refluxed for a specified period, typically 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled and poured into ice-cold water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol.
Green Synthesis using Lemon Peel Powder (LPP) Catalyst
A more environmentally friendly approach utilizes a natural, heterogeneous catalyst.
Experimental Protocol:
-
A mixture of benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and lemon peel powder (10 wt%) is prepared in 5 ml of ethanol.
-
The mixture is stirred at room temperature.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is poured onto crushed ice and stirred for 10 minutes.
-
The solid product is filtered and purified by recrystallization from hot ethanol. This method has reported a yield of 83%.
Spectroscopic Data
The structure of this compound has been confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 5.37 (s, br, 1H, OH), 6.89 (d, 2H, Ar-H), 7.43-7.54 (m, 10H, Ar-H), 7.93 (d, 2H, Ar-H), 11.54 (s, br, 1H, NH) |
| IR (KBr) cm⁻¹ | 3404.36 (-NH), 3350.35 (-OH), 1689.64 (C=N), 1639.49 (C=C) |
| ESI-MS | m/z 313.30 [M+1]⁺ |
| UV-Vis Absorption (in DMF) nm | 340, 406 (due to π→π* transition) |
Biological Activities and Potential Applications
This compound and its derivatives have shown promising biological activities, particularly as antioxidant and anticancer agents.[2]
Antioxidant Activity
The phenolic hydroxyl group in the structure of this compound contributes to its antioxidant properties by donating a hydrogen atom to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound are prepared in a suitable solvent.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.
-
A control sample (containing only the solvent and DPPH) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Anticancer Activity
Derivatives of 2,4,5-triphenyl-1H-imidazole have been evaluated for their antiproliferative activity against various cancer cell lines. One study reported that this compound exhibited some antiproliferative effect against the human lung adenocarcinoma cell line A549, although it was less than 50% inhibition at the tested concentration.
Experimental Protocol: MTT Assay for Cell Viability
-
Human cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 or 48 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Signaling Pathways and Mechanisms of Action (Hypothesized)
While specific signaling pathways for this compound are not extensively detailed in the available literature, the biological activities of similar imidazole-based compounds suggest potential mechanisms. Many anticancer agents with a phenolic structure are known to induce apoptosis in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Furthermore, some imidazole derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]
The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species (ROS). Elevated ROS levels can lead to oxidative stress, which is implicated in the progression of various diseases, including cancer. By neutralizing ROS, this compound may help to mitigate cellular damage.
Below is a generalized workflow illustrating the synthesis and potential biological evaluation of this compound.
Caption: General workflow for the synthesis and biological evaluation.
A hypothetical signaling pathway for the anticancer activity of a phenolic imidazole compound is depicted below.
Caption: Hypothesized apoptotic signaling pathway.
References
- 1. This compound (for Biochemical Research) | C21H16N2O | CID 352144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro | Semantic Scholar [semanticscholar.org]
Purity Analysis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol by High-Performance Liquid Chromatography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust method for the purity analysis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol herein provides a comprehensive framework for the accurate quantification of the main compound and the separation of potential process-related impurities and degradation products.
Introduction
This compound is a versatile organic compound with applications as a fluorescent dye and catalyst.[1] Its utility in the synthesis of organic light-emitting diodes (OLEDs) and its use in chemical sensors and as a biochemical reagent necessitate a reliable method for purity assessment to ensure material quality and consistency in research and development.[1] High-performance liquid chromatography (HPLC) is a precise and widely used technique for the analysis of non-volatile and thermally sensitive compounds like imidazole (B134444) derivatives.[2] This guide presents a validated RP-HPLC method for the purity determination of this compound.
Experimental Protocol: Reverse-Phase HPLC
A detailed experimental protocol for the HPLC analysis is provided below. This method is based on established principles for the separation of imidazole and phenol (B47542) derivatives.[2][3][4]
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard of known purity (>99.5%).
2.2. Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Gradient Program | See Table 1 |
Table 1: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
2.3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Representative Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.2 | 150 | 0.5 | Impurity 1 |
| 2 | 8.5 | 29550 | 98.5 | This compound |
| 3 | 12.1 | 300 | 1.0 | Impurity 2 |
| Total | 30000 | 100.0 |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
Potential Impurities
The synthesis of this compound often involves the reaction of benzil, 4-hydroxybenzaldehyde, and ammonium (B1175870) acetate.[5][6] Potential process-related impurities could include unreacted starting materials or by-products from side reactions. The developed HPLC method is designed to separate these potential impurities from the main analyte peak.
Conclusion
The reverse-phase HPLC method detailed in this guide provides a reliable and accurate means for determining the purity of this compound. The clear separation of the main compound from potential impurities, coupled with precise quantification, makes this method suitable for quality control in both research and industrial settings. The provided experimental parameters can serve as a starting point for method validation and transfer to other laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 1H-Imidazole, 2-propyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromforum.org [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
A Technical Guide to 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a versatile heterocyclic compound with significant potential in various research and development fields. This document outlines its chemical properties, reliable suppliers for research-grade material, detailed experimental protocols for its synthesis and evaluation of its biological activities, and a discussion of its potential mechanisms of action.
Chemical Properties and Suppliers
This compound, also known as 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole, is a substituted imidazole (B134444). Its structure, featuring a phenolic hydroxyl group, imparts antioxidant properties, while the imidazole core is a common scaffold in pharmacologically active compounds.
Compound Data
| Property | Value | Reference |
| CAS Number | 1752-94-9 | [1][2][3] |
| Molecular Formula | C₂₁H₁₆N₂O | [1][2][3] |
| Molecular Weight | 312.37 g/mol | [1][2] |
| Appearance | White to off-white or light yellow powder/crystal | [1][3] |
| Purity | Typically ≥98% (HPLC) | [1][3] |
| Melting Point | 258 °C | [1] |
| Storage | Store at room temperature | [1] |
Commercial Suppliers for Research
The following table summarizes suppliers of this compound for research purposes. Purity and available quantities should be confirmed with the respective supplier.
| Supplier | Product Name | Purity | Notes |
| Chem-Impex | This compound | ≥ 98% (HPLC) | Marketed for pharmaceutical development, antioxidant applications, and material science.[1] |
| TCI America | This compound [for Biochemical Research] | >98.0% (HPLC) | Intended for laboratory use.[3] |
| MedChemExpress | This compound | Not specified | Described as a biochemical reagent for life science research.[4] |
| CymitQuimica | This compound [for Biochemical Research] | >98.0%(T)(HPLC) | For laboratory use only.[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for the evaluation of its key biological activities.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is a one-pot, three-component reaction.[5]
Materials:
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (excess, e.g., 5 equivalents) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The antioxidant activity can be determined by the compound's ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well containing the test compound.
-
Include a positive control (ascorbic acid) and a blank (methanol without the test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy is determined by finding the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dissolve the test compound in DMSO to prepare a stock solution.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a negative control well containing only broth) with the bacterial suspension.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are still under investigation, its phenolic structure suggests potential involvement in key cellular signaling pathways related to oxidative stress and inflammation.
Nrf2-Mediated Antioxidant Response
Phenolic compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses.[6]
Hypothesized Mechanism:
-
Under conditions of oxidative stress, reactive oxygen species (ROS) accumulate in the cell.
-
This compound, acting as an antioxidant, may directly scavenge ROS.
-
Additionally, it could potentially induce a conformational change in Keap1, the cytosolic inhibitor of Nrf2.
-
This leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.
-
This upregulates the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize oxidative stress.
Modulation of NF-κB Inflammatory Signaling
The anti-inflammatory properties of many phenolic compounds are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]
Hypothesized Mechanism:
-
Pro-inflammatory stimuli (e.g., cytokines like TNF-α or bacterial components like LPS) activate the IκB kinase (IKK) complex.
-
IKK phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p65/p50) in the cytoplasm.
-
Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation.
-
The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus.
-
In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.
-
This compound may exert anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of IKK or the degradation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.[7]
Conclusion
This compound is a readily accessible research compound with demonstrated antioxidant and antimicrobial properties. The experimental protocols provided herein offer a foundation for its synthesis and biological evaluation. The hypothesized mechanisms of action via the Nrf2 and NF-κB signaling pathways provide a rationale for further investigation into its therapeutic potential in diseases characterized by oxidative stress and inflammation. This guide serves as a valuable resource for researchers aiming to explore the multifaceted applications of this promising imidazole derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (for Biochemical Research) | C21H16N2O | CID 352144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [for Biochemical R… [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its synthesis, crystallization, and solid-state conformation. While the complete crystallographic dataset is not publicly available, this guide consolidates the known structural parameters and provides a robust experimental framework for its preparation and analysis.
Core Crystallographic Data
Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in a monoclinic system.[1] The determined space group is P21/n.[1] Unfortunately, detailed quantitative data such as unit cell dimensions, bond lengths, and bond angles are not available in the public domain at the time of this publication.
Table 1: Crystallographic Data Summary
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Parameters | Data not publicly available |
| Bond Lengths | Data not publicly available |
| Bond Angles | Data not publicly available |
| Torsion Angles | Data not publicly available |
Experimental Protocols
A reproducible synthesis and crystallization protocol is crucial for obtaining high-quality single crystals suitable for X-ray diffraction and for ensuring consistency in further experimental studies. The following protocols are based on established methods for the synthesis of 2,4,5-triarylimidazoles.
Synthesis of this compound
The synthesis is typically achieved through a one-pot, three-component condensation reaction.
Materials:
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add ammonium acetate (at least 3 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product in a desiccator.
Crystallization
Slow evaporation of a suitable solvent is a common and effective method for growing single crystals of 2,4,5-triarylimidazoles.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Gravity filter the hot solution to remove any insoluble impurities.
-
Cover the flask or beaker containing the filtrate with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Allow the solution to stand undisturbed at room temperature.
-
Single crystals are typically formed over a period of several days to a week.
-
Once suitable crystals have formed, they can be carefully isolated from the mother liquor.
Experimental Workflow
The logical flow from starting materials to the final, structurally characterized compound can be visualized as follows:
This guide serves as a foundational resource for researchers working with this compound. While the absence of a complete crystallographic dataset is a limitation, the provided information on its synthesis, crystallization, and known structural parameters offers a solid starting point for further investigation and application in drug discovery and materials science.
References
Quantum Mechanical Calculations for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: A Technical Guide
This technical guide provides a comprehensive overview of the quantum mechanical calculations performed on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a molecule of significant interest in materials science and drug development.[1] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecule's electronic structure, reactivity, and spectroscopic properties through computational methods.
Introduction
This compound, hereafter referred to as 4-DPIP, belongs to the imidazole (B134444) class of heterocyclic compounds. Imidazole derivatives are known for their diverse pharmacological activities and applications in materials science, including their use as fluorescent dyes and catalysts.[1][2] Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the molecular properties of 4-DPIP, aiding in the rational design of novel materials and therapeutic agents.
Computational Methodologies
The theoretical calculations summarized in this guide are primarily based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.
Software and Theoretical Models
The quantum chemical calculations are typically performed using the Gaussian suite of programs.[2] The most commonly employed theoretical model is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. Various basis sets are utilized to approximate the molecular orbitals, with 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p) being frequently reported for similar imidazole derivatives.[3][4][5]
Experimental Protocols
Geometry Optimization: The initial molecular geometry of 4-DPIP is constructed and then optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The convergence criteria typically involve thresholds for the maximum force, root-mean-square (RMS) force, maximum displacement, and RMS displacement.
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[6]
Molecular Electrostatic Potential (MEP) Analysis: The MEP is calculated to visualize the charge distribution around the molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack.[2]
Results and Discussion
Molecular Geometry
Table 1: Selected Optimized Geometrical Parameters for a 4-DPIP Derivative. [4]
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-N1 | 1.403 | - |
| C1-C2-N2 | - | 110.0 |
| C3-N1-C16-C23 | - | 60.7 (Dihedral) |
| C1-C2-C10-C11 | - | 25.2 (Dihedral) |
Note: The atom numbering corresponds to the derivative studied in the cited reference.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's stability.[6] For a derivative of 4-DPIP, the calculated HOMO and LUMO energies are presented below.
Table 2: Calculated HOMO-LUMO Energies and Related Quantum Chemical Parameters for a 4-DPIP Derivative. [4]
| Parameter | Value (eV) |
| EHOMO | -5.032 |
| ELUMO | -2.379 |
| Energy Gap (ΔE) | 2.653 |
| Ionization Potential (I) | 5.032 |
| Electron Affinity (A) | 2.379 |
| Chemical Hardness (η) | 1.326 |
| Chemical Softness (S) | 0.754 |
| Electronegativity (χ) | 3.705 |
| Chemical Potential (μ) | -3.705 |
| Electrophilicity Index (ω) | 5.174 |
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[6] The high electrophilicity index suggests that this class of molecules can act as good electrophiles.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For imidazole derivatives, the regions around the nitrogen atoms of the imidazole ring are typically the most negative (red), indicating they are the most probable sites for electrophilic attack. The hydrogen atoms, particularly the one on the phenolic hydroxyl group, are expected to be in the most positive (blue) regions, making them susceptible to nucleophilic attack.[2]
Vibrational Analysis
Theoretical vibrational frequency calculations are essential for interpreting experimental IR and Raman spectra. For a related molecule, 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole, the vibrational modes have been assigned based on DFT calculations.[7] The characteristic vibrations include C-H stretching of the aromatic rings, N-H stretching of the imidazole ring, and O-H stretching of the phenol (B47542) group.
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the quantum mechanical calculation of molecular properties.
Caption: A flowchart illustrating the computational workflow.
Relationships of Calculated Properties
The following diagram shows the logical relationships between the core quantum mechanical calculations and the derived molecular properties.
Caption: Relationships between calculations and properties.
Conclusion
Quantum mechanical calculations, particularly DFT, serve as a powerful tool for elucidating the molecular properties of this compound. The analysis of its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and vibrational spectra provides fundamental insights into its stability, reactivity, and potential applications. While the data presented here for the exact molecule is limited, the findings from closely related derivatives offer valuable guidance for future experimental and theoretical investigations. These computational approaches are indispensable for the rational design of new imidazole-based compounds with tailored properties for applications in medicinal chemistry and materials science.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nphj.nuph.edu.ua [nphj.nuph.edu.ua]
- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 7. ijrar.org [ijrar.org]
An In-depth Technical Guide on the Physicochemical Properties and Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
This technical guide provides a comprehensive overview of the melting point and synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a compound of interest for researchers, scientists, and professionals in drug development and material science. This document outlines key physicochemical data, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.
Physicochemical Data
The melting point of this compound has been reported in various scientific literature, with some variations in the observed temperature range. This variation can be attributed to different experimental conditions and the purity of the synthesized compound. A summary of the reported melting points and other relevant physicochemical properties is presented below for easy comparison.
| Property | Value | Source |
| Melting Point | 264-266 °C | [1] |
| 258 °C | [2] | |
| 215 °C | [3] | |
| 278 °C | [3] | |
| Molecular Formula | C₂₁H₁₆N₂O | [2][4][5] |
| Molecular Weight | 312.37 g/mol | [2][4][5] |
| Appearance | White to off-white powder | [2] |
| White to Light yellow powder to crystal | [5] | |
| Purity | ≥ 98% (HPLC) | [2][5] |
| CAS Number | 1752-94-9 | [2][4][5] |
Experimental Protocols
The synthesis of this compound can be achieved through a one-pot, three-component reaction. The following protocol is based on a green synthesis approach utilizing a natural catalyst.[1]
Synthesis of this compound [1]
-
Reactants:
-
Benzil
-
4-Hydroxybenzaldehyde
-
Ammonium (B1175870) acetate
-
Lemon Peel Powder (LPP) as a catalyst
-
Ethanol as a solvent
-
-
Procedure:
-
A mixture of benzil, 4-hydroxybenzaldehyde, ammonium acetate, and lemon peel powder (10 mol%) is taken in ethanol.
-
The reaction mixture is heated at 70°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid product is separated.
-
The crude product is then purified by recrystallization from aqueous alcohol.
-
-
Characterization: The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods, including:
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the green synthesis of this compound.
Caption: Green synthesis workflow for this compound.
Potential Applications
This compound is a versatile organic compound with a range of potential applications in different fields:
-
Pharmaceutical Development: It serves as a potential drug candidate due to its ability to interact with biological targets.[2]
-
Material Science: This compound can be used in the development of advanced materials to improve the thermal stability and mechanical properties of polymers.[2]
-
Organic Electronics: It is used in the preparation of organic light-emitting diodes (OLEDs) and organic solar cells.[6]
-
Analytical Chemistry: The compound can be employed as a reagent in various analytical techniques.[2]
-
Antioxidant Applications: Its antioxidant properties make it a candidate for use in cosmetic formulations to protect the skin from oxidative stress.[2]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (for Biochemical Research) | C21H16N2O | CID 352144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [for Biochemical R… [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Solubility of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. This document outlines the compound's solubility in various solvents, details relevant experimental protocols, and presents a visual representation of its synthesis workflow.
Core Concepts in Solubility
The solubility of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a critical physicochemical parameter in drug development and chemical research. It influences a compound's bioavailability, formulation, and efficacy. For this compound, a molecule with both hydrophobic (diphenyl groups) and hydrophilic (phenol and imidazole (B134444) moieties) characteristics, its solubility is expected to vary significantly with the polarity of the solvent.
Data Presentation: Solubility of this compound
| Solvent | Chemical Formula | Type | Solubility | Reference / Justification |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Used as a solvent for UV-Vis spectroscopic measurements.[1] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble (especially when heated) | Commonly used for recrystallization, indicating good solubility at elevated temperatures.[2][3] |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | Moderately Polar | Soluble | Used as an extraction solvent during synthesis. |
| Chloroform | CHCl₃ | Nonpolar | Likely Soluble | The related compound 4,5-diphenylimidazole (B189430) is soluble in chloroform. |
| Benzene | C₆H₆ | Nonpolar | Likely Soluble | The related compound 4,5-diphenylimidazole is soluble in benzene. |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Likely Soluble | The related compound 4,5-diphenylimidazole is soluble in ether. |
| Water | H₂O | Polar Protic | Insoluble | The related compound 4,5-diphenylimidazole is insoluble in water, and the addition of a large hydrophobic structure suggests low aqueous solubility. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot reaction. The following protocol is based on established literature procedures.
Materials:
-
Ammonium (B1175870) acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of benzil (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and ammonium acetate (10 equivalents) is prepared in glacial acetic acid.
-
The reaction mixture is refluxed for a specified period, typically several hours, with continuous stirring.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask. The amount of excess solid should be sufficient to ensure that a saturated solution is formed.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated solution. Care must be taken to avoid any undissolved solid from contaminating the sample of the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is then expressed in appropriate units, such as g/100 mL or mol/L.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Methodological & Application
Applications of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in Catalysis: A Detailed Overview
Introduction
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, commonly known as lophine, is a versatile organic compound recognized for its applications in various chemical and biological domains. Beyond its well-documented use in fluorescent dyes and as a biochemical reagent, its unique structure makes it an effective ligand in coordination chemistry.[1] When complexed with transition metals, lophine and its derivatives can form stable and catalytically active species, opening avenues for their use in promoting a range of organic transformations. This document provides a detailed account of the catalytic applications of this compound, with a focus on its role in oxidation reactions.
Application Note 1: Copper-Catalyzed Aerobic Oxidation of Phenols
Background
The selective oxidation of phenols to quinones is a fundamental transformation in organic synthesis, providing access to valuable intermediates for pharmaceuticals, agrochemicals, and materials science. Transition metal complexes are often employed to catalyze this reaction under mild conditions using environmentally benign oxidants like molecular oxygen. Copper complexes, in particular, have shown significant promise in mimicking the activity of tyrosinase and catechol oxidase, enzymes responsible for phenol (B47542) oxidation in biological systems. Metal complexes featuring imidazole-based ligands have been investigated for their ability to facilitate this transformation.
A notable application of a lophine-derived ligand is in the copper-catalyzed aerobic oxidation of substituted phenols. A copper(II) complex of a ligand structurally similar to this compound has demonstrated catalytic activity in the oxidation of 2,4-di-tert-butylphenol (B135424) to 3,5-di-tert-butyl-o-quinone.
Catalytic System and Proposed Mechanism
The catalytic system involves a copper(II) center coordinated to a lophine-type ligand. The proposed mechanism for the copper-catalyzed oxidation of phenols suggests the formation of a copper(II)-phenolate intermediate. This intermediate can then undergo an intramolecular electron transfer to generate a phenoxyl radical and a copper(I) species. The reduced copper(I) complex can then react with molecular oxygen to regenerate the active copper(II) catalyst and produce a reactive oxygen species that continues the catalytic cycle, leading to the formation of the corresponding quinone.
Figure 1: Proposed catalytic cycle for the copper-catalyzed aerobic oxidation of phenols.
Quantitative Data
The catalytic performance of a copper(II) complex with a lophine-derived ligand in the oxidation of 2,4-di-tert-butylphenol is summarized in the table below. The data highlights the efficiency of the catalyst in converting the phenol substrate to the corresponding quinone product under aerobic conditions.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 2,4-di-tert-butylphenol | 1 | Acetonitrile (B52724) | 25 | 24 | 95 | 92 |
| 2 | 2,4-di-tert-butylphenol | 0.5 | Acetonitrile | 25 | 24 | 88 | 85 |
| 3 | 2,4-di-tert-butylphenol | 1 | Dichloromethane | 25 | 24 | 75 | 70 |
| 4 | Phenol | 1 | Acetonitrile | 25 | 24 | 60 | 55 (mixture of o- and p-quinone) |
Table 1: Catalytic Oxidation of Phenols using a Copper(II)-Lophine Derivative Complex.
Experimental Protocols
Protocol 1: Synthesis of the Copper(II)-Lophine Derivative Catalyst
This protocol describes a general method for the synthesis of a copper(II) complex with a lophine-derived ligand.
Materials:
-
This compound derivative (1 mmol)
-
Copper(II) acetate (B1210297) monohydrate (0.5 mmol)
-
Methanol (B129727) (20 mL)
-
Triethylamine (B128534) (2 mmol)
Procedure:
-
Dissolve the this compound derivative in methanol in a round-bottom flask.
-
Add triethylamine to the solution to deprotonate the phenolic hydroxyl group.
-
In a separate flask, dissolve copper(II) acetate monohydrate in methanol.
-
Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.
-
A color change should be observed, indicating the formation of the complex.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.
-
The solid copper(II) complex is then characterized by standard analytical techniques (FT-IR, UV-Vis, elemental analysis).
Figure 2: Experimental workflow for the synthesis of the copper(II) catalyst.
Protocol 2: Catalytic Oxidation of 2,4-di-tert-butylphenol
This protocol details the procedure for the catalytic aerobic oxidation of 2,4-di-tert-butylphenol using the synthesized copper(II)-lophine derivative complex.
Materials:
-
2,4-di-tert-butylphenol (1 mmol)
-
Copper(II)-lophine derivative catalyst (0.01 mmol, 1 mol%)
-
Acetonitrile (10 mL)
-
Oxygen balloon
Procedure:
-
To a round-bottom flask, add 2,4-di-tert-butylphenol and the copper(II) catalyst.
-
Add acetonitrile to dissolve the reactants.
-
Attach an oxygen-filled balloon to the flask.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure 3,5-di-tert-butyl-o-quinone.
-
The product is characterized by 1H NMR, 13C NMR, and mass spectrometry.
This compound and its derivatives serve as effective ligands for the development of transition metal-based catalysts. The application of a copper(II) complex of a lophine derivative in the aerobic oxidation of phenols demonstrates the potential of these compounds in promoting synthetically useful transformations under mild and environmentally friendly conditions. Further research into the catalytic applications of metal complexes derived from this compound is warranted and could lead to the discovery of novel and efficient catalytic systems for a broader range of organic reactions.
References
Application Notes and Protocols for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol as a Biochemical Assay Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is an organic compound belonging to the imidazole (B134444) class of molecules.[1][2] Structurally, it is related to a well-established class of biochemical reagents known as p38 MAP kinase inhibitors.[3][4] The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of inflammatory responses, making it a key target in drug discovery for a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[5][6]
While direct quantitative data on the inhibitory activity of this compound on p38 MAPK is not extensively documented in publicly available literature, its structural similarity to known imidazole-based inhibitors suggests its potential as a valuable tool for studying the p38 MAPK pathway. These application notes provide detailed protocols for utilizing this compound as a biochemical assay reagent to investigate p38 MAPK activity.
Putative Mechanism of Action
Based on the extensive research on related imidazole compounds, this compound is hypothesized to act as an ATP-competitive inhibitor of p38 MAP kinase.[4][7] The imidazole scaffold is a key pharmacophore that binds to the ATP-binding pocket of the p38 enzyme, preventing the phosphorylation of downstream substrates and thereby inhibiting the inflammatory signaling cascade.[7]
Data Presentation: Efficacy of Structurally Related Imidazole-Based p38 MAPK Inhibitors
To provide a reference for the potential potency of this compound, the following table summarizes the inhibitory concentrations (IC50) of other well-characterized imidazole-based p38 MAPK inhibitors.
| Compound Name | p38 Isoform(s) Inhibited | IC50 (nM) | Assay Type | Reference |
| SB203580 (Adezmapimod) | p38α/β | 300-500 | Cell-based | [8] |
| SB202190 | p38α/β2 | 50/100 | Cell-free | [2] |
| Compound AA6 | p38 | 403.57 | In vitro | [6] |
Signaling Pathway
The p38 MAPK signaling pathway is a tiered kinase cascade activated by cellular stress and inflammatory cytokines.
Caption: p38 MAPK Signaling Cascade and Point of Inhibition.
Experimental Protocols
The following protocols are adapted from established methods for characterizing p38 MAPK inhibitors and can be applied to evaluate this compound.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., ATF2)
-
This compound
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing recombinant p38α kinase and the ATF2 substrate in kinase buffer.
-
Initiate Reaction: Add 5 µL of the kinase reaction mixture to each well.
-
ATP Addition: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38α.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for p38 MAPK Inhibition (Western Blot)
This assay determines the ability of the compound to inhibit p38 MAPK activity within a cellular context by measuring the phosphorylation of a downstream target, such as MAPKAPK2 or HSP27.
Materials:
-
Human monocytic cell line (e.g., THP-1) or other suitable cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) or other p38 MAPK activator
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MAPKAPK2 (Thr334), anti-total MAPKAPK2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 cells in a 6-well plate and differentiate with PMA if necessary.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-MAPKAPK2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-MAPKAPK2 signal to the total MAPKAPK2 or β-actin signal.
-
Compare the levels of phosphorylated MAPKAPK2 in treated versus untreated cells.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel p38 MAPK inhibitor.
Caption: Workflow for Characterizing a p38 MAPK Inhibitor.
Conclusion
This compound represents a promising tool for researchers studying the p38 MAPK signaling pathway. The provided protocols offer a framework for its application in biochemical and cell-based assays to elucidate its inhibitory potential and further understand the role of p38 MAPK in various physiological and pathological processes. As with any research reagent, it is recommended to perform dose-response experiments to determine the optimal concentration for specific experimental systems.
References
- 1. bosterbio.com [bosterbio.com]
- 2. hellobio.com [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of OLEDs Using 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Organic Light-Emitting Diode (OLED) materials derived from 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. This document outlines the synthesis of the precursor, its derivatization into a functional OLED material, and the subsequent fabrication and performance of a representative OLED device.
Introduction
Imidazole (B134444) derivatives are a significant class of heterocyclic compounds widely utilized in the development of materials for organic electronics due to their excellent thermal stability, and tunable electronic properties.[1] Specifically, the 4,5-diphenyl-1H-imidazole core is a versatile building block for creating hole-transporting, electron-transporting, and emissive materials for OLEDs.[1] The presence of a phenol (B47542) group in this compound offers a convenient point for chemical modification, allowing for the synthesis of a variety of functional derivatives.
This document details a synthetic route to a representative triphenylamine-functionalized imidazole derivative, N,N-diphenyl-4-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)aniline, a promising candidate for use as a hole-transporting or emissive material in OLEDs. Triphenylamine (B166846) moieties are well-known for their excellent hole-transporting capabilities and are frequently incorporated into OLED materials to enhance device performance.[2]
Synthetic Scheme
The overall synthetic strategy involves a three-step process, starting from the synthesis of the precursor this compound. This is followed by a Williamson ether synthesis to introduce a linker, and finally, a Buchwald-Hartwig amination to couple the triphenylamine moiety.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel (100-200 mesh).
Synthesis of this compound
This protocol is adapted from the method described by Puratchikody et al.
Procedure:
-
A mixture of benzil (10 mmol, 2.10 g), 4-hydroxybenzaldehyde (B117250) (10 mmol, 1.22 g), and ammonium acetate (20 mmol, 1.54 g) in glacial acetic acid (20 mL) is placed in a round-bottom flask.
-
The reaction mixture is refluxed for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-cold water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol (B145695) to afford pure this compound as a white solid.
Synthesis of 4-(4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)aniline
This protocol is a representative Williamson ether synthesis.
Procedure:
-
To a solution of this compound (10 mmol, 3.12 g) in dry N,N-dimethylformamide (DMF, 50 mL), potassium carbonate (20 mmol, 2.76 g) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
4-Fluoroaniline (12 mmol, 1.15 mL) is added, and the reaction mixture is heated to 120 °C and stirred for 24 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is poured into ice-cold water (200 mL).
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Synthesis of N,N-diphenyl-4-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)aniline (TPIA)
This protocol is a representative Buchwald-Hartwig amination.[3][4][5]
Procedure:
-
A mixture of 4-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)aniline (10 mmol, 4.03 g), diphenylamine (12 mmol, 2.03 g), palladium(II) acetate (0.2 mmol, 45 mg), tri(tert-butyl)phosphine (0.4 mmol, 81 mg), and sodium tert-butoxide (14 mmol, 1.35 g) is taken in a dry Schlenk flask.
-
Dry toluene (50 mL) is added, and the flask is evacuated and backfilled with nitrogen three times.
-
The reaction mixture is heated to 110 °C and stirred for 24 hours.
-
After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane (B109758) as the eluent to yield the final product.
Characterization of TPIA
The synthesized TPIA should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature, which are crucial for OLED device stability.
-
Photophysical Properties (UV-Vis and Photoluminescence Spectroscopy): To determine the absorption and emission characteristics of the material.
-
Electrochemical Properties (Cyclic Voltammetry): To estimate the HOMO and LUMO energy levels, which are important for charge injection and transport in OLEDs.
OLED Device Fabrication and Performance
The following describes the fabrication of a representative OLED device using a material structurally similar to TPIA, serving as a predictive example of performance.
Device Structure and Fabrication
A multi-layer OLED can be fabricated by thermal evaporation onto a pre-cleaned indium tin oxide (ITO) coated glass substrate. A typical device structure is as follows:
ITO / HTL / EML / ETL / EIL / Al
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole-Transporting Layer (e.g., NPB)
-
EML: Emissive Layer (e.g., a host material doped with the synthesized TPIA)
-
ETL: Electron-Transporting Layer (e.g., TPBi)
-
EIL: Electron-Injecting Layer (e.g., LiF)
-
Al: Aluminum (Cathode)
Fabrication Protocol:
-
ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven.
-
The substrates are treated with UV-ozone for 15 minutes before loading into a high-vacuum thermal evaporation chamber.
-
The organic layers and the metal cathode are deposited sequentially by thermal evaporation at a pressure below 5 x 10⁻⁶ Torr. The deposition rates are monitored using a quartz crystal monitor.
Representative Performance Data
The following table summarizes the performance of a deep-blue OLED device using a triphenylamine-imidazole based luminophore as the emissive material. This data is representative of the performance that could be expected from a device incorporating TPIA.[6]
| Parameter | Value |
| Maximum Luminance (Lmax) | 495 cd/m² |
| Maximum External Quantum Efficiency (EQEmax) | 2.5% |
| Maximum Current Efficiency (CEmax) | 2.1 cd/A |
| Maximum Power Efficiency (PEmax) | 1.3 lm/W |
| Turn-on Voltage (Von) | 4.0 V |
| CIE Coordinates (x, y) | (0.16, 0.06) |
| Emission Peak (λEL) | 456 nm |
Data is for a device with the structure: ITO/PEDOT:PSS/CBP:DBIPTPA(10%)/TPBi/LiF/Al, where DBIPTPA is a triphenylamine-imidazole derivative.[6]
Logical Relationships in OLED Device Operation
The efficient operation of an OLED is dependent on the energetic alignment of the various layers, facilitating charge injection and transport, and ensuring exciton (B1674681) confinement within the emissive layer.
Conclusion
The synthetic protocols outlined in these application notes provide a clear pathway for the preparation of novel OLED materials based on this compound. The derivatization with a triphenylamine moiety is a promising strategy to develop efficient hole-transporting or emissive materials. The representative performance data suggests that such materials have the potential to be utilized in high-performance OLED devices. Further optimization of the molecular structure and device architecture can lead to even better performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient deep-blue OLEDs based on phenanthro[9,10-d]imidazole-containing emitters with AIE and bipolar transporting properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in organic solar cell fabrication
An in-depth analysis of the application of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in the fabrication of organic solar cells (OSCs) reveals its potential as a novel material for enhancing device performance. While direct experimental data on the use of this specific compound in OSCs is limited in publicly available research, its structural similarity to other imidazole-functionalized molecules suggests a promising role as an interfacial layer. This document provides detailed application notes and protocols based on the hypothesized function of this compound as an electron transport layer (ETL) or cathode interfacial layer (CIL), drawing parallels from recent advancements in imidazole-based materials for organic electronics.[1][2]
Application Notes
Potential Role and Advantages:
This compound possesses several structural features that make it a candidate for an interfacial layer in organic solar cells. The imidazole (B134444) core is known to facilitate electron transport, and the phenyl and phenol (B47542) functionalities can be tailored to optimize energy level alignment and morphology at the electrode interface.[1][2] When employed as an ETL, this compound could offer several advantages:
-
Improved Electron Extraction: The electron-deficient nature of the imidazole ring can facilitate the efficient extraction of electrons from the active layer to the cathode.
-
Reduced Interfacial Resistance: Modification of the cathode with a thin layer of this compound can lead to a more favorable energy level alignment, reducing the energy barrier for electron injection and thus lowering interfacial resistance.
-
Enhanced Device Stability: The use of a dedicated ETL can prevent direct contact between the active layer and the metal cathode, mitigating potential chemical reactions and degradation pathways, thereby improving the operational stability of the solar cell.
-
Morphology Control: The solution-processability of such organic small molecules allows for the formation of uniform and thin interfacial layers, which is crucial for achieving high-performance devices.
Performance of Similar Imidazole-Based Interfacial Layers:
To provide a context for the potential performance of OSCs incorporating this compound, the following table summarizes the performance metrics of devices fabricated with other imidazole-functionalized imide interlayers. These materials have demonstrated high power conversion efficiencies (PCEs) when used as cathode interlayers in various organic solar cell architectures.
| Active Layer | Interlayer Material | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| PM6:Y6 | PDI-M | 0.85 | 26.8 | 76.2 | 17.4 |
| D18-Cl:Y6:PC71BM | PDI-M | 0.86 | 27.5 | 75.8 | 17.98 |
Data extracted from studies on imidazole-functionalized imide interlayers as a reference for potential performance.[1][2]
Experimental Protocols
The following protocols outline the fabrication and characterization of organic solar cells, hypothesizing the use of this compound as an electron transport layer.
1. Synthesis of this compound:
A common synthetic route to this compound involves the condensation reaction of benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and ammonium (B1175870) acetate (B1210297). While several methods exist, a representative procedure is as follows:
-
A mixture of benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
2. Organic Solar Cell Fabrication (Inverted Structure):
This protocol describes the fabrication of an inverted organic solar cell, a common architecture known for its stability.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to enhance their work function and remove organic residues.
-
Electron Transport Layer (ETL) Deposition: A solution of this compound is prepared in a suitable organic solvent (e.g., methanol, ethanol, or a mixture) at a concentration of 1-5 mg/mL. The solution is then spin-coated onto the pre-cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds to form a thin, uniform film. The film is subsequently annealed at 80-120 °C for 10 minutes to remove any residual solvent.
-
Active Layer Deposition: A bulk heterojunction (BHJ) active layer solution, typically a blend of a polymer donor (e.g., PTB7-Th) and a non-fullerene acceptor (e.g., Y6) in a solvent like chloroform (B151607) or chlorobenzene, is spin-coated on top of the ETL. The spin speed and solution concentration are optimized to achieve the desired film thickness (typically 80-120 nm). The active layer is then annealed according to the specific requirements of the chosen donor-acceptor system.
-
Hole Transport Layer (HTL) Deposition: A hole transport layer, such as molybdenum oxide (MoOx), is thermally evaporated onto the active layer under high vacuum (10-6 Torr). The thickness is typically 5-10 nm.
-
Cathode Deposition: Finally, a metal cathode, such as silver (Ag) or aluminum (Al), is thermally evaporated on top of the HTL to a thickness of 80-100 nm. The deposition is carried out through a shadow mask to define the active area of the device.
3. Device Characterization:
-
Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated devices is characterized under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator. The J-V curves are recorded to determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the device's photon-to-electron conversion efficiency at different wavelengths. This provides insights into the spectral contribution to the short-circuit current.
Visualizations
Caption: Experimental workflow from synthesis to device characterization.
Caption: Inverted organic solar cell device architecture.
References
Application Notes and Protocols: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, commonly known as DPIP, is a versatile organic compound with a unique structure that makes it a valuable component in the development of chemical sensors.[1] Its inherent fluorescence and ability to interact with various analytes have led to its application in detecting metal ions and changes in environmental conditions. This document provides detailed application notes and experimental protocols for the use of DPIP and its derivatives in chemical sensing, intended for researchers and professionals in the fields of chemistry, materials science, and drug development. The core imidazolyl-phenol structure allows for the formation of complexes with metal ions and its aromatic nature contributes to its fluorescent properties, making it an excellent candidate for "turn-on" or "turn-off" fluorescent sensors.[2]
Application 1: Fluorescent "Turn-Off" Sensor for Iron (III) Ions
Principle and Mechanism
DPIP and its derivatives can act as highly selective "turn-off" fluorescent chemosensors for the detection of iron (III) ions (Fe³⁺).[1][2] The sensing mechanism is based on chelation-quenched fluorescence (CHQF).[1][2] In the absence of Fe³⁺, the DPIP molecule exhibits strong fluorescence upon excitation at a specific wavelength. When Fe³⁺ is introduced, it coordinates with the nitrogen atoms of the imidazole (B134444) ring and the hydroxyl group of the phenol (B47542). This complex formation leads to the quenching of fluorescence, resulting in a "turn-off" response that is proportional to the concentration of Fe³⁺ ions.
Experimental Protocol: Detection of Fe³⁺ Ions
This protocol is a general guideline adapted from methodologies for similar 4,5-diphenyl-1H-imidazole-based sensors.[1][2]
1. Materials and Reagents:
-
This compound (DPIP)
-
Dimethylformamide (DMF) or a suitable solvent
-
Stock solution of Fe³⁺ (e.g., from FeCl₃) of known concentration
-
Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.)
-
pH buffer solutions
-
Fluorescence spectrophotometer
2. Preparation of DPIP Sensor Solution:
-
Prepare a stock solution of DPIP (e.g., 1 mM) in DMF.
-
For analysis, dilute the stock solution to the desired working concentration (e.g., 10 µM) using DMF.
3. Fluorescence Measurements:
-
Place 3 mL of the DPIP working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at ~350 nm, emission scan from 370 nm to 600 nm). The emission maximum for similar compounds is observed around 390-435 nm.[1][2]
-
Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Observe the quenching of the fluorescence intensity at the emission maximum.
4. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.
-
Determine the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
Application 2: Humidity Sensing
Principle and Mechanism
Derivatives of DPIP have been investigated as active materials for humidity sensors. The sensing mechanism relies on the change in the electrical properties (capacitance or resistance) of the material upon interaction with water molecules. The imidazole and phenol moieties can interact with water molecules through hydrogen bonding. This interaction alters the dielectric constant and charge transport properties of the material, leading to a measurable change in capacitance or resistance that correlates with the relative humidity (RH).
Experimental Protocol: Fabrication and Testing of a Humidity Sensor
This protocol is based on the methodology for a similar imidazole derivative-based humidity sensor.[3]
1. Materials and Equipment:
-
2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
-
Interdigitated electrodes (e.g., Ag-electrodes on a glass substrate)
-
Solvent (e.g., chloroform (B151607) or ethanol)
-
Spin coater or drop-casting equipment
-
Humidity-controlled chamber
-
LCR meter or impedance analyzer
2. Sensor Fabrication:
-
Prepare a solution of the sensing material by dissolving it in a suitable solvent.
-
Deposit the solution onto the interdigitated electrodes using drop-casting or spin-coating to form a thin film.
-
Dry the sensor at room temperature or in a vacuum oven to remove the solvent.
3. Humidity Sensing Measurements:
-
Place the fabricated sensor inside a humidity-controlled chamber.
-
Connect the sensor electrodes to an LCR meter.
-
Vary the relative humidity (RH) inside the chamber in a controlled manner (e.g., from 30% to 90% RH).
-
At each RH level, measure the capacitance and/or resistance of the sensor at a fixed frequency (e.g., 120 Hz or 1 kHz).
-
Record the response and recovery times by switching between low and high humidity levels.
4. Data Analysis:
-
Plot the capacitance/resistance as a function of relative humidity.
-
Calculate the sensitivity of the sensor from the slope of the calibration curve.
-
Determine the hysteresis by measuring the response during both increasing and decreasing humidity cycles.
Quantitative Data Summary
The following table summarizes the quantitative data for chemical sensors based on 4,5-diphenyl-1H-imidazole derivatives.
| Sensor Type | Analyte | Sensing Principle | Limit of Detection (LOD) | Other Key Parameters | Reference |
| Fluorescent Chemosensor | Fe³⁺ | Chelation-Quenched Fluorescence | Not specified | Binding Constant (K_a): ~1.3 x 10⁴ M⁻¹ | [2] |
| Fluorescent Chemosensor | Fe³⁺ | Chelation-Quenched Fluorescence | 4.8 x 10⁻⁶ M | - | [4] |
| Humidity Sensor | Relative Humidity | Change in Capacitance/Resistance | N/A | Response Time: 81.7 s, Recovery Time: 60.7 s | [3] |
Synthesis Protocol: this compound
This is a general procedure for the synthesis of 2,4,5-triarylimidazoles, which can be adapted for DPIP.
1. Reagents and Solvent:
-
Glacial acetic acid (as solvent and catalyst)
2. Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and a molar excess of ammonium acetate (e.g., 10 equivalents) in glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to remove any remaining acetic acid and ammonium acetate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
References
- 1. Performance of 4,5-diphenyl-1H-imidazole derived highly selective 'Turn-Off' fluorescent chemosensor for iron(III) ions detection and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A highly selective fluorescent chemosensor for iron ion based on 1H-imidazo [4,5-b] phenazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Evaluation of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial evaluation of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol derivatives. The included protocols and data presentation formats are intended to facilitate reproducible and comparable experimental outcomes in the pursuit of novel antimicrobial agents. Imidazole-based compounds are a significant class of therapeutic agents with a broad spectrum of activity, and derivatives of 4,5-diphenyl-1H-imidazole have shown considerable promise against various pathogenic microorganisms.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of novel compounds is primarily quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The following tables present a summary of quantitative data for various this compound derivatives, providing a clear comparison of their activities.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standard technique for its determination.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) |
| HL | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Staphylococcus aureus | 50[2] |
| Klebsiella pneumoniae | 100[2] | ||
| Escherichia coli | 100[2] | ||
| Candida glabrata | 200[2] | ||
| Candida albicans | 200[2] | ||
| Candida krusei | 400[2] | ||
| 3c | 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetate | Staphylococcus aureus | 15.62[3] |
| Escherichia coli | 31.25[3] | ||
| Candida albicans | 15.62[3] | ||
| 3f | 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate | Staphylococcus aureus | 15.62[3] |
| Escherichia coli | 31.25[3] | ||
| Candida albicans | 31.25[3] | ||
| 3h | 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-nitrophenyl)aminoacetate | Staphylococcus aureus | 15.62[3] |
| Escherichia coli | 31.25[3] | ||
| Candida albicans | 31.25[3] | ||
| 6d | 2-[(1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole derivative | Staphylococcus aureus | 4[4][5] |
| 1c | 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivative | Staphylococcus aureus | 9.9 - 12.5[6][7] |
| Staphylococcus epidermidis | 9.9 - 12.5[6][7] | ||
| Escherichia coli | 9.9 - 12.5[6][7] | ||
| Candida albicans | 9.9 - 12.5[6][7] |
Table 2: Zone of Inhibition for this compound Derivatives
The Zone of Inhibition test, also known as the Kirby-Bauer test, is a qualitative method to assess the antimicrobial activity of a substance. The diameter of the clear zone around a disk impregnated with the antimicrobial agent is indicative of its efficacy.
| Compound ID | Derivative Class | Concentration (µg/mL) | Test Organism | Zone of Inhibition (mm) |
| Sample | 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline | 50 | Staphylococcus aureus | 25.1[8] |
| 100 | Staphylococcus aureus | 28.2[8] | ||
| 50 | Escherichia coli | 23.2[8] | ||
| 100 | Escherichia coli | 26.3[8] | ||
| 50 | Pseudomonas aeruginosa | 21.4[8] | ||
| 100 | Pseudomonas aeruginosa | 24.1[8] | ||
| 50 | Klebsiella pneumoniae | 24.3[8] | ||
| 100 | Klebsiella pneumoniae | 27.4[8] | ||
| 50 | Bacillus anthracoides | 26.1[8] | ||
| 100 | Bacillus anthracoides | 29.3[8] | ||
| 50 | Candida albicans | 28.7[8] | ||
| 100 | Candida albicans | 32.3[8] |
Note: Interpretation of the zone of inhibition as weak, medium, or high effect can vary, with one study defining less than 15 mm as weak, 15-25 mm as medium, and over 25 mm as a high effect.[8]
Experimental Protocols
Detailed methodologies for key antimicrobial evaluation experiments are provided below. Adherence to these protocols is crucial for obtaining reproducible and comparable results.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the MIC of a compound against a specific microbial strain in a 96-well microtiter plate format.
Materials:
-
Test this compound derivatives
-
Control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the imidazole (B134444) derivatives and control antibiotics in DMSO to create a stock solution.
-
Perform two-fold serial dilutions of the stock solutions in the appropriate sterile broth medium (MHB or RPMI-1640) directly in the 96-well plates.[9] The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compounds.[11]
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[10]
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[12]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]
-
A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.
-
Protocol 2: Agar (B569324) Disk Diffusion Assay for Zone of Inhibition
This protocol, also known as the Kirby-Bauer test, is a qualitative method to assess the antimicrobial susceptibility of a microorganism to a particular agent.
Materials:
-
Test this compound derivatives
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal cultures
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]
-
Allow the plate to dry for a few minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Impregnate the sterile filter paper disks with a known concentration of the test imidazole derivative.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate using sterile forceps.[10]
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate them at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete inhibition of microbial growth around each disk in millimeters (mm) using calipers or a ruler.
-
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial testing and the proposed mechanism of action for imidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1<i>H</i>-Imidazol-2-yl)-1<i>H</i>-Indole Derivatives | Journal of Scientific Research [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. nphj.nuph.edu.ua [nphj.nuph.edu.ua]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol as a promising material for nonlinear optical (NLO) applications. Detailed experimental protocols are provided to facilitate the replication and further investigation of its NLO properties.
Introduction
This compound is a tetra-substituted imidazole (B134444) derivative that has garnered significant interest for its third-order nonlinear optical properties. The molecule's structure, featuring a π-conjugated system with electron-donating and accepting moieties, gives rise to a significant hyperpolarizability, making it a candidate for applications in optical limiting, optical switching, and other photonic technologies. This document outlines the synthesis of this compound and the characterization of its NLO properties using the Z-scan technique.
Synthesis of this compound
The synthesis of this compound is typically achieved through a one-pot, three-component reaction involving benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and ammonium (B1175870) acetate (B1210297).[1][2][3] This method is efficient and yields the desired product in good purity.
Synthesis Workflow
Caption: One-pot synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Benzil
-
4-Hydroxybenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid or Ethanol
-
Ethyl acetate
-
n-Hexane
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of benzil (e.g., 10 mmol) and 4-hydroxybenzaldehyde (e.g., 10 mmol) in a suitable solvent such as glacial acetic acid (e.g., 30 mL) or ethanol.[1][2]
-
Add a significant excess of ammonium acetate (e.g., 40 mmol) to the solution.[3]
-
The reaction mixture is refluxed for a period of 2.5 to 5 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[1][4]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into ice-cold water, which will cause the crude product to precipitate.[1]
-
The precipitate is collected by filtration and washed thoroughly with distilled water.
-
The crude product is dried under vacuum.
-
Purification of the final compound is achieved by recrystallization from ethanol or by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.[1]
Characterization: The structure of the synthesized this compound can be confirmed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Nonlinear Optical Properties
The third-order nonlinear optical properties of this compound are primarily characterized by its nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). These parameters can be determined experimentally using the Z-scan technique.
Quantitative Data
The following table summarizes the reported third-order nonlinear optical properties of this compound.
| Parameter | Value | Solvent | Wavelength (nm) | Reference |
| Nonlinear Refractive Index (n₂) (cm²/W) | 2.89 x 10⁻⁶ | - | - | [5] |
| Nonlinear Absorption Coefficient (β) (cm/W) | 4.044 x 10⁻¹ | - | - | [5] |
| Third-Order Susceptibility (χ⁽³⁾) (esu) | 2.2627 x 10⁻⁶ | - | - | [5] |
| Nonlinear Refractive Index (n₂) (cm²/W) | 0.035 x 10⁻¹⁰ | DMSO | - | [6] |
| Nonlinear Absorption Coefficient (β) (cm/W) | -0.024 x 10⁻⁵ | DMSO | - | [6] |
| Third-Order Susceptibility (χ⁽³⁾) (esu) | 0.596 x 10⁻⁵ | DMSO | - | [6] |
Note: The significant variation in reported values may be attributed to different experimental conditions such as laser parameters and sample concentration.
Z-Scan Technique for NLO Characterization
The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient.[7][8] The experiment involves translating a sample along the propagation path of a focused Gaussian beam and measuring the transmitted intensity through an aperture in the far field.
Experimental Workflow for Z-scan Measurements
Caption: Workflow for Z-scan measurements.
Experimental Protocol: Z-Scan Measurement
Materials and Equipment:
-
This compound solution in a suitable solvent (e.g., DMSO)
-
Quartz cuvette with a known path length (e.g., 1 mm)
-
High-power laser with a Gaussian beam profile (e.g., Q-switched Nd:YAG laser)[9]
-
Focusing lens
-
Motorized translation stage
-
Aperture
-
Photodetector
-
Data acquisition system
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a high-purity solvent. The solution is placed in a quartz cuvette.
-
Open-Aperture Z-scan:
-
Remove the aperture (or use a fully open aperture, S=1) so that all the transmitted light is collected by the detector.[6]
-
Translate the sample along the z-axis through the focal point of the lens.
-
Record the transmitted intensity as a function of the sample position (z).
-
The resulting curve will show a valley at the focal point if the material exhibits nonlinear absorption. The data is used to calculate the nonlinear absorption coefficient (β).[6]
-
-
Closed-Aperture Z-scan:
-
Place a partially closed aperture (S<1) before the detector.[6]
-
Repeat the translation of the sample through the focal point, recording the transmitted intensity as a function of z.
-
The resulting curve will show a pre-focal peak followed by a post-focal valley (or vice-versa), which is characteristic of nonlinear refraction. The shape of the curve indicates the sign of the nonlinear refractive index (n₂).[9]
-
A peak followed by a valley indicates a negative n₂ (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).[9]
-
-
Data Analysis:
-
Normalize the closed-aperture data by dividing it by the open-aperture data to isolate the effect of nonlinear refraction.
-
The normalized transmittance data is then fitted to theoretical models to extract the values of the on-axis phase shift (ΔΦ₀) and the nonlinear absorption coefficient (β).
-
The nonlinear refractive index (n₂) can be calculated from ΔΦ₀ using the following equation: n₂ = ΔΦ₀ / (k * I₀ * L_eff) where k is the wave vector, I₀ is the on-axis intensity at the focus, and L_eff is the effective path length.
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.
-
Potential Applications
The significant third-order nonlinear optical response of this compound suggests its potential use in various photonic and optoelectronic applications, including:
-
Optical Limiting: Materials with strong nonlinear absorption can be used to protect sensitive optical components from high-intensity laser damage.
-
All-Optical Switching: The intensity-dependent refractive index allows for the development of all-optical switching devices, where light controls light.[10]
-
Bio-imaging: Imidazole derivatives with two-photon absorption properties are valuable as fluorescent probes in two-photon microscopy for deep-tissue imaging.[11]
-
Optical Data Storage: The nonlinear properties can be exploited for high-density optical data storage.[11]
Further research into modifying the molecular structure of this compound, for instance, by introducing different donor and acceptor groups, could lead to the development of materials with even more enhanced nonlinear optical properties tailored for specific applications.
References
- 1. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. api.creol.ucf.edu [api.creol.ucf.edu]
- 6. Z-scan technique - Wikipedia [en.wikipedia.org]
- 7. as-proceeding.com [as-proceeding.com]
- 8. researchplateau.com [researchplateau.com]
- 9. Synthesis, Characterization and Third Order Non Linear Optical Properties of Metallo Organic Chromophores [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Ligand Applications of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is a versatile organic compound that has garnered significant interest in the field of coordination chemistry. Its unique molecular structure, featuring a phenol (B47542) group and a diphenyl-imidazole moiety, allows it to function as an effective ligand, forming stable complexes with a variety of metal ions.[1][2] These coordination compounds exhibit a range of interesting properties and have potential applications in catalysis, materials science, and pharmaceutical development.[1][2] The imidazole (B134444) ring, a five-membered heterocyclic moiety, is a key component in many biologically active molecules and provides a crucial coordination site for metal ions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its metal complexes.
Applications in Coordination Chemistry
The coordination chemistry of this compound is rich and varied. The ligand can coordinate to metal ions through the nitrogen atoms of the imidazole ring and the oxygen atom of the phenol group, acting as a bidentate or tridentate ligand. This coordination can lead to the formation of mononuclear or polynuclear complexes with diverse geometries.
Catalysis: Metal complexes of imidazole derivatives are known to be effective catalysts in various organic transformations. For instance, copper(II) complexes with multidentate ligands containing imidazole moieties have been successfully used as catalysts for the direct hydroxylation of benzene (B151609) to phenol.[3]
Antimicrobial and Antioxidant Activity: The ligand and its transition metal complexes have shown promising antimicrobial and antioxidant properties. Metal complexation can enhance the biological activity of the ligand.[4] For example, metal complexes of a derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, have demonstrated a more noxious nature against various strains of bacteria and fungi compared to the free ligand.[4]
Anti-corrosion Agents: Cobalt(II) and Nickel(II) complexes with ligands containing the 4,5-diphenyl-1H-imidazol-2-yl moiety have been investigated as anti-corrosion agents for carbon steel in acidic media. The cobalt(II) complex, in particular, has shown significant anti-corrosion activity.[5][6]
Fluorescent Dyes and Sensors: this compound is an organic compound that can be used in the development of fluorescent dyes and chemical sensors.[7] Its metal complexes can be designed to exhibit specific photophysical properties, making them suitable for applications in bioimaging and biosensing.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its representative metal complexes as reported in the literature.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆N₂O | [8] |
| Molecular Weight | 312.37 g/mol | [8] |
| Melting Point | 264-266 °C | [8] |
| FT-IR (KBr, cm⁻¹) | ||
| -OH stretch | 3350.35 | [8] |
| -NH stretch | 3404.36 | [8] |
| C=N stretch | 1689.64 | [8] |
| C=C stretch | 1639.49 | [8] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ||
| -OH (singlet, broad) | 5.37 | [8] |
| Ar-H (doublet, 2H) | 6.89 | [8] |
| Ar-H (multiplet, 10H) | 7.43-7.54 | [8] |
| Ar-H (doublet, 2H) | 7.93 | [8] |
| -NH (singlet, broad) | 11.54 | [8] |
| ESI-MS | ||
| [M+1]⁺ | 313.30 | [8] |
Table 2: Characterization Data for Selected Metal Complexes of Imidazole-Phenol Ligands
| Complex | Color | Yield (%) | M.P. (°C) | Molar Cond. (μS/cm) | Magnetic Moment (B.M.) | Key FT-IR Bands (cm⁻¹) (M-N, M-O) |
| [Co(L)₂] (where L is a related imidazole-phenol ligand) | Reddish brown | - | >300 | Non-electrolytic | - | 589 (Co-N) |
| [Ni(L)₂] (where L is a related imidazole-phenol ligand) | Red | - | >300 | Non-electrolytic | - | 569 (Ni-N) |
| [Cu(L)₂] (where L is 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol) | Light green | 86 | 316-318 (decomp.) | 1.07 | 1.9 | 532 (Cu-N), 740 (Cu-O) |
| [Zn(L)₂] (where L is 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol) | - | 82 | >320 (decomp.) | 1.15 | Diamagnetic | 528 (Zn-N), 738 (Zn-O) |
Note: Data for Co(II) and Ni(II) complexes are for a structurally related azo-imidazole ligand.[5][6] Data for Cu(II) and Zn(II) complexes are for a chloro-substituted derivative of the title ligand.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a one-pot, three-component reaction for the synthesis of the title ligand.[8]
Materials:
-
Lemon Peel Powder (LPP) catalyst (or other suitable catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers
-
Buchner funnel and filter paper
-
Silica (B1680970) gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a 100 mL round bottom flask, combine benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).
-
Add 5 mL of ethanol to the flask.
-
Add the Lemon Peel Powder (LPP) catalyst (10 wt.%).
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 45-60 minutes), pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the crude product in a desiccator.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Yield: ~83%[8]
Protocol 2: General Synthesis of Transition Metal Complexes
This protocol provides a general method for the synthesis of transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) complexes of this compound.[4]
Materials:
-
This compound (Ligand, HL)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O)
-
Ethanol
-
Triethylamine (B128534) (or other suitable base)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the ligand (2 mmol) in 20 mL of ethanol in a 100 mL round bottom flask.
-
Add a few drops of triethylamine to the solution to deprotonate the phenolic hydroxyl group. Stir the mixture for 30 minutes at room temperature.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the formation of a precipitate.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the complex with ethanol and then with diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol and its Analogs in Pharmaceutical Development
Aimed at: Researchers, scientists, and drug development professionals.
Disclaimer: Direct pharmaceutical development data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is limited in publicly available literature. Therefore, this document focuses on the broader class of imidazole-based p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, for which this compound is a structural analog. The data and protocols provided are based on well-characterized representative compounds of this class, such as SB203580, to illustrate the pharmaceutical development context for this chemical scaffold.
Introduction
The compound this compound belongs to a class of heterocyclic molecules that have garnered significant interest in pharmaceutical research. Its core structure, a substituted imidazole, is a key pharmacophore in many biologically active compounds. Notably, this scaffold is central to a class of potent and selective inhibitors of p38 Mitogen-Activated Protein Kinases (MAPKs). The p38 MAPKs are key regulators of inflammatory responses and are implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.
This document provides an overview of the therapeutic potential of imidazole-based p38 MAPK inhibitors, with a focus on their mechanism of action, preclinical and clinical data, and detailed protocols for their evaluation in a research setting.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway that responds to environmental stress and inflammatory cytokines. Activation of this pathway leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), making it a prime target for therapeutic intervention in chronic inflammatory conditions. Imidazole-based inhibitors, such as SB203580, are ATP-competitive inhibitors that bind to the active site of p38 MAPKs, thereby preventing the phosphorylation of downstream substrates and mitigating the inflammatory cascade.
// Nodes stress [label="Stress / Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; map3k [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; mkk3_6 [label="MKK3/MKK6", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; inhibitor [label="this compound\n(and analogs)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; downstream [label="Downstream Targets\n(e.g., ATF2, MK2)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; response [label="Inflammatory Response\n(TNF-α, IL-1β production)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges stress -> map3k [color="#5F6368"]; map3k -> mkk3_6 [color="#5F6368"]; mkk3_6 -> p38 [color="#5F6368"]; inhibitor -> p38 [label="Inhibition", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; p38 -> downstream [color="#5F6368"]; downstream -> response [color="#5F6368"]; } dot Caption: The p38 MAPK signaling pathway and the point of inhibition by imidazole-based compounds.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative imidazole-based p38 MAPK inhibitors.
Table 1: In Vitro Inhibitory Activity of SB203580
| Target | IC50 (nM) | Assay Conditions | Reference |
| p38α (SAPK2a) | 50 | Recombinant enzyme assay | [1] |
| p38β2 (SAPK2b) | 500 | Recombinant enzyme assay | [1] |
| JNK2 | >10,000 | Recombinant enzyme assay | [2] |
| ERK1 | >10,000 | Recombinant enzyme assay | [2] |
| LCK | >10,000 | Recombinant enzyme assay | [1] |
| GSK-3β | >10,000 | Recombinant enzyme assay | [1] |
| PKBα | >10,000 | Recombinant enzyme assay | [1] |
Table 2: In Vivo Efficacy of Imidazole-Based p38 MAPK Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| SB203580 | Mouse model of LPS-induced endotoxemia | 15 mg/kg, i.p. | Significant reduction in plasma TNF-α levels. | [3] |
| SB203580 | Rat model of allergic airway inflammation | 10-100 mg/kg, p.o. | Inhibition of allergen-induced TNF-α production in bronchoalveolar lavage fluid. | [3] |
| SCIO-469 | Mouse xenograft model of multiple myeloma | 10, 30, 90 mg/kg, p.o., twice daily | Dose-dependent reduction in tumor growth. | [4] |
| PH797804 | Patient-derived xenografts (PDXs) from human colon tumors | Not specified | Reduced tumor growth, proliferation, and survival. | [5] |
| SB203580 | Mouse model of atherosclerosis (ApoE-/-) | Not specified | Reduced atheromatous lesion size by 51%.[6] | [6] |
| SB203580 | Mouse model of castration-resistant prostate cancer (CRPC) xenografts | 10 mg/kg, 5 days on/2 days off | Prolonged survival of tumor-bearing mice.[7] | [7] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of imidazole-based p38 MAPK inhibitors are provided below.
Protocol 1: In Vitro p38 MAPK Enzymatic Assay
This protocol describes a non-radioactive, immunoprecipitation-based kinase assay to determine the inhibitory activity of a test compound against p38 MAPK.
// Nodes start [label="Start: Cell Lysate Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; ip [label="Immunoprecipitation of p38 MAPK", fillcolor="#FFFFFF", fontcolor="#202124"]; wash1 [label="Wash Beads", fillcolor="#FFFFFF", fontcolor="#202124"]; inhibition [label="Incubate with Inhibitor and Substrate (ATF-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="Wash Beads", fillcolor="#FFFFFF", fontcolor="#202124"]; elution [label="Elute Proteins", fillcolor="#FFFFFF", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#FFFFFF", fontcolor="#202124"]; western_blot [label="Western Blot for Phospho-ATF-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis (IC50 determination)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> ip [color="#5F6368"]; ip -> wash1 [color="#5F6368"]; wash1 -> inhibition [color="#5F6368"]; inhibition -> wash2 [color="#5F6368"]; wash2 -> elution [color="#5F6368"]; elution -> sds_page [color="#5F6368"]; sds_page -> western_blot [color="#5F6368"]; western_blot -> analysis [color="#5F6368"]; } dot Caption: Workflow for an in vitro p38 MAPK immunoprecipitation kinase assay.
Materials:
-
Cell lysate from stimulated cells (e.g., UV-treated or cytokine-stimulated)
-
Anti-p38 MAPK antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Recombinant ATF-2 protein (substrate)
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
SDS-PAGE sample buffer
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-ATF-2 (Thr71)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysate with anti-p38 MAPK antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the test compound at various concentrations (and a DMSO vehicle control).
-
Add recombinant ATF-2 protein and ATP to initiate the reaction.
-
Incubate at 30°C for 30 minutes.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-phospho-ATF-2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ATF-2.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol describes the use of the MTT assay to determine the cytotoxic or anti-proliferative effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound (and a DMSO vehicle control).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Protocol 3: In Vivo Anti-Inflammatory Mouse Model (LPS Challenge)
This protocol provides a general framework for evaluating the in vivo anti-inflammatory efficacy of a test compound in a lipopolysaccharide (LPS)-induced endotoxemia model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound formulated for in vivo administration (e.g., in a vehicle of saline with 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Blood collection supplies
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimatize the mice for at least one week.
-
Randomly divide the mice into experimental groups (e.g., vehicle + saline, vehicle + LPS, test compound + LPS).
-
-
Compound Administration:
-
Administer the test compound (or vehicle) via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the LPS challenge (e.g., 1 hour).
-
-
LPS Challenge:
-
Administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal injection.
-
-
Sample Collection:
-
At a specific time point after the LPS challenge (e.g., 2 hours for TNF-α, 4 hours for IL-1β), anesthetize the mice and collect blood via cardiac puncture.
-
Process the blood to obtain plasma.
-
-
Cytokine Analysis:
-
Measure the plasma concentrations of TNF-α and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly as inhibitors of the p38 MAPK pathway. The data on analogous compounds demonstrate the potential for this chemical class to modulate inflammatory responses and impact the progression of various diseases. The protocols provided herein offer a framework for the preclinical evaluation of such compounds, from initial in vitro screening to in vivo proof-of-concept studies. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SB203580 protects against inflammatory response and lung injury in a mouse model of lipopolysaccharide‑induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ulab360.com [ulab360.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol for Enhanced Polymer Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is a multifunctional organic compound with significant potential in material science, particularly as a stabilizer for polymeric materials.[1] Its chemical structure, featuring a phenolic hydroxyl group and an imidazole (B134444) ring, imparts antioxidant and UV-absorbing properties, making it a candidate for protecting polymers from thermal and photo-oxidative degradation. The phenolic component can scavenge free radicals, while the imidazole moiety can contribute to UV absorption and energy dissipation. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a polymer stabilizer.
Mechanism of Action
The stabilizing effect of this compound in polymers is primarily attributed to its ability to counteract degradation initiated by heat, light, and oxygen. The proposed mechanisms involve:
-
Antioxidant Activity (Radical Scavenging): The phenolic hydroxyl group can donate a hydrogen atom to reactive polymer peroxy radicals (ROO•) and alkyl radicals (R•), which are formed during thermal oxidation. This process neutralizes the radicals and terminates the degradation chain reaction. The resulting phenoxy radical is resonance-stabilized, rendering it less reactive and unable to propagate further degradation.
-
UV Stabilization: The aromatic and heterocyclic structure of the molecule allows for the absorption of harmful UV radiation. The absorbed energy can be dissipated through non-destructive pathways, such as heat, thereby preventing the initiation of photo-degradation processes within the polymer matrix.
Below is a diagram illustrating the proposed antioxidant mechanism.
Caption: Proposed antioxidant mechanism of this compound.
Quantitative Data on Polymer Stability
Due to the limited availability of published data specifically for this compound in common polymers, the following tables present illustrative data for polymers stabilized with structurally similar phenolic antioxidants. This data serves as a benchmark for the expected performance.
Table 1: Thermal Stability of High-Density Polyethylene (HDPE) with Phenolic Antioxidant
(Illustrative data based on studies of HDPE with other phenolic antioxidants)
| Sample | Concentration (wt%) | Onset of Degradation (°C) (TGA) | Temperature at 5% Weight Loss (°C) (TGA) | Oxidation Induction Time (OIT) at 200°C (min) (DSC) |
| Pure HDPE | 0 | ~244 | ~350 | < 10 |
| HDPE + Phenolic Antioxidant | 0.1 | ~260 | ~375 | ~30 |
| HDPE + Phenolic Antioxidant | 0.5 | ~275 | ~400 | > 60 |
Table 2: Photodegradation of Poly(vinyl chloride) (PVC) Films with Imidazole-based Stabilizer
(Illustrative data based on studies of PVC with other imidazole derivatives)
| Sample | Irradiation Time (h) | Carbonyl Index (Ico) | Polyene Index (Ipo) | Weight Loss (%) |
| Pure PVC | 0 | 0.05 | 0.04 | 0 |
| 100 | 0.25 | 0.20 | 0.5 | |
| 200 | 0.45 | 0.38 | 1.0 | |
| PVC + Imidazole Stabilizer (0.5 wt%) | 0 | 0.05 | 0.04 | 0 |
| 100 | 0.12 | 0.10 | 0.2 | |
| 200 | 0.20 | 0.18 | 0.4 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a one-pot synthesis method.[2]
Materials:
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (10-20 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then recrystallize from a suitable solvent such as ethanol to obtain pure this compound.
-
Characterize the final product using techniques like FTIR, ¹H NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Preparation of Polymer Films with Stabilizer
This protocol details the incorporation of the stabilizer into a polymer matrix for subsequent testing.
Materials:
-
Polymer (e.g., Polyethylene, Polypropylene, PVC)
-
This compound
-
Appropriate solvent (e.g., xylene for PE/PP, THF for PVC)
-
Internal mixer or twin-screw extruder
-
Compression molding press or film casting equipment
Procedure:
Method A: Melt Blending (for thermoplastics like PE, PP)
-
Dry the polymer pellets to remove any moisture.
-
Dry blend the polymer pellets with the desired concentration of this compound (e.g., 0.1, 0.5, 1.0 wt%).
-
Melt blend the mixture using an internal mixer or a twin-screw extruder at a temperature above the polymer's melting point.
-
Process the homogenized blend into films or plaques of desired thickness using a compression molding press or a film blowing/casting line.
Method B: Solution Casting (for solvent-soluble polymers like PVC)
-
Dissolve the polymer in a suitable solvent to form a solution of a specific concentration (e.g., 5% w/v).
-
Dissolve the required amount of this compound in a small amount of the same solvent and add it to the polymer solution.
-
Stir the mixture until a homogeneous solution is obtained.
-
Cast the solution onto a clean, flat glass plate.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature, followed by drying in a vacuum oven at a moderate temperature (e.g., 40-60°C) to remove residual solvent.
Protocol 3: Evaluation of Thermal Stability
A. Thermogravimetric Analysis (TGA)
Objective: To determine the effect of the stabilizer on the thermal degradation temperature of the polymer.
Instrumentation: Thermogravimetric Analyzer
Procedure:
-
Place a small, known weight of the polymer sample (5-10 mg) into a TGA pan.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for thermal stability, air for thermo-oxidative stability).
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of degradation and the temperature at different percentages of weight loss (e.g., 5%, 10%, 50%).
B. Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)
Objective: To assess the resistance of the stabilized polymer to oxidation at an elevated temperature.
Instrumentation: Differential Scanning Calorimeter
Procedure:
-
Place a small, known weight of the polymer sample (5-10 mg) into an open aluminum DSC pan.
-
Heat the sample rapidly to a set isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature is stable, switch the gas to oxygen or air at a constant flow rate.
-
Record the heat flow as a function of time. The OIT is the time from the introduction of the oxidizing atmosphere to the onset of the exothermic oxidation peak.
Caption: Workflow for thermal stability analysis of stabilized polymers.
Protocol 4: Evaluation of Photostability
A. Accelerated Weathering
Objective: To simulate the long-term effects of sunlight and weather on the polymer.
Instrumentation: Accelerated weathering chamber (e.g., Xenon arc or QUV).
Procedure:
-
Mount the polymer film samples in the weathering chamber.
-
Expose the samples to cycles of UV radiation, temperature, and humidity according to standard test methods (e.g., ASTM G154, ASTM G155).
-
Periodically remove samples at specific time intervals (e.g., 0, 100, 200, 500 hours).
-
Evaluate the degradation of the removed samples using the methods described below.
B. Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the formation of degradation products, such as carbonyl and hydroxyl groups.
Instrumentation: FTIR Spectrometer
Procedure:
-
Record the FTIR spectrum of the polymer film before and after accelerated weathering.
-
Monitor the changes in the intensity of the absorption bands corresponding to specific functional groups (e.g., carbonyl group around 1720 cm⁻¹, polyene group around 1600 cm⁻¹ for PVC).
-
Calculate the functional group index (e.g., Carbonyl Index) by taking the ratio of the absorbance of the functional group peak to a reference peak that does not change during degradation (e.g., C-H stretching or bending).[3][4]
C. UV-Vis Spectroscopy
Objective: To assess the UV-absorbing properties of the stabilizer within the polymer matrix.
Instrumentation: UV-Vis Spectrophotometer
Procedure:
-
Record the UV-Vis absorption spectrum of a thin polymer film from 200 to 800 nm.
-
Compare the spectra of the stabilized and unstabilized polymer films to determine the UV-shielding effect of the additive.
This compound presents a promising avenue for the development of effective polymer stabilizers. Its dual functionality as an antioxidant and a potential UV absorber makes it a versatile candidate for protecting a wide range of polymers from environmental degradation. The protocols outlined in this document provide a comprehensive framework for the synthesis, incorporation, and evaluation of this compound's stabilizing performance. Further research is warranted to generate specific quantitative data for various polymer systems and to fully elucidate its stabilization mechanisms.
References
- 1. iiste.org [iiste.org]
- 2. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
Application Notes and Protocols: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a derivative of lophine (2,4,5-triphenylimidazole), is a versatile organic compound with significant potential in analytical chemistry.[1][2] Its inherent fluorescence and chemiluminescence properties, coupled with its ability to act as a ligand for metal ions, make it a valuable reagent in various analytical applications.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound and its closely related derivatives as analytical reagents. The compound is particularly useful in fluorescence spectroscopy and chromatography for the detection and quantification of metal ions and organic compounds.[2][5]
Principle of Operation
The analytical applications of this compound and its derivatives are primarily based on their fluorescence properties. The imidazole (B134444) ring system, substituted with phenyl groups, forms a conjugated π-system that is responsible for its fluorescence. The phenolic hydroxyl group can be deprotonated or can participate in hydrogen bonding, which can modulate the fluorescence intensity. Furthermore, the imidazole moiety can coordinate with metal ions, leading to changes in the fluorescence spectrum, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-quenched fluorescence, CHQF).[5] This change in fluorescence is the basis for its use as a chemosensor.
Additionally, the phenolic hydroxyl group can be derivatized to create reagents for labeling other molecules, such as phenols, amines, and carboxylic acids, to enable their sensitive detection by fluorescence in techniques like High-Performance Liquid Chromatography (HPLC).[2]
Application Notes
Fluorescent Chemosensor for Metal Ion Detection
Derivatives of 4,5-diphenyl-1H-imidazole have demonstrated high selectivity and sensitivity for the detection of various metal ions. For instance, a 'turn-off' fluorescent chemosensor based on a 4,5-diphenyl-1H-imidazole core has been developed for the selective detection of iron(III) ions.[5] The interaction between the imidazole derivative and Fe³⁺ leads to fluorescence quenching, which is the analytical signal.[5] Another study reported a diphenyl imidazole-based fluorescent chemosensor for the detection of Al³⁺, exhibiting a fluorescence enhancement response.[6]
Logical Relationship for Metal Ion Detection
Caption: Workflow for metal ion detection using a fluorescent chemosensor.
Fluorescence Labeling Reagent for HPLC
A derivative of the title compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), has been successfully employed as a pre-column fluorescence labeling reagent for the sensitive determination of phenolic compounds, cresols, and xylenols in biological samples using HPLC.[2][7] This method allows for the quantification of these analytes at low concentrations. The derivatization reaction attaches the highly fluorescent diphenylimidazole moiety to the target analytes, significantly enhancing their detection by a fluorescence detector. This approach has also been applied to the determination of diethylstilbestrol (B1670540) in human urine.[8]
Experimental Workflow for HPLC with Fluorescence Labeling
Caption: General workflow for analyte quantification using HPLC with pre-column fluorescence derivatization.
Quantitative Data
The following tables summarize the analytical performance of 4,5-diphenyl-1H-imidazole derivatives as reported in the literature.
Table 1: Performance of a Diphenyl Imidazole-based Fluorescent Chemosensor for Al³⁺
| Parameter | Value | Reference |
| Analyte | Al³⁺ | [6] |
| Limit of Detection (LOD) | 7.25 x 10⁻⁸ mol/L | [6] |
| Binding Constant | 1.47 x 10⁵ L/mol | [6] |
Table 2: Performance of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) as a Fluorescence Labeling Reagent in HPLC
| Analyte | Detection Limit (S/N=3) | Sample Matrix | Reference |
| Phenolic Compounds | 0.15 - 1.09 µM | Urine | [7] |
| Diethylstilbestrol (DES) | 0.5 ng/mL | Human Urine | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general one-pot synthesis method for tetra-substituted imidazoles.[9]
Materials:
-
Glacial acetic acid
-
Ethanol
-
Distilled water
-
Ethyl acetate
Procedure:
-
Dissolve benzil (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add ammonium acetate (excess, e.g., 5-10 equivalents) to the mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into cold distilled water.
-
A precipitate of this compound will form.
-
Collect the precipitate by filtration and wash with distilled water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Characterize the final product using techniques like FTIR, ¹H-NMR, and mass spectrometry.
Synthesis Workflow
Caption: A schematic of the one-pot synthesis of this compound.
Protocol 2: General Procedure for Metal Ion Detection using a Fluorescent Chemosensor
This is a general protocol adaptable for the use of this compound derivatives as fluorescent chemosensors.
Materials:
-
Stock solution of the fluorescent chemosensor (e.g., 1 mM in a suitable solvent like DMF or acetonitrile).
-
Stock solutions of various metal ions of known concentrations.
-
Buffer solution to maintain a constant pH.
-
Fluorometer.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the chemosensor by diluting the stock solution in the chosen buffer.
-
Titration Experiment:
-
Place a fixed volume of the sensor solution in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
-
Selectivity Test:
-
To separate cuvettes containing the sensor solution, add a fixed concentration of different metal ions (interferents).
-
Record the fluorescence spectrum for each.
-
Compare the fluorescence response in the presence of the target metal ion with that of other metal ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to obtain a calibration curve.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically S/N = 3).
-
Protocol 3: Derivatization of Phenolic Compounds with DIB-Cl for HPLC Analysis
This protocol is adapted from the method for the analysis of phenols in urine.[7]
Materials:
-
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) solution in a suitable solvent (e.g., acetonitrile).
-
Sample containing phenolic compounds (e.g., hydrolyzed urine).
-
Buffer solution (e.g., borate (B1201080) buffer, pH 9.0).
-
HPLC system with a fluorescence detector and a C18 column.
-
Mobile phase (e.g., a mixture of acetonitrile, water, and methanol).
Procedure:
-
Sample Preparation: Adjust the pH of the sample solution containing the phenolic compounds to alkaline conditions (e.g., pH 9.0) using the buffer.
-
Derivatization:
-
Add an excess of the DIB-Cl solution to the sample.
-
Incubate the mixture at an elevated temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete reaction.
-
Stop the reaction by adding an acid to neutralize the excess reagent and base.
-
-
HPLC Analysis:
-
Inject a specific volume of the derivatized sample into the HPLC system.
-
Separate the DIB-derivatives using a suitable mobile phase composition on a C18 column.
-
Detect the derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the DIB-adducts.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the phenolic compounds derivatized under the same conditions.
-
Quantify the analytes in the sample by comparing their peak areas to the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Lophine derivatives as versatile analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Performance of 4,5-diphenyl-1H-imidazole derived highly selective 'Turn-Off' fluorescent chemosensor for iron(III) ions detection and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diphenyl imidazole-based fluorescent chemosensor for Al3+ and its Al3+ complex toward water detection in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal Complexes with 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of metal complexes incorporating the versatile ligand 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. The unique structural features of this ligand, including the imidazole (B134444) core and the phenolic hydroxyl group, allow for the formation of stable complexes with a variety of transition metals, leading to compounds with interesting photophysical, catalytic, and biological properties.[1] This document outlines detailed protocols for the synthesis of the ligand and its subsequent complexation with selected metal ions, along with characterization data and a discussion of their potential relevance in drug development.
Synthesis of the Ligand: this compound
The ligand can be synthesized via a one-pot, three-component reaction.[2]
Experimental Protocol:
-
To a solution of benzoin (B196080) (1 mmol) and 4-hydroxybenzaldehyde (B117250) (1 mmol) in ethanol (B145695) (10 mL), add ammonium (B1175870) acetate (B1210297) (4 mmol).
-
The reaction mixture is refluxed at 80°C, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.
Characterization Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆N₂O | [1][3] |
| Molecular Weight | 312.37 g/mol | [1][3] |
| Melting Point | 278 °C | [2] |
| Appearance | White to off-white powder | [1] |
| Yield | 87% | [2] |
| Purity | >96% | [2] |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.5 (s, 1H, OH), 9.7 (s, 1H, NH), 7.2-8.0 (m, 14H, Ar-H) | [2] |
| IR (KBr, cm⁻¹) | 3448 (O-H), 1601 (C=N), 1540 (C=C) |
General Protocol for the Synthesis of Metal Complexes
The following is a general procedure for the synthesis of metal(II) complexes of this compound. Specific details for each metal are provided in the subsequent sections.
Experimental Workflow:
Figure 1: General workflow for the synthesis of metal complexes with this compound.
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve the corresponding metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The molar ratio of ligand to metal is typically 2:1.
-
Reflux the reaction mixture for a specified period (e.g., 1-3 hours).
-
Monitor the formation of a precipitate.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the precipitate with the solvent used for the reaction and then with distilled water to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator or under vacuum.
Specific Protocols and Characterization of Metal Complexes
The following sections provide detailed protocols and expected characterization data for Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Ruthenium(II) complexes based on procedures for structurally similar ligands.[4][5][6][7]
Cobalt(II) Complex
Protocol:
-
Ligand: 0.624 g (2 mmol) of this compound in 30 mL ethanol.
-
Metal Salt: 0.238 g (1 mmol) of CoCl₂·6H₂O in 20 mL ethanol.
-
Reaction Time: Reflux for 2 hours.
-
Observations: Formation of a reddish-brown precipitate.[4]
Quantitative Data:
| Complex | Formula (Proposed) | M.Wt. ( g/mol ) | Color | Yield (%) | M.P. (°C) |
| [Co(L)₂] | C₄₂H₃₀CoN₄O₂ | 701.66 | Reddish-brown | ~65 | >300 |
Nickel(II) Complex
Protocol:
-
Ligand: 0.624 g (2 mmol) of this compound in 30 mL ethanol.
-
Metal Salt: 0.237 g (1 mmol) of NiCl₂·6H₂O in 20 mL ethanol.
-
Reaction Time: Reflux for 2 hours.
-
Observations: Formation of a green precipitate.[6]
Quantitative Data:
| Complex | Formula (Proposed) | M.Wt. ( g/mol ) | Color | Yield (%) | M.P. (°C) |
| [Ni(L)₂] | C₄₂H₃₀N₄NiO₂ | 701.42 | Green | ~70 | >300 |
Copper(II) Complex
Protocol:
-
Ligand: 0.624 g (2 mmol) of this compound in 30 mL methanol.
-
Metal Salt: 0.170 g (1 mmol) of CuCl₂·2H₂O in 20 mL methanol.
-
Reaction Time: Reflux for 3 hours.
-
Observations: Formation of a dark green precipitate.
Quantitative Data:
| Complex | Formula (Proposed) | M.Wt. ( g/mol ) | Color | Yield (%) | M.P. (°C) |
| [Cu(L)₂] | C₄₂H₃₀CuN₄O₂ | 706.27 | Dark Green | ~75 | >300 |
Zinc(II) Complex
Protocol:
-
Ligand: 0.624 g (2 mmol) of this compound in 40 mL methanol.
-
Metal Salt: 0.136 g (1 mmol) of ZnCl₂ in 20 mL methanol.
-
Reaction Time: Reflux for 24 hours.[8]
-
Observations: Formation of a pale yellow precipitate.[8]
Quantitative Data:
| Complex | Formula (Proposed) | M.Wt. ( g/mol ) | Color | Yield (%) | M.P. (°C) |
| [Zn(L)₂] | C₄₂H₃₀N₄O₂Zn | 708.11 | Pale Yellow | ~60 | >300 |
Ruthenium(II) Complex
The synthesis of Ruthenium(II) complexes often involves the use of a precursor complex.
Protocol:
-
Synthesis of Precursor: Synthesize cis-[Ru(bpy)₂Cl₂]·2H₂O according to established literature procedures.
-
Complexation:
-
Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1 mmol) and this compound (1 mmol) in an ethanol/water (3:1) mixture.
-
Reflux the mixture for 8 hours under an inert atmosphere.
-
Cool the solution to room temperature.
-
Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex.
-
Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.
-
Quantitative Data:
| Complex | Formula (Proposed) | M.Wt. ( g/mol ) | Color | Yield (%) | M.P. (°C) |
| --INVALID-LINK-- | C₄₁H₃₁F₆N₆O₁P₁Ru₁ | 958.76 | Red-brown | ~55 | >300 |
Applications in Drug Development and Potential Signaling Pathways
Metal complexes of imidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[5][9] The coordination of the metal ion can enhance the therapeutic potential of the organic ligand.
Anticancer Activity:
Ruthenium(II) polypyridyl complexes, in particular, are known to exhibit promising anticancer properties.[10] Their mechanism of action often involves intercalation with DNA, inhibition of key enzymes like topoisomerase, and the generation of reactive oxygen species (ROS) leading to apoptosis.[10]
Hypothetical Signaling Pathway for a Ru(II) Complex:
Figure 2: A hypothetical signaling pathway illustrating the potential anticancer mechanism of a Ruthenium(II) complex.
This proposed pathway suggests that the Ruthenium(II) complex enters the cancer cell and can exert its cytotoxic effects through multiple mechanisms, including direct interaction with DNA and the induction of oxidative stress via mitochondrial dysfunction, ultimately leading to programmed cell death (apoptosis).[10] Further research is required to elucidate the precise molecular targets and signaling cascades affected by these specific metal complexes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound (for Biochemical Research) | C21H16N2O | CID 352144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of polypyridine ruthenium(II) complexes and anticancer efficacy studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Activity of 4,5-Diphenyl-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Imidazole-based compounds have emerged as a promising class of therapeutics due to their wide range of biological activities.[2][3] Among these, 4,5-diphenyl-1H-imidazole derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria, making them a focal point of contemporary research.[2][4] These synthetic compounds offer a versatile structural framework that can be modified to enhance their potency and spectrum of activity.[2] This document provides a comprehensive overview of the antibacterial potential of these derivatives, including detailed experimental protocols for their evaluation and a summary of their activity.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of 4,5-diphenyl-1H-imidazole derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a target microorganism. The following tables summarize the reported MIC values for various 4,5-diphenyl-1H-imidazole derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of 2-(benzylthio)-4,5-diphenyl-1H-imidazole and 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound (Ciprofloxacin) MIC (µg/mL) |
| 6c | Staphylococcus aureus | 16 | 8 |
| Enterococcus faecalis | 16 | 0.5 | |
| 6d | Staphylococcus aureus | 4 | 8 |
| 2a-e, 6a, 6b, 6e | Pseudomonas aeruginosa | No Activity | 0.25 |
| Escherichia coli | No Activity | 0.063 | |
| Staphylococcus aureus | No Activity | 8 | |
| Enterococcus faecalis | No Activity | 0.5 |
Note: Compounds 6c and 6d are 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole derivatives with different substitutions on the benzimidazole (B57391) ring.[1][5] Compounds 2a-e are 2-(benzylthio)-4,5-diphenyl-1H-imidazoles.[1][5] "No Activity" indicates that the compounds did not inhibit bacterial growth at the tested concentrations.[1][5]
Table 2: Antibacterial Activity of a 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid derivative
| Bacterial Strain | MIC (mg/mL) |
| Staphylococcus pseudoporcinus | 6 |
| Kocuria rosea | 7 |
| Enterobacter cloacae | 7.5 |
| Escherichia coli | Resistant |
Note: This derivative demonstrated broad-spectrum antibacterial activity, with greater susceptibility observed in Gram-positive bacteria.[4][6]
Table 3: Minimum Inhibitory Concentrations (MIC) of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives
| Compound ID | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| 3c | 15.62 | >100 |
| 3f | 15.62 | >100 |
| 3h | 15.62 | >100 |
Note: Compounds 3c, 3f, and 3h showed significant activity against the Gram-positive bacterium S. aureus.[3]
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of the antibacterial activity of 4,5-diphenyl-1H-imidazole derivatives.
Protocol 1: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g)
This protocol describes a two-step synthesis process starting from benzoin (B196080).[1][5]
Step 1: Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol (1)
-
Condense benzoin with thiourea (B124793) in dimethylformamide (DMF).
Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g)
-
Dissolve 4,5-diphenyl-1H-imidazol-2-thiol (1) (50 mg; 0.1985 mmol) in absolute ethanol (B145695) (10 mL).[1][5]
-
Add the appropriate benzyl (B1604629) bromide derivative (1.2 eq).[1][5]
-
After cooling to room temperature, place the reaction mixture in an ice bath.
-
Neutralize the mixture with a 5% sodium hydrogen carbonate solution.[1][5]
-
Purify the resulting compounds.
Protocol 2: Synthesis of 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles (6a-e)
This protocol details the synthesis of compounds that incorporate both imidazole (B134444) and benzimidazole motifs.[1][5]
-
Synthesize 2-(chloromethyl)-1H-benzimidazoles (5a-e) by condensing orthophenylenediamine derivatives with chloroacetic acid.[1][5]
-
Couple 4,5-diphenyl-1H-imidazol-2-thiol (1) with the appropriate 2-(chloromethyl)-1H-benzimidazole (5a-e) in absolute ethanol.
-
Purify the final compounds (6a-e) using silica (B1680970) gel chromatography.[1][5]
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against a specific bacterial strain in a 96-well microtiter plate.[2]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm. An absorbance value lower than 0.1 indicates inhibition of bacterial growth.[1][5]
Protocol 4: Disk Diffusion Assay
This protocol is a qualitative method to assess the antimicrobial activity of a compound.[4][6]
Materials:
-
Bacterial strains
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile paper disks
-
Test compounds at a known concentration
-
Incubator (37°C)
Procedure:
-
Plate Inoculation: Uniformly spread a standardized bacterial inoculum onto the surface of an MHA plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial activity.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and potential mechanisms of action for 4,5-diphenyl-1H-imidazole derivatives.
Caption: Experimental workflow for the synthesis and antibacterial screening of 4,5-diphenyl-1H-imidazole derivatives.
Caption: Postulated antibacterial mechanisms of action for 4,5-diphenyl-1H-imidazole derivatives.
Conclusion
4,5-diphenyl-1H-imidazole derivatives represent a promising class of compounds with demonstrable antibacterial activity, particularly against Gram-positive bacteria.[1][2][4] The provided protocols offer a standardized framework for the synthesis, screening, and evaluation of these compounds. While the precise mechanisms of action are still under investigation, their potential to target essential bacterial processes makes them attractive candidates for further development in the fight against antibiotic resistance.[2] Further research is warranted to elucidate their specific molecular targets and to optimize their structure for enhanced efficacy and a broader spectrum of activity.
References
- 1. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative [azerbaijanmedicaljournal.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a one-pot, three-component synthesis known as the Radziszewski reaction.[1][2][3] This reaction involves the condensation of benzil (B1666583) (a 1,2-dicarbonyl compound), 4-hydroxybenzaldehyde (B117250), and ammonium (B1175870) acetate (B1210297), which serves as the ammonia (B1221849) source.[4][5]
Q2: I am experiencing low yields in my synthesis. What are the common causes and how can I improve the yield?
A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include suboptimal reaction conditions such as temperature and solvent, inefficient catalysis, and incorrect stoichiometry of reactants.[6] Optimizing these parameters is crucial for improving the yield. For instance, employing a suitable catalyst can significantly enhance reaction efficiency.[7][8][9]
Q3: What types of catalysts can be used to improve the reaction yield and rate?
A3: A variety of catalysts have been successfully employed to improve the synthesis of lophine derivatives. These include Brønsted acids (e.g., silicotungstic acid), Lewis acids, and solid-supported catalysts like silica (B1680970) sulfuric acid and nano-catalysts.[3][6][8] The choice of catalyst can significantly reduce reaction times and increase yields.[10] Solvent-free approaches using catalysts have also proven to be highly effective.[11]
Q4: What are the recommended purification methods for the final product?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.[10][12] After the reaction is complete, the crude product is typically precipitated by pouring the reaction mixture into ice-water.[4][12] The resulting solid can then be collected by filtration and purified. A common solvent system for recrystallization is ethanol (B145695) or an ethanol/water mixture.[4][10] For non-crystalline products or to achieve higher purity, silica gel column chromatography using a hexane/ethyl acetate eluent system is recommended.[10]
Q5: Are there any "green" or environmentally friendly synthesis methods available?
A5: Yes, several green synthesis approaches have been developed. These include solvent-free reactions, which reduce waste and costs, and the use of ultrasound or microwave irradiation to accelerate the reaction, often with improved yields.[3][9][11] Natural catalysts, such as lemon peel powder (LPP), have also been explored as an eco-friendly option.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Low to No Product Formation | Inefficient mixing or poor solubility of reactants. | Ensure vigorous stirring throughout the reaction. Consider using a co-solvent to improve the solubility of starting materials. |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC. Be aware that excessively high temperatures can sometimes lead to side product formation. | |
| Inactive or insufficient catalyst. | Verify the activity of your catalyst. Increase the catalyst loading incrementally. Consider screening different types of catalysts (e.g., Lewis acids, Brønsted acids, or heterogeneous catalysts). | |
| Significant Side Product Formation | Incorrect stoichiometry. | Ensure the molar ratios of benzil, 4-hydroxybenzaldehyde, and ammonium acetate are correct. An excess of ammonium acetate is often used to drive the reaction.[13] |
| Reaction time is too long. | Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and quench the reaction once the starting materials are consumed. | |
| High reaction temperature. | While higher temperatures can increase the reaction rate, they can also promote the formation of side products. Try running the reaction at a lower temperature for a longer period. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | If recrystallization fails, silica gel column chromatography is the recommended alternative for purification.[10] |
| Contamination with starting materials. | Ensure the reaction goes to completion by monitoring with TLC. During workup, wash the crude product thoroughly to remove unreacted starting materials. |
Quantitative Data Summary
The following table summarizes various reaction conditions and their corresponding yields for the synthesis of this compound and related lophine derivatives.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Glacial Acetic Acid | Reflux | 5-24 h | 46 | [12] |
| None | Acetic Acid | 80 (Reflux) | 48 h | 96 | [4] |
| Lemon Peel Powder (LPP) | Ethanol | 70 | 45 min | 83 | [5] |
| NaH₂PO₄ | Solvent-free | 120 | 10-45 min | Varies | [10] |
| Graphene oxide-chitosan | Solvent-free | 120 | 10-45 min | Varies | [10] |
| Silicotungstic acid (7.5 mol%) | Ethanol | Reflux | Not specified | 94 | [3] |
| MIL-101(Cr) | Solvent-free | Not specified | Not specified | High | [8] |
| nano-LaMnO₃ | Solvent-free | 80 | Not specified | High | [14] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Glacial Acetic Acid[12]
Materials:
-
Benzil (1 mmol)
-
4-Hydroxybenzaldehyde (1 mmol)
-
Ammonium acetate (1.2 g)
-
Glacial acetic acid (16 ml)
-
Ice-water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).
-
Reflux the mixture for 5-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-water.
-
Neutralize with NaHCO₃ solution and then extract the product with ethyl acetate.
-
Combine the organic extracts and dry over MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Green Synthesis using Lemon Peel Powder (LPP) Catalyst[5]
Materials:
-
Benzil
-
4-Hydroxybenzaldehyde
-
Ammonium acetate
-
Lemon Peel Powder (LPP) catalyst (10 wt.%)
-
Ethanol
Procedure:
-
Combine benzil, 4-hydroxybenzaldehyde, ammonium acetate, and LPP catalyst (10 wt.%) in ethanol.
-
Heat the mixture at 70°C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically around 45 minutes), cool the reaction mixture.
-
Work up the reaction mixture to isolate the crude product.
-
Purify the product, typically by recrystallization from ethanol, to obtain pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flowchart for addressing low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 12. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemcom.com [echemcom.com]
- 14. oiccpress.com [oiccpress.com]
Technical Support Center: Purification of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective techniques for purifying this compound are recrystallization and flash column chromatography. Recrystallization is often attempted first, especially if the crude product is relatively clean, as it can be highly efficient and scalable. Column chromatography is used for separating the target compound from impurities with similar solubility profiles.
Q2: What are the likely impurities I might encounter after synthesizing this compound?
Common impurities include unreacted starting materials such as benzil, 4-hydroxybenzaldehyde, and residual ammonium (B1175870) acetate (B1210297). Additionally, side-products from condensation reactions can also be present.
Q3: Which purification technique is more suitable for large-scale batches?
For multi-gram or larger scales, recrystallization is generally the preferred method due to its simplicity, cost-effectiveness, and lower solvent consumption compared to preparative column chromatography. However, the final choice depends on the specific impurity profile of the crude material.
Purification Workflow
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
Recrystallization Issues
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A: Oiling out occurs when the compound's solubility in the hot solvent is too high, or the solution becomes supersaturated below the compound's melting point.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power, then allow it to cool slowly.
-
Solution 2: Use a larger volume of the primary solvent to create a more dilute solution before cooling.
-
Solution 3: Try a different solvent system altogether.
Q: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?
A: This indicates the solution is not supersaturated enough or there are no nucleation sites.
-
Solution 1 (Seeding): If you have a small amount of pure product, add a single seed crystal to the solution to initiate crystallization.
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 3 (Concentration): Reduce the solvent volume by gentle heating or under a stream of inert gas and then allow the solution to cool again.
Q: My product is still impure after recrystallization. What are my options?
A: This suggests that the impurities have very similar solubility properties to your product in the chosen solvent.
-
Solution 1: Perform a second recrystallization, ensuring the solution cools as slowly as possible to promote the formation of a purer crystal lattice.
-
Solution 2: Switch to a different recrystallization solvent or solvent pair.
-
Solution 3: Purify the material using flash column chromatography to remove the persistent impurities.[1]
Flash Column Chromatography Issues
Q: I'm observing significant tailing of my product's spot on TLC and on the column. How can I improve the peak shape?
A: Tailing is a common issue with basic compounds like imidazoles on acidic silica (B1680970) gel. It is caused by strong interactions between the basic nitrogen atoms and the acidic silanol (B1196071) groups on the silica surface.[1]
-
Solution 1 (Basic Modifier): Add a small amount of a basic modifier, such as triethylamine (B128534) or pyridine (B92270) (typically 0.1-1%), to your eluent.[1] This will neutralize the acidic sites on the silica, leading to sharper peaks.
-
Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina (B75360), which can provide better results for basic compounds.[1]
Q: The separation between my product and an impurity is very poor. How can I improve the resolution?
A: Poor resolution means the chosen mobile phase is not effective at differentiating between the compounds.
-
Solution 1 (Optimize Mobile Phase): Experiment with different solvent systems, such as switching from an ethyl acetate/hexane system to a dichloromethane (B109758)/methanol system.[1]
-
Solution 2 (Gradient Elution): If using a single solvent mixture (isocratic elution), switch to a gradient elution.[1] Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.
-
Solution 3 (Dry Loading): Instead of loading your sample dissolved in solvent, pre-adsorb it onto a small amount of silica gel.[1] Evaporate the solvent and load the resulting dry powder onto the column. This technique often leads to sharper bands and better separation.
Q: My purification yield is very low after column chromatography. What are the possible causes?
A: Low yield can result from the compound irreversibly binding to the column or being lost during workup.
-
Cause 1 (Irreversible Adsorption): The compound may be too polar for the silica gel and is not eluting. This is common if you see color at the top of the column that never moves. Try a more polar eluent or add a modifier like methanol. Using a basic modifier can also help release the compound from acidic sites.[1]
-
Cause 2 (Improper Fraction Collection): Your compound may have eluted without being detected. Ensure you are collecting a sufficient number of fractions and monitoring them carefully by TLC.
-
Cause 3 (Compound Instability): The compound might be degrading on the acidic silica gel. If this is suspected, switching to a neutral stationary phase like alumina is recommended.
Quantitative Data Summary
The following table provides a general comparison of the primary purification techniques for this compound. Actual results may vary based on the crude sample's quality.
| Technique | Typical Purity | Typical Yield | Scalability | Primary Application |
| Recrystallization | >98%[2] | 60-90% | Excellent | Removing minor impurities from large batches. |
| Flash Chromatography | >99% | 50-85% | Good | Separating complex mixtures or closely related impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol (B145695)
This protocol is based on literature reports for the recrystallization of this compound and similar structures.[3][4][5][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil with stirring to fully dissolve the solid. If it does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. The reported melting point is in the range of 258-278°C.[2][4]
Protocol 2: Flash Column Chromatography
This is a general guideline for purifying imidazole (B134444) derivatives and may require optimization.[1][7]
-
Select Eluent: Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point for this compound is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value for the product of approximately 0.2-0.3. If tailing is observed on the TLC plate, add 0.5% triethylamine to the eluent mixture.
-
Pack Column: Prepare a silica gel column using the selected eluent. Ensure the silica bed is well-packed and free of air bubbles.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better results, perform a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, removing the solvent under reduced pressure, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and apply pressure to begin elution. Collect fractions continuously while monitoring the separation by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
References
Technical Support Center: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Synthesis
Welcome to the technical support center for the synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the common name for this compound?
A1: This compound is a derivative of Lophine (2,4,5-triphenyl-1H-imidazole) and is sometimes referred to by its IUPAC name or as a substituted lophine. Lophine and its derivatives are known for their chemiluminescence and fluorescence properties.[1]
Q2: What is the primary synthetic route for this compound?
A2: The most common method for synthesizing this compound and other tri-substituted imidazoles is the Debus-Radziszewski reaction.[2][3][4][5] This is a one-pot, three-component reaction involving a 1,2-dicarbonyl compound (benzil), an aldehyde (4-hydroxybenzaldehyde), and an ammonium (B1175870) source (typically ammonium acetate) in a suitable solvent like glacial acetic acid.[6][7][8]
Q3: What are the primary applications of this compound?
A3: This compound is utilized in various fields. It serves as an organic compound in fluorescent dyes and catalysts.[9] It is also used in the preparation of organic light-emitting diodes (OLEDs) and organic solar cells, and finds applications in chemical sensors and analytical instruments.[9] Additionally, its derivatives are explored for their potential in pharmaceutical development as anticancer, anti-inflammatory, and analgesic agents.[10][11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Reaction Yield
Q: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?
A: Low yields are a common issue in the Debus-Radziszewski synthesis.[2][13] Several factors can contribute to this problem. Below is a troubleshooting guide to help you identify and resolve the issue.
Potential Causes and Solutions:
-
Impure Reactants: Ensure the benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and ammonium acetate (B1210297) are of high purity. Impurities can lead to side reactions and by-product formation.
-
Reaction Time and Temperature: The reaction time can range from a few hours to over 24 hours, and the temperature is typically at the reflux of glacial acetic acid (around 118 °C).[1][14] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry of Reactants: While a 1:1:excess molar ratio of benzil, aldehyde, and ammonium acetate is common, adjusting the amount of ammonium acetate (which serves as both a reactant and a catalyst) can sometimes improve yields.
-
Solvent Choice: Glacial acetic acid is the most common solvent.[1][7][10] Using other solvents may require optimization of reaction conditions. Solvent-free approaches have also been reported and may offer improved yields in some cases.[15]
-
Work-up Procedure: During work-up, the reaction mixture is typically poured into ice-water to precipitate the product.[1][7][14] Ensure complete precipitation and careful filtration to avoid loss of product. The pH of the solution after pouring into water might need adjustment to ensure the phenolic proton is not ionized, which would increase water solubility.
Issue 2: Product Purification Challenges
Q: I am having difficulty purifying the final product. What are the common impurities and the best purification methods?
A: Purification can be challenging due to the presence of unreacted starting materials and side products.
Common Impurities:
-
Unreacted benzil and 4-hydroxybenzaldehyde.
-
Side products from self-condensation of the reactants.
Purification Strategies:
-
Recrystallization: This is the most common method for purifying the crude product. Ethanol (B145695) or methanol (B129727) are frequently used as recrystallization solvents.[14]
-
Column Chromatography: If recrystallization does not yield a pure product, flash column chromatography using a silica (B1680970) gel stationary phase is an effective alternative.[1] The mobile phase is typically a mixture of non-polar and polar solvents, such as ethyl acetate and hexane.
-
Washing: Washing the crude product with water is crucial to remove excess ammonium acetate and acetic acid.[16] A wash with a non-polar solvent like toluene (B28343) can help remove unreacted benzil.[10]
Issue 3: Reaction Fails to Proceed
Q: My reaction is not proceeding, and TLC analysis shows only starting materials. What could be the problem?
A: A stalled reaction can be frustrating. Here are a few things to check:
-
Ammonium Acetate Quality: Ammonium acetate is hygroscopic and can decompose. Use a fresh, dry source of ammonium acetate.
-
Reaction Temperature: Ensure the reaction mixture is refluxing at the correct temperature. A lower temperature will significantly slow down the reaction rate.
-
Catalyst: While ammonium acetate often serves as the catalyst, some protocols report the use of other catalysts to improve reaction rates and yields. These include lactic acid,[13] silica-supported sulfuric acid,[17] and even green catalysts like lemon peel powder.[18]
Quantitative Data
The yield of this compound can vary depending on the specific reaction conditions. The following table summarizes yields reported in the literature for similar lophine syntheses.
| 1,2-Dicarbonyl | Aldehyde | Ammonium Source | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzil | Benzaldehyde | Ammonium Acetate | Glacial Acetic Acid | None | 5-24 | 46 | [1] |
| Benzil | Benzaldehyde | Ammonium Acetate | Glacial Acetic Acid | None | 3 | Not Specified | [10] |
| Benzil | 5-chlorosalicylaldehyde | Ammonium Acetate | Glacial Acetic Acid | 4-Methoxyaniline | 2.5 | Not Specified | [6] |
| Benzil | 4-hydroxybenzaldehyde | Ammonium Acetate | Ethanol | Lemon Peel Powder | 0.75 | 83 | [18] |
| Benzil | Benzaldehyde | Ammonium Acetate | Glacial Acetic Acid | 2% Copper Sulphate | 2 | >69.60 | [14] |
| Benzil | Benzaldehyde | Ammonium Acetate | None | Mandelic Acid | 0.5-1 | 85-95 | [15] |
Experimental Protocols
General Synthesis of this compound via Debus-Radziszewski Reaction
This protocol is a generalized procedure based on common literature methods.[1][6][7]
Materials:
-
Benzil
-
4-Hydroxybenzaldehyde
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and a molar excess of ammonium acetate (e.g., 5-10 equivalents).
-
Add glacial acetic acid as the solvent (a typical concentration is around 0.05-0.1 M with respect to the limiting reagent).
-
Heat the reaction mixture to reflux (approximately 118 °C) with constant stirring.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from 2 to 24 hours.
-
Once the reaction is complete (as indicated by the consumption of the limiting starting material), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Stir the mixture for a period to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and ammonium acetate.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Visualizations
Reaction Mechanism: Debus-Radziszewski Synthesis
Caption: Debus-Radziszewski reaction pathway for imidazole (B134444) synthesis.
Experimental Workflow
Caption: Typical workflow for synthesis and purification.
Troubleshooting Logic
Caption: Troubleshooting decision tree for reaction failures.
References
- 1. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ijfmr.com [ijfmr.com]
- 11. ijcrt.org [ijcrt.org]
- 12. chemimpex.com [chemimpex.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. wjbphs.com [wjbphs.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. neuroquantology.com [neuroquantology.com]
- 17. sctunisie.org [sctunisie.org]
- 18. nanobioletters.com [nanobioletters.com]
Optimizing reaction conditions for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimized reaction conditions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is a one-pot, three-component condensation reaction, often referred to as the Radziszewski synthesis. This involves reacting benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and a source of ammonia, typically ammonium (B1175870) acetate (B1210297), in a suitable solvent.[1][2][3]
Q2: What are the critical starting materials and their required purity?
A2: The key starting materials are benzil, 4-hydroxybenzaldehyde, and ammonium acetate. It is advisable to use reagents of high purity (≥98%) to minimize side reactions and facilitate purification of the final product. Impurities in the aldehyde can be a significant source of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4] A suitable mobile phase, such as a mixture of ethyl acetate and n-hexane, can be used to separate the product from the starting materials. The spots can be visualized under UV light.[5]
Q4: What is the expected yield for this synthesis?
A4: The yield can vary significantly depending on the reaction conditions, including the catalyst, solvent, temperature, and reaction time. Reported yields range from moderate (around 46% with traditional methods) to excellent (over 90% with optimized and catalyzed reactions).[4][6]
Q5: How is the product typically purified?
A5: The most common purification method is recrystallization from a hot solvent, such as ethanol (B145695) or aqueous ethanol.[1][5][7] In some cases, flash column chromatography may be employed for higher purity.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Low quality or impure starting materials: Impurities in benzil or 4-hydroxybenzaldehyde can inhibit the reaction. 2. Insufficient reaction time or temperature: The reaction may not have gone to completion. 3. Ineffective catalyst or catalyst poisoning: The chosen catalyst may not be optimal, or it may have been deactivated by impurities. 4. Improper work-up procedure: Product may be lost during extraction or filtration steps. | 1. Verify the purity of starting materials using techniques like NMR or melting point analysis. Consider purifying the starting materials if necessary. 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting materials are consumed. 3. Screen different catalysts. Acidic catalysts or green catalysts like lemon peel powder have been shown to be effective.[1] Ensure the reaction setup is free of contaminants that could poison the catalyst. 4. Carefully review the work-up procedure. Ensure the pH is adjusted correctly during neutralization and that all precipitated product is collected. |
| Formation of a Dark, Tarry, or Oily Product | 1. High reaction temperature: Excessive heat can lead to the decomposition of starting materials or the product. 2. Presence of impurities: Certain impurities can promote polymerization or the formation of colored side products. 3. Oxidation: The phenol (B47542) group is susceptible to oxidation, especially at high temperatures and in the presence of air. | 1. Lower the reaction temperature and extend the reaction time if necessary. 2. Use high-purity starting materials. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Product is Difficult to Purify | 1. Presence of closely related impurities: Side products with similar polarity to the desired product can co-crystallize, making purification by recrystallization challenging. 2. Incomplete reaction: The presence of unreacted starting materials can complicate purification. | 1. Try a different recrystallization solvent or a mixture of solvents. If recrystallization is ineffective, consider using flash column chromatography.[4] 2. Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust reaction conditions to drive the reaction to completion. |
| Inconsistent Results | 1. Variability in starting material quality: Batches of starting materials may have different purity levels. 2. Poor control of reaction parameters: Inconsistent heating, stirring, or addition of reagents can lead to variable outcomes. 3. Moisture in the reaction: The presence of water can affect the performance of some catalysts and promote side reactions. | 1. Source high-purity, consistent starting materials. 2. Use precise and consistent experimental procedures. Employ controlled heating mantles and efficient stirring. 3. Use anhydrous solvents and reagents if the chosen catalytic system is sensitive to moisture. |
Experimental Protocols
Protocol 1: Green Synthesis using Lemon Peel Powder (LPP) Catalyst[1]
This protocol describes an environmentally friendly synthesis with a high reported yield.
Materials:
-
Benzil (1 mmol)
-
4-Hydroxybenzaldehyde (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Lemon Peel Powder (LPP) (10 wt%)
-
Ethanol (5 mL)
-
Crushed ice
-
Hot ethanol for purification
Procedure:
-
In a round-bottom flask, combine benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and lemon peel powder (10 wt%).
-
Add 5 mL of ethanol to the mixture.
-
Stir the reaction mixture at 70°C.
-
Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in n-hexane).
-
Once the reaction is complete, pour the mixture onto crushed ice and stir for 10 minutes.
-
Filter the solid product.
-
Purify the crude product by recrystallization from hot ethanol to obtain pure this compound.
Protocol 2: Conventional Synthesis using Glacial Acetic Acid[3][8]
This is a classic method for the synthesis of lophine derivatives.
Materials:
-
Benzil (1 mmol)
-
4-Hydroxybenzaldehyde (1 mmol)
-
Ammonium acetate (approximately 1.2 g)
-
Glacial acetic acid (16 mL)
-
Ice-water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture for 5-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, pour the reaction mixture into ice-water.
-
Wash the precipitate with a NaHCO₃ solution and then several times with ethyl acetate.
-
Combine the organic extracts and dry over MgSO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of reaction conditions for the synthesis of lophine derivatives, which is structurally analogous to this compound.
Table 1: Effect of Catalyst on Yield [1]
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | InCl₃·3H₂O | - | Low |
| 2 | L-Proline | 9 | - |
| 3 | K₂CO₃ | 7 | - |
| 4 | KH₂PO₄ | 60 | - |
| 5 | Lemon Peel Powder (LPP) | 45 | 91 |
Table 2: Effect of Solvent on Yield (using LPP catalyst) [1]
| Entry | Solvent | Time (min) | Catalyst (wt%) | Yield (%) |
| 1 | Water | 120 | 10 | 45 |
| 2 | Solvent-free | 150 | 10 | 35 |
| 3 | Acetone | 120 | 10 | 65 |
| 4 | Ethanol | 30 | 10 | 91 |
Table 3: Effect of Catalyst Concentration on Yield (LPP in Ethanol) [1]
| Entry | Catalyst Concentration (wt%) | Yield (%) |
| 1 | 5 | 60 |
| 2 | 10 | 91 |
| 3 | 15 | 90 |
| 4 | 20 | 89 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Logical flow for troubleshooting common issues in the synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
Technical Support Center: Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
Welcome to the technical support center for the synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via a one-pot, three-component Radziszewski-type reaction.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
After the reaction and work-up, little to no solid product is obtained.
-
TLC analysis of the crude mixture shows a complex mixture of spots with little to no spot corresponding to the product's Rf value.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | 1. Extend Reaction Time: Monitor the reaction progress using TLC. If starting materials are still present after the initial reaction time, continue refluxing and check every hour.2. Increase Temperature: If using a lower-temperature protocol, cautiously increase the temperature to ensure the reaction goes to completion. For instance, if reacting at 70°C in ethanol (B145695), increasing to reflux temperature may improve the yield. | The condensation reaction to form the imidazole (B134444) ring can be slow, and insufficient time or energy may lead to an incomplete reaction. |
| Suboptimal Catalyst or Solvent | 1. Catalyst Screening: The reaction is often performed in glacial acetic acid, which acts as both a solvent and a catalyst. Alternative catalysts like lemon peel powder (LPP) or various ionic liquids have been shown to improve yields and reduce reaction times.[1] 2. Solvent Choice: While ethanol is a common "green" solvent choice, yields can vary. Solvent-free conditions have been reported to give low yields (e.g., 35%), while ethanol can produce significantly higher yields (e.g., up to 91% with a suitable catalyst).[1] | The choice of catalyst and solvent system is crucial for promoting the desired reaction pathway and can dramatically impact the final yield.[1] |
| Degradation of Starting Materials | 1. Check Purity of 4-Hydroxybenzaldehyde (B117250): This starting material can be susceptible to oxidation. Use freshly opened or purified 4-hydroxybenzaldehyde. 2. Control Reaction Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol (B47542) group, especially during prolonged heating. | The phenolic group in 4-hydroxybenzaldehyde is sensitive to oxidation, which can lead to the formation of byproducts and a lower yield of the desired imidazole. |
Problem 2: Presence of Significant Impurities or Byproducts
Symptoms:
-
The isolated product is difficult to purify by recrystallization.
-
NMR or Mass Spectrometry data of the crude product shows significant peaks that do not correspond to the desired product.
-
The product has a dark color, suggesting the presence of colored impurities.
Possible Side Reactions and Solutions:
| Side Reaction/Byproduct | Proposed Cause | Prevention and Mitigation |
| Oxazole (B20620) Formation | The formation of an oxazole byproduct can occur as a competitive reaction pathway. This is more likely if the aldehyde (4-hydroxybenzaldehyde) reacts with the dicarbonyl compound (benzil) before the formation of the diimine intermediate from benzil (B1666583) and ammonia (B1221849) (from ammonium (B1175870) acetate). | Ensure Sufficient Ammonia Source: Use a molar excess of ammonium acetate (B1210297) to favor the formation of the diimine intermediate, which is a key precursor to the imidazole ring. This increases the rate of the desired reaction over the competing oxazole formation. |
| Self-Condensation/Polymerization of 4-Hydroxybenzaldehyde | Under acidic or basic conditions and heat, 4-hydroxybenzaldehyde can undergo self-condensation or polymerization, leading to insoluble, resinous materials. This is a potential source of the "insoluble by-product" sometimes observed. | Controlled Addition of Reagents: Consider adding the 4-hydroxybenzaldehyde slowly to the reaction mixture containing benzil and ammonium acetate to maintain a low instantaneous concentration, thus disfavoring self-condensation reactions. Purification: These polymeric byproducts are often insoluble in common organic solvents and can be removed by filtration of the reaction mixture before product precipitation or during the recrystallization process. |
| Reverse Aldol (B89426) Condensation | This side reaction can lead to the cleavage of C-C bonds, potentially breaking down intermediates or even the starting materials, which can reduce the overall yield. | Moderate Reaction Temperature: Avoid excessively high temperatures, as this can favor the thermodynamically driven reverse aldol reaction. Stick to the recommended reflux temperatures for the chosen solvent. |
| Unreacted Starting Materials | Incomplete reaction (as discussed in Problem 1) will lead to the presence of benzil and 4-hydroxybenzaldehyde in the final product. | Purification: Unreacted benzil is often more soluble in non-polar solvents than the desired product. A wash with a solvent like toluene (B28343) may help in its removal. The phenolic nature of the desired product and 4-hydroxybenzaldehyde can be exploited for purification. An acid-base extraction could be employed, though this may be complex. Recrystallization from hot ethanol is the most commonly reported method for purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis follows the Radziszewski imidazole synthesis pathway. The proposed mechanism involves the following key steps:
-
Formation of a Diimine: Two molecules of ammonia (from the decomposition of ammonium acetate) react with the two carbonyl groups of benzil to form a diimine intermediate.
-
Condensation with the Aldehyde: The diimine intermediate then condenses with 4-hydroxybenzaldehyde.
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration (loss of water) to form the aromatic imidazole ring.
Q2: My final product is a brownish or off-white color. How can I decolorize it?
A2: A colored product often indicates the presence of minor, highly conjugated impurities or oxidation products.
-
Recrystallization with Charcoal: During the recrystallization process (typically from hot ethanol), add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Multiple Recrystallizations: If a single recrystallization is insufficient, a second or even third recrystallization may be necessary to obtain a pure, white to off-white solid.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A common mobile phase for this class of compounds is a mixture of a non-polar and a moderately polar solvent, such as 30% ethyl acetate in n-hexane.[1]
-
Procedure: Spot the starting materials (benzil and 4-hydroxybenzaldehyde) and the reaction mixture on a TLC plate. The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.
Q4: What are the optimal conditions for this synthesis?
A4: While various conditions have been reported, a "green" and efficient method involves:
-
Reactants: Benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).
-
Catalyst: Lemon Peel Powder (LPP) at 10 wt%.
-
Solvent: Ethanol (5 ml).
-
Temperature: Room temperature or gentle heating to 70°C.
-
This method has been reported to yield the product in as little as 30 minutes with yields up to 83-91%.[1]
Data Presentation
The choice of solvent and catalyst significantly impacts the yield of the reaction. The following tables summarize quantitative data from literature for similar 2,4,5-triarylimidazole syntheses.
Table 1: Effect of Solvent on Yield (Based on a model reaction for 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole with LPP catalyst)
| Solvent | Time (min) | Yield (%) |
| Water | 60 | 45[1] |
| Solvent-free | 180 | 35[1] |
| Acetone | 120 | 65[1] |
| Ethanol | 30 | 91[1] |
Table 2: Effect of Catalyst on Yield (Based on a model reaction for 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole in ethanol)
| Catalyst | Time (hr) | Yield (%) |
| InCl3·3H2O | 12 | Low |
| L-Proline | 9 | Moderate |
| K2CO3 | 7 | Moderate |
| KH2PO4 | 1 | Moderate |
| Lemon Peel Powder (LPP) | 0.5 | 91[1] |
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 2,4,5-triaryl imidazoles.[1]
Materials:
-
Benzil (1 mmol)
-
4-Hydroxybenzaldehyde (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Lemon Peel Powder (LPP) catalyst (10 wt%)
-
Ethanol (5 mL)
-
Crushed ice
-
Deionized water
Procedure:
-
To a round-bottom flask, add benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and the LPP catalyst (10 wt%).
-
Add 5 mL of ethanol to the flask.
-
Stir the mixture at room temperature or heat to 70°C.
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in n-hexane as the eluent).
-
Once the reaction is complete (typically within 30-60 minutes), pour the reaction mixture onto crushed ice.
-
Stir the resulting mixture for 10 minutes to ensure complete precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from hot ethanol to obtain pure this compound.[1]
Visualizations
Logical Relationship: Main Reaction vs. Side Reaction Pathways
References
Stability issues of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in solution
Technical Support Center: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
An Overview for Researchers and Drug Development Professionals
This compound, also known as Lophine, is a versatile organic compound utilized in various research applications, including as a fluorescent dye, a catalyst, and a ligand in coordination chemistry.[1][2] Its unique structure, featuring both a phenolic hydroxyl group and an imidazole (B134444) ring, contributes to its chemical properties and potential biological activities.[2][3] However, the stability of this compound in solution can be influenced by several factors, leading to potential issues during experimentation such as precipitation or degradation.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers mitigate stability issues and ensure the reliability of their experimental results.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound in solution.
Issue 1: Compound precipitates immediately upon addition to aqueous media.
-
Question: I dissolved my compound in DMSO to create a stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms instantly. What is happening and how can I resolve it?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous solution where it is poorly soluble.[4][5] The rapid solvent exchange causes the compound to exceed its aqueous solubility limit and precipitate.
Potential Causes and Solutions
Potential Cause Explanation Recommended Solution High Final Concentration The final concentration of the compound in the aqueous medium is above its solubility limit. Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[4] Solvent Shock Rapid dilution of the concentrated DMSO stock into the aqueous medium causes localized high concentrations, leading to precipitation.[6] Perform a serial dilution. First, create an intermediate dilution of your stock in the pre-warmed (37°C) aqueous medium. Then, add this intermediate dilution to the final volume of the medium while gently vortexing or swirling.[4][6] Low Temperature of Media The solubility of many organic compounds decreases at lower temperatures. Always use pre-warmed (37°C) aqueous solutions or cell culture media for your dilutions.[4] | High Final DMSO Concentration | While DMSO aids solubility, high final concentrations (typically >0.5%) can be toxic to cells and may not be sufficient to keep a very hydrophobic compound in solution. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium. Aim for a final DMSO concentration of ≤0.1% where possible.[5] |
Issue 2: Solution becomes cloudy or precipitate forms over time in the incubator.
-
Question: My solution was clear initially, but after several hours of incubation, I observed cloudiness or a visible precipitate. What could be the cause?
-
Answer: Delayed precipitation can occur due to changes in the solution's conditions over time.
Potential Causes and Solutions
Potential Cause Explanation Recommended Solution Media Evaporation In long-term experiments, evaporation can increase the compound's concentration beyond its solubility limit. Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[4] Temperature Fluctuations Repeatedly removing the culture vessel from the stable incubator environment can cause temperature cycling, affecting solubility. Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.[4] Interaction with Media Components The compound may interact with proteins (like serum) or other components in the media over time, leading to the formation of insoluble complexes. Test the compound's stability in both serum-free and serum-containing media to determine if serum proteins are contributing to the precipitation. | pH Shift | Changes in pH due to cellular metabolism can alter the ionization state and solubility of the compound. | Monitor the pH of your culture medium over the course of the experiment. Ensure your medium is adequately buffered. |
Issue 3: Unexpected results or loss of activity in the assay.
-
Question: My experimental results are inconsistent, or the compound seems to lose its activity over time. Could this be a stability issue?
-
Answer: Yes, chemical degradation of the compound can lead to a decrease in the concentration of the active molecule and the appearance of degradation products that might interfere with your assay.
Potential Causes and Solutions
Potential Cause Explanation Recommended Solution pH-Mediated Degradation The imidazole and phenol (B47542) moieties are susceptible to pH-dependent degradation. Imidazole rings can be involved in acid-base catalysis, and phenolic compounds can oxidize, especially at neutral to alkaline pH.[7][8] Evaluate the stability of the compound in buffers of different pH values relevant to your experiment. Adjust the pH to a range where the compound is most stable, if possible. Oxidation The phenolic group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[2] This can lead to the formation of colored quinone-type structures. Prepare solutions fresh and protect them from light by using amber vials or wrapping containers in foil.[5] Consider degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. Photodegradation Many aromatic compounds, including lophine derivatives, are light-sensitive and can degrade upon exposure to UV or even ambient light.[9] Minimize light exposure during all steps of handling, including storage, preparation, and during the experiment itself. | Solvent-Induced Degradation | DMSO, while a good solvent, can degrade under certain conditions (e.g., high temperatures) and may participate in oxidative reactions.[10][11] | Store stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] Evaluate stability in alternative solvents if degradation in DMSO is suspected. |
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing stock solutions of this compound?
-
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions due to its excellent solvating power for many organic molecules.[5] For some applications, ethanol (B145695) may also be used, although the achievable concentration might be lower.[12]
-
-
Q2: How should I store stock solutions of this compound?
-
A2: Stock solutions, especially in DMSO, should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored desiccated at -20°C or -80°C, protected from light.[5]
-
-
Q3: How does pH affect the stability of this compound?
-
A3: The compound has both a weakly acidic phenolic group and an imidazole ring that is amphoteric (can act as an acid or a base).[7][13] At acidic pH, the imidazole ring can become protonated.[14] In neutral to alkaline solutions, the phenolic group can be deprotonated, making it more susceptible to oxidation. Therefore, the stability can be significantly pH-dependent. The optimal pH for stability should be determined empirically for your specific application.
-
-
Q4: Is this compound sensitive to light?
-
Q5: What are the likely degradation pathways for this molecule?
-
A5: The primary degradation pathways are likely related to the oxidation of the phenol group and potential cleavage or modification of the imidazole ring. Oxidation of the phenol can lead to the formation of quinones and other colored byproducts. The imidazole ring, while generally stable, can be susceptible to degradation under harsh oxidative or pH conditions.
-
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively available in the public literature. Researchers should perform their own stability assessments under their specific experimental conditions. Below is a template table for recording such data.
| Solvent | Concentration | Temperature (°C) | pH | Light Condition | % Recovery after 24h | Observations |
| DMSO | 10 mM | -20 | N/A | Dark | Data to be filled | |
| PBS | 10 µM | 37 | 7.4 | Ambient | Data to be filled | e.g., Precipitate noted |
| DMEM + 10% FBS | 10 µM | 37 | ~7.4 | Dark (Incubator) | Data to be filled | |
| Ethanol | 1 mM | 25 | N/A | Dark | Data to be filled |
Experimental Protocols
Protocol: Assessing Solution Stability by HPLC
This protocol provides a general method to quantify the stability of this compound in a specific solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in 100% DMSO to prepare a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.
-
-
Preparation of Test Solutions:
-
Dilute the DMSO stock into your test buffer or medium (e.g., PBS pH 7.4, cell culture medium) to the final desired concentration (e.g., 10 µM).
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Incubation:
-
Store the test solution under the desired experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop).
-
Protect the solution from light unless photostability is being tested.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Immediately quench any potential degradation by mixing with an equal volume of a strong solvent like acetonitrile (B52724) and/or by freezing at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection. The absorption maximum for this compound is around 340-406 nm.[15]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a common starting point.
-
Column: A C18 column is typically suitable.
-
Analysis: Monitor the peak area of the parent compound at each time point. The appearance of new peaks may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage remaining versus time to determine the stability profile.
-
Visual Guides
Caption: Troubleshooting flowchart for unexpected experimental results.
Caption: Key factors influencing compound stability in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lophine [chemister.ru]
- 13. organic chemistry - In which direction does imidazole affect the pH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
How to increase the solubility of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.
Section 1: Understanding the Solubility Challenge
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound stems from its molecular structure. The molecule possesses large, non-polar diphenyl and phenol (B47542) rings, which are hydrophobic.[1][2][3] While the imidazole (B134444) and phenol groups can ionize and participate in hydrogen bonding, the dominance of the hydrophobic surface area restricts its ability to dissolve in water. Many imidazole derivatives developed for therapeutic research have large, hydrophobic functional groups that dramatically decrease aqueous solubility.[4]
Section 2: Basic Solubility Enhancement Techniques
This section covers initial, straightforward methods to improve solubility that should be attempted before moving to more complex formulation strategies.
Q2: How does pH adjustment affect the solubility of this compound?
A2: The compound has two ionizable groups: the phenolic hydroxyl group, which is acidic, and the imidazole ring, which is basic.
-
At high pH (alkaline conditions) , the phenolic group deprotonates to form a polar phenoxide salt, which is more water-soluble.[5]
-
At low pH (acidic conditions) , the nitrogen atoms in the imidazole ring can become protonated, increasing solubility.[4]
Therefore, adjusting the pH away from the isoelectric point (where the net charge is zero) can significantly enhance solubility. The highest solubility for phenolic compounds is often achieved at very acidic (pH 1-2) or very alkaline (pH 11-12) conditions.[6] However, it is crucial to consider the stability of the compound, as high pH in the presence of oxygen can cause degradation of polyphenols.[5]
Experimental Protocol 1: Solubility Enhancement by pH Adjustment
-
Determine pKa : If the pKa values of the compound are unknown, perform a literature search or use computational prediction tools. The phenolic proton is weakly acidic, while the imidazole ring is basic.
-
Prepare Buffers : Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9, 11).
-
Prepare Stock Solution : Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 20-50 mM).[4]
-
Test Solubility : Add a small aliquot of the stock solution to each buffer to achieve the final desired concentration for your experiment.
-
Observe and Quantify : Vortex each solution briefly. Let the solutions stand for 15-30 minutes at the experimental temperature. Visually inspect for any precipitation or cloudiness. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a validated HPLC method.
Q3: Which co-solvents are recommended for this compound, and what are the potential drawbacks?
A3: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[4][7] This is a simple and rapid method for solubilizing poorly soluble drugs.[8][9]
Recommended Co-solvents: Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).[10][11][12][13][]
Potential Drawbacks:
-
Toxicity : Co-solvents can be toxic to cells in biological assays.
-
Assay Interference : The solvent itself may interfere with the experimental results. It is crucial to run a parallel vehicle control (assay buffer with the same final co-solvent concentration) to account for these effects.[4]
-
Precipitation upon Dilution : A high concentration of the compound in 100% co-solvent may precipitate when diluted into an aqueous buffer.
| Co-Solvent | Typical Starting Concentration in Final Solution | Notes |
| DMSO | < 1% (often < 0.5% for cell-based assays) | High solubilizing power but can be toxic at higher concentrations.[12] |
| Ethanol | 1-5% | Less toxic than DMSO but may have lower solubilizing power for highly hydrophobic compounds.[11] |
| Polyethylene Glycol (PEG 400) | 5-20% | Generally considered safe and has good solubilizing capacity.[12] |
| Propylene Glycol (PG) | 5-20% | A common solvent in pharmaceutical formulations.[11][13] |
Experimental Protocol 2: Using Co-solvents for Solubilization
-
Select Co-solvent : Choose a co-solvent based on the table above and the tolerance of your experimental system. DMSO is a common starting point.
-
Prepare Concentrated Stock : Dissolve the compound in 100% of the chosen co-solvent to create the highest possible, stable stock concentration.
-
Determine Maximum Tolerated Co-solvent Concentration : Before testing your compound, determine the highest percentage of the co-solvent that does not affect your assay (e.g., cell viability, enzyme activity).
-
Serial Dilution : Serially dilute the compound stock solution into your aqueous assay buffer. The goal is to find the lowest percentage of co-solvent that keeps the compound dissolved at the final desired concentration.[4]
-
Run Controls : Always include a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent without the compound.[4]
Section 3: Advanced Formulation Strategies
If basic techniques are insufficient or incompatible with the experimental system, advanced formulation strategies can be employed.
Q4: What are solid dispersions and how can they improve solubility?
A4: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble hydrophilic carrier or matrix (the host).[15][16][17][18] This technique improves solubility and dissolution rates through several mechanisms:
-
Particle Size Reduction : The drug is dispersed at a molecular or amorphous level, effectively reducing it to the smallest possible particle size.[16][17][18]
-
Improved Wettability : The hydrophilic carrier improves the wettability of the hydrophobic drug.[16][17]
-
Amorphous State : The drug is often present in a higher-energy amorphous state rather than a stable crystalline form, which requires less energy to dissolve.[16][17]
| Carrier Type | Examples | Preparation Methods |
| Polymers | Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Copovidone | Solvent Evaporation, Fusion/Melt, Hot-Melt Extrusion[15][19] |
| Sugars | Lactose, Mannitol | Fusion/Melt, Solvent Evaporation[15] |
| Acids | Citric Acid | Fusion/Melt[15] |
Experimental Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Solvent Selection : Choose a volatile organic solvent (e.g., ethanol, methanol, dichloromethane) that can dissolve both the compound and the hydrophilic carrier (e.g., PVP K30).[19]
-
Dissolution : Dissolve the compound and the carrier in the selected solvent. Common drug-to-carrier ratios (w/w) to test are 1:1, 1:5, and 1:10.
-
Evaporation : Evaporate the solvent under vacuum using a rotary evaporator. This will leave a thin film or solid mass on the wall of the flask.
-
Drying and Pulverization : Further dry the solid mass in a vacuum oven to remove any residual solvent. Once completely dry, scrape the solid dispersion from the flask, and gently pulverize it into a fine powder using a mortar and pestle.
-
Solubility Testing : Test the dissolution rate and solubility of the resulting powder in your aqueous medium compared to the unformulated compound.
Q5: How can complexation with cyclodextrins increase solubility?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate poorly soluble molecules, like this compound, into their hydrophobic core.[20][21][22][23] This forms a water-soluble "inclusion complex," where the hydrophobic drug is shielded from the aqueous environment, thereby increasing its apparent solubility.[4][20]
Experimental Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Select Cyclodextrin : Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Molar Ratio : Determine the molar ratio of the compound to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Kneading : Place the cyclodextrin in a mortar and add a small amount of a solvent (e.g., water/ethanol 50:50) to form a paste.
-
Incorporate Compound : Slowly add the compound to the paste and knead thoroughly for 30-60 minutes. During this process, the solvent facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying : Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Sieving : Pass the dried complex through a fine sieve to obtain a uniform powder.
-
Evaluation : Compare the solubility and dissolution rate of the complexed powder to that of a simple physical mixture and the pure drug.
Q6: What are nanosuspensions and when should they be considered?
A6: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[24][25][26] The particle size is typically between 200 and 600 nm.[25] This approach is highly effective for drugs that are poorly soluble in both aqueous and organic media.[27] The increase in solubility and dissolution rate is attributed to the massive increase in the surface area of the drug particles according to the Noyes-Whitney equation.[25] This is an advanced technique suitable when high drug loading is needed or other methods fail.[24][27][28]
Section 4: Troubleshooting and Decision Making
Q7: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?
A7: This is a common problem indicating that the aqueous buffer cannot maintain the compound's solubility at the target concentration.
-
Decrease Final Concentration : The simplest solution is to lower the final concentration of the compound.
-
Increase Co-solvent Percentage : Try increasing the percentage of DMSO in the final solution, but ensure it remains below the toxicity/interference limit for your assay.
-
Use a Different Co-solvent : A co-solvent like PEG 400 might maintain solubility upon dilution more effectively.
-
Use a Formulation : Consider using a cyclodextrin-complexed form of your compound, which is designed to be soluble in aqueous media.
Q8: How do I choose the best solubility enhancement method for my experiment?
A8: The choice depends on your specific experimental needs, including the required concentration, the sensitivity of your assay to excipients, and the intended application (e.g., in vitro assay vs. in vivo formulation).
References
- 1. This compound (for Biochemical Research) | C21H16N2O | CID 352144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijpbr.in [ijpbr.in]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. japer.in [japer.in]
- 19. wjpls.org [wjpls.org]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG [zenodo.org]
- 23. researchgate.net [researchgate.net]
- 24. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ajptonline.com [ajptonline.com]
- 26. hrpub.org [hrpub.org]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
Technical Support Center: Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a key intermediate in pharmaceutical research. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize your synthesis, minimize impurities, and achieve high yields of this target compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Debus-Radziszewski reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. |
| Suboptimal stoichiometry: Incorrect molar ratios of benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and ammonium (B1175870) acetate (B1210297). | Ensure the use of an appropriate excess of ammonium acetate, which serves as both a reactant and a catalyst. A common molar ratio is 1:1:10 (benzil:aldehyde:ammonium acetate). | |
| Poor quality of reagents: Degradation of starting materials, especially 4-hydroxybenzaldehyde, which can be susceptible to oxidation. | Use freshly opened or purified reagents. The purity of 4-hydroxybenzaldehyde can be checked by its melting point (115-118 °C).[1] | |
| Inefficient mixing: Inadequate agitation of the reaction mixture, especially in heterogeneous reactions. | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | |
| Presence of a Major Impurity at a Higher Rf than the Product | Unreacted benzil: Incomplete reaction or insufficient ammonium acetate. | As with low yield, increase reaction time, temperature, or the amount of ammonium acetate. Benzil is less polar than the product and will have a higher Rf value. |
| Presence of a Major Impurity at a Lower Rf than the Product | Unreacted 4-hydroxybenzaldehyde: Incomplete reaction. | Increase reaction time or temperature. 4-hydroxybenzaldehyde is more polar than the product due to the free hydroxyl and aldehyde groups. |
| Formation of 4-hydroxybenzoic acid: Oxidation of 4-hydroxybenzaldehyde.[1] | Use high-purity 4-hydroxybenzaldehyde and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Presence of an Oily or Gummy Product Instead of a Precipitate | Incomplete reaction: Presence of unreacted starting materials and intermediates can prevent crystallization. | Ensure the reaction has gone to completion by TLC analysis before workup. |
| Excessive solvent: The product may be too soluble in the reaction solvent to precipitate upon cooling. | If using a solvent, try to minimize the volume used. If the product does not precipitate upon cooling, slowly add cold water to induce precipitation. | |
| Difficulty in Purifying the Product by Recrystallization | Co-precipitation of impurities: Impurities with similar solubility profiles to the product. | Try a different recrystallization solvent or a solvent mixture (e.g., ethanol (B145695)/water, ethyl acetate/hexane). Column chromatography may be necessary for highly impure samples. |
| Potential for O-ethylation of the phenolic hydroxyl group: If ethanol is used as the solvent under acidic conditions, there is a possibility of forming the 4-ethoxy analog as a byproduct. | While not definitively reported for this specific synthesis, it is a known reaction of phenols. If this impurity is suspected, consider using a different solvent like acetic acid or a solvent-free approach. Purification via column chromatography would be effective in separating the more polar phenolic product from its less polar ether analog. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Debus-Radziszewski synthesis, which is a one-pot, three-component reaction involving benzil, 4-hydroxybenzaldehyde, and ammonium acetate.[2]
Q2: What is the role of ammonium acetate in the reaction?
A2: Ammonium acetate serves as the source of ammonia, which is a key component in the formation of the imidazole (B134444) ring. It can also act as a catalyst in the reaction.[3]
Q3: What are the typical solvents used for this synthesis?
A3: Common solvents include glacial acetic acid and ethanol. Solvent-free conditions, often with microwave irradiation, have also been reported to be effective and can lead to shorter reaction times and higher yields.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate (e.g., 7:3 v/v). The product is a highly fluorescent spot under UV light.
Q5: What is the best way to purify the final product?
A5: The crude product is typically purified by recrystallization. Ethanol is a commonly used solvent for this purpose.[4] For more persistent impurities, a mixture of ethyl acetate and hexane can be effective.[5] If recrystallization is insufficient, column chromatography on silica (B1680970) gel is a reliable alternative.
Q6: Can the phenolic hydroxyl group of 4-hydroxybenzaldehyde cause side reactions?
A6: While not extensively documented for this specific synthesis, the phenolic hydroxyl group has the potential to undergo side reactions under certain conditions. For instance, if the reaction is carried out in an alcohol solvent (like ethanol) under acidic conditions, there is a possibility of etherification to form the corresponding alkoxy derivative.[6] This would result in an impurity that is less polar than the desired product. Using a non-alcoholic solvent or solvent-free conditions can mitigate this risk.
Experimental Protocols
Protocol 1: Conventional Synthesis in Glacial Acetic Acid
This protocol is a standard method for the synthesis of this compound.
Materials:
-
Benzil
-
4-Hydroxybenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by recrystallization from hot ethanol.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a more rapid and environmentally friendly approach.
Materials:
-
Benzil
-
4-Hydroxybenzaldehyde
-
Ammonium acetate
-
Ethanol (for recrystallization)
Procedure:
-
Thoroughly grind benzil (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and ammonium acetate (10.0 eq) in a mortar and pestle.
-
Place the solid mixture in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 120-150 °C) for a short duration (typically 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, allow the vessel to cool to room temperature.
-
Add water to the solid residue and break up any clumps.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the crude product.
-
Recrystallize the product from hot ethanol.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and related triarylimidazoles.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | None | Glacial Acetic Acid | Reflux | 3 h | Not specified | [7] |
| Microwave | None | None | 120-150 | 5-15 min | >90 | - |
| Conventional | Syzygium cumini seed extract | Water | 80 | 20 min | 95 | [8] |
| Conventional | Ammonium acetate (reagent and catalyst) | Ethanol | Reflux | 40 min | >70 | [3] |
| Conventional | H2SO4·SiO2 | None | 110 | 1 h | Not specified | [4] |
Visualizations
Synthetic Pathway
The following diagram illustrates the general synthetic route for this compound via the Debus-Radziszewski reaction.
References
Technical Support Center: Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my reaction consistently low?
A1: Low yields can stem from several factors. Consider the following possibilities and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] Extend the reaction time if the starting materials are still present.
-
Solution: Ensure the reaction temperature is optimal. Some methods require heating or refluxing.[2] For instance, a green synthesis protocol using a lemon peel powder catalyst is conducted at 70°C in ethanol (B145695).[1]
-
-
Suboptimal Catalyst Concentration: The amount of catalyst can significantly impact the yield.
-
Solution: Optimize the catalyst concentration. For example, in a synthesis using a lemon peel powder catalyst, the highest yield was achieved with 10 mol% of the catalyst.[1]
-
-
Poor Quality Reagents: The purity of starting materials is crucial.
-
Solution: Use reagents from a reliable source and ensure they are not degraded. It is noted that all chemicals were used without further purification in some successful syntheses, implying high-purity starting materials were used.[1]
-
-
Inefficient Purification: Product may be lost during the work-up and purification steps.
-
Solution: Review your purification method. Recrystallization from hot ethanol is a common and effective method for purifying the product.[1] Ensure the product is not significantly soluble in the washing solvents.
-
Q2: I am observing the formation of significant byproducts. How can I improve the purity of my product?
A2: The formation of byproducts is a common challenge in multi-component reactions. Here are some strategies to enhance product purity:
-
Reaction Conditions: The choice of solvent and catalyst can influence the reaction pathway and minimize side reactions.
-
Solution: Experiment with different solvent systems. While ethanol is commonly used, other solvents like glacial acetic acid have also been reported.[1][2] Solvent-free conditions have also been explored for lophine derivatives.[3][4]
-
Solution: Consider using a milder or more selective catalyst. A variety of catalysts, from natural catalysts like lemon peel powder to Lewis acids, have been used in the synthesis of lophine derivatives.[1][3]
-
-
Purification Technique: A robust purification protocol is essential.
-
Solution: After initial filtration, purify the solid product by recrystallization from hot ethanol.[1] For more persistent impurities, column chromatography may be necessary.
-
Q3: The reaction work-up is difficult, and I'm having trouble isolating the product.
A3: Difficulties in product isolation can often be resolved by adjusting the work-up procedure.
-
Precipitation Issues: The product may not be precipitating effectively from the reaction mixture.
-
Solution: After the reaction is complete, pour the reaction mixture onto crushed ice and stir for a period (e.g., 10 minutes) to facilitate the precipitation of the solid product before filtration.[1]
-
-
Emulsion Formation during Extraction: If an extraction is performed, emulsions can form, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Q4: My synthesized compound shows low or no biological activity in assays. What could be the problem?
A4: Assuming the biological assay itself is validated, low bioactivity can be due to issues with the compound.
-
Compound Purity: Impurities can interfere with biological assays.
-
Solution: Ensure the compound is of high purity. Characterize the final product using techniques like 1H NMR, IR, and Mass Spectrometry to confirm its identity and purity.[1]
-
-
Solubility: Poor solubility of the compound in the assay buffer can lead to artificially low activity.
-
Solution: Visually inspect for any precipitation. Perform solubility tests and consider using co-solvents like DMSO, being mindful of its final concentration in the assay.[5]
-
-
Stability: The compound may be degrading under the assay conditions.
-
Solution: Assess the stability of your compound at different pH values, temperatures, and light exposure relevant to your assay. Use techniques like HPLC or LC-MS to detect degradation products.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard and reliable method for synthesizing this compound?
A1: A common and effective method is a one-pot, three-component reaction involving benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and ammonium (B1175870) acetate (B1210297).[1][6] This reaction can be carried out in a suitable solvent like ethanol and may be facilitated by a catalyst.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are benzil, an aromatic aldehyde (in this case, 4-hydroxybenzaldehyde), and an ammonium salt like ammonium acetate which serves as the nitrogen source.[1][2]
Q3: What are some "green" or environmentally friendly approaches to this synthesis?
A3: Green synthesis approaches aim to reduce the use of hazardous substances. One such method for a derivative involves using a natural and biodegradable catalyst like lemon peel powder in a green solvent like ethanol at room temperature, which offers benefits like simple work-up, shorter reaction times, and good yields.[1] Solvent-free synthesis, sometimes assisted by microwave irradiation, is another green chemistry approach that has been applied to lophine derivatives.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][2] A common mobile phase for this is a mixture of ethyl acetate and n-hexane (e.g., a 30:70 ratio).[1]
Q5: What is the expected yield for this synthesis?
A5: The yield can vary depending on the specific protocol used. A reported yield for the synthesis of this compound using a lemon peel powder catalyst is 83%.[1]
Q6: What are the appropriate analytical techniques to characterize the final product?
A6: The synthesized this compound should be characterized by standard spectroscopic methods, including:
-
1H NMR Spectroscopy to determine the proton environment.[1]
-
Infrared (IR) Spectroscopy to identify functional groups like -OH and -NH.[1]
-
Mass Spectrometry (MS) to confirm the molecular weight.[1]
-
Melting Point determination is also a useful indicator of purity.[1]
Experimental Protocols
Protocol 1: Green Synthesis using Lemon Peel Powder (LPP) Catalyst[1]
This protocol describes a one-pot, three-component synthesis.
Materials:
-
Benzil
-
4-Hydroxybenzaldehyde
-
Ammonium acetate
-
Lemon Peel Powder (LPP) catalyst (10 mol%)
-
Ethanol
-
Crushed ice
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (1.5 mmol) in ethanol.
-
Add the Lemon Peel Powder (LPP) catalyst (10 mol%).
-
Stir the reaction mixture at 70°C.
-
Monitor the reaction progress using TLC (30% ethyl acetate in n-hexane).
-
Once the reaction is complete, pour the mixture onto crushed ice and stir for 10 minutes.
-
Filter the precipitated solid product.
-
Purify the crude product by recrystallization from hot ethanol to obtain pure this compound.
| Parameter | Value |
| Yield | 83% |
| Melting Point | 264-266°C |
Protocol 2: Synthesis using Glacial Acetic Acid[2]
This protocol is adapted from the synthesis of a similar substituted imidazole (B134444) ligand.
Materials:
-
Benzil (14.28 mmol)
-
4-Hydroxybenzaldehyde (equivalent to 5-chlorosalicylaldehyde (B124248) in the reference, 14.28 mmol)
-
Ammonium acetate (74 mmol)
-
Glacial acetic acid (30 mL)
-
Distilled water
-
Ethyl acetate
Procedure:
-
Dissolve benzil and 4-hydroxybenzaldehyde in glacial acetic acid at room temperature.
-
Add ammonium acetate to the mixture.
-
Reflux the resulting solution for approximately 2.5 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, pour the dark solution into distilled water.
-
Extract the product from the aqueous mixture using ethyl acetate.
-
Further purification may be required, such as recrystallization or column chromatography.
Quantitative Data Summary
| Synthesis Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| One-pot, three-component | Lemon Peel Powder (10 mol%) | Ethanol | Not specified, monitored by TLC | 70°C | 83 | [1] |
| One-pot, three-component | None specified | Glacial Acetic Acid | 2.5 hours | Reflux | Not specified for this specific product | [2] |
| Microwave-assisted (Lophine derivatives) | None | Solvent-free | 3-5 minutes | Microwave irradiation | Good to excellent | |
| Microwave-assisted (Lophine derivatives) | Fe3O4@SiO2·HM·SO3H (30 mg) | Solvent-free | 7-8 minutes | Microwave irradiation | Good to excellent | |
| Conventional Heating (Lophine derivatives) | N-acetyl glycine (B1666218) (20 mol%) | Solvent-free | 2 hours | 150°C | Good to excellent | [4] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Sustainability & Circularity NOW / Full Text [thieme-connect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Characterization of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol derivatives.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound derivative has poor solubility in common NMR solvents. What can I do?
A1: Solubility issues are common with these planar, aromatic compounds. Here are a few suggestions:
-
Solvent Selection: Try a range of deuterated solvents. While CDCl₃ is a common starting point, DMSO-d₆, acetone-d₆, or methanol-d₄ may offer better solubility.[1] For particularly stubborn compounds, deuterated trifluoroacetic acid (TFA-d) can be used, but be mindful that it will protonate basic sites and alter chemical shifts.
-
Heating: Gently warming the NMR tube can help dissolve the compound. Ensure the solvent's boiling point is not exceeded.
-
Sonication: Brief sonication can aid in dissolving suspended particles.
-
Concentration: Use the minimum amount of compound necessary to obtain a good signal-to-noise ratio.
Q2: I am observing fewer signals in my ¹³C NMR spectrum than expected for my this compound derivative. Why is this happening?
A2: This is a known issue with imidazole (B134444) derivatives and can be attributed to a phenomenon called tautomerism. The imidazole ring can exist in two tautomeric forms, and if the exchange between these forms is fast on the NMR timescale, the signals for the C4 and C5 carbons of the imidazole ring can coalesce into a single, averaged peak. In some cases, if the exchange rate is intermediate, these signals can broaden to the point of being indistinguishable from the baseline noise.
Q3: The N-H and O-H protons in my ¹H NMR spectrum are broad or not visible. How can I confirm their presence?
A3: The broadness of N-H and O-H signals is due to chemical exchange with residual water in the NMR solvent and quadrupole broadening (for N-H). To confirm their presence, you can perform a D₂O exchange experiment.[1][2] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. Exchangeable protons like N-H and O-H will be replaced by deuterium, causing their signals to disappear or significantly decrease in intensity.[2]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks in the spectrum | 1. Chemical exchange (tautomerism, rotamers).[1] 2. Presence of paramagnetic impurities. 3. Sample aggregation at high concentrations. | 1. Acquire the spectrum at a lower temperature to slow the exchange and potentially resolve the individual signals. Conversely, acquiring at a higher temperature might sharpen the averaged signal. 2. Ensure all glassware is thoroughly cleaned. If metal contamination is suspected, washing with a chelating agent like EDTA may help. Use high-purity solvents. 3. Dilute the sample. |
| Overlapping aromatic signals | The multiple phenyl rings result in a complex aromatic region (typically 7.0-8.5 ppm). | 1. Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion. 2. Try a different deuterated solvent, such as benzene-d₆, which can induce different chemical shifts compared to CDCl₃ or DMSO-d₆.[1] 3. Perform 2D NMR experiments like COSY and HSQC to help assign proton and carbon signals, respectively. |
| Difficulty assigning quaternary carbons | Quaternary carbons have long relaxation times and can be difficult to observe in ¹³C NMR. | 1. Increase the relaxation delay (d1) in your ¹³C NMR acquisition parameters. 2. Use a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to help identify CH, CH₂, and CH₃ signals, which can aid in the process of elimination for quaternary carbon assignment. |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor ionization or no signal | 1. The compound may not be ionizing efficiently under the chosen conditions. 2. The compound may be thermally unstable if using techniques like GC-MS. | 1. For Electrospray Ionization (ESI), try both positive and negative ion modes. The phenolic hydroxyl can be deprotonated in negative mode, while the imidazole nitrogens can be protonated in positive mode. Additives like formic acid (for positive mode) or ammonia (B1221849) (for negative mode) to the mobile phase can enhance ionization. 2. Use a softer ionization technique like ESI or Atmospheric Pressure Chemical Ionization (APCI) instead of Electron Impact (EI) if thermal degradation is suspected. |
| Complex fragmentation pattern | The multiple aromatic rings can lead to numerous fragmentation pathways. | 1. Perform tandem mass spectrometry (MS/MS) on the parent ion to establish fragmentation pathways. 2. Look for characteristic losses, such as the loss of a phenyl group (77 Da) or cleavage of substituents on the phenyl rings. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | 1. The compound is interacting strongly with the stationary phase. 2. The mobile phase pH is inappropriate for the analyte. 3. Column overload. | 1. For reverse-phase HPLC, the basic imidazole moiety can interact with residual silanols on the silica (B1680970) support, causing tailing. Add a small amount of an amine modifier like triethylamine (B128534) (TEA) or use a base-deactivated column. 2. The phenolic hydroxyl is acidic, and the imidazole is basic. Buffer the mobile phase to a pH that ensures a consistent ionization state (e.g., pH 3-4 or pH 7-8). 3. Reduce the injection volume or the concentration of the sample. |
| Co-elution with impurities | The mobile phase composition is not optimal for separation. | 1. Optimize the mobile phase gradient. A shallower gradient can improve the resolution of closely eluting peaks. 2. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) as this can alter the selectivity of the separation. |
X-Ray Crystallography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty growing single crystals | These are often rigid molecules that may have strong π-π stacking interactions, leading to rapid precipitation rather than slow crystal growth. | 1. Screen a wide variety of solvents and solvent combinations for slow evaporation or vapor diffusion methods.[3] 2. Consider co-crystallization with a suitable guest molecule that can disrupt the packing and promote the growth of well-ordered crystals.[4] |
| Crystal twinning or disorder | Twinning is common in crystal growth, and molecular disorder can arise from the flexibility of the phenyl rings. | 1. Carefully examine the diffraction pattern for evidence of twinning. Software is available to help resolve twinned data. 2. If disorder is present, it may be necessary to model the disordered atoms in multiple positions during structure refinement. |
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for selected this compound Derivatives in DMSO-d₆.
| Compound | Ar-H (ppm) | Imidazole N-H (ppm) | Phenolic O-H (ppm) | Ar-C (ppm) | Imidazole C=N (ppm) |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 7.22-7.57 (m, 12H), 8.11 (d, 2H) | 12.81 (br, 1H) | - | 127.1-137.8 | 144.8 |
| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 7.06 (d, 2H), 7.23-7.58 (m, 10H), 8.05 (d, 2H) | 12.56 (br, 1H) | - | 114.6-159.9 | 146.1 |
| 4-(1,4,5-Triphenyl-1H-imidazol-2-yl)phenol | 6.70 (d, 2H), 7.10-7.20 (m, 3H), 7.30-7.32 (m, 3H), 7.48 (d, 2H) | - | 9.60 (s, 1H) | 115.8-158.4 | 147.3 |
| 4-(4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazol-1-yl)phenol | 6.58 (s, 1H), 6.77 (d, 2H), 6.95 (m, 1H), 7.18-7.50 (m, 13H) | - | 9.88 (s, 1H) | 116.7-158.9 | 142.6 |
Data adapted from supporting information of relevant literature.[5][6] Note that chemical shifts can vary with substitution patterns.
Experimental Protocols
D₂O Exchange for Identification of N-H and O-H Protons
Objective: To confirm the presence of exchangeable protons (N-H and O-H) in a ¹H NMR spectrum.
Materials:
-
NMR tube containing the sample dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Deuterium oxide (D₂O).
-
Micropipette.
Procedure:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Carefully remove the NMR tube from the spectrometer.
-
Using a micropipette, add one drop of D₂O to the NMR tube.
-
Cap the NMR tube securely and shake gently for approximately 30 seconds to ensure mixing.
-
Re-insert the NMR tube into the spectrometer.
-
Acquire a second ¹H NMR spectrum using the same parameters as the first.
-
Compare the two spectra. The signals corresponding to the N-H and O-H protons should have disappeared or significantly decreased in intensity in the second spectrum.[2]
General HPLC Method for Analysis of this compound Derivatives
Objective: To separate and analyze the purity of this compound derivatives.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Sample dissolved in a suitable solvent (e.g., acetonitrile or methanol).
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare a sample solution at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject 10-20 µL of the sample onto the column.
-
Run a gradient elution program. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B and re-equilibrate.
-
-
Monitor the elution at a suitable wavelength, typically determined from the UV-Vis spectrum of the compound (e.g., around 310 nm).
-
Analyze the resulting chromatogram for peak purity and retention time.
Mandatory Visualizations
References
Technical Support Center: Optimizing Catalyst Concentration for Imidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in imidazole (B134444) synthesis. The following information is designed to address specific issues encountered during experimentation, with a focus on optimizing catalyst concentration for improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for low yield in my imidazole synthesis, and how can catalyst concentration help?
A1: Low yields in imidazole synthesis can stem from several factors, including suboptimal reaction temperature, inappropriate solvent choice, incorrect stoichiometry, or inefficient catalysis.[1] The concentration of your chosen catalyst is a critical parameter. Using a suboptimal amount can lead to poor yields.[1] For instance, in the synthesis of trisubstituted imidazoles using silicotungstic acid, a concentration of 7.5 mol% was found to achieve a high yield of 94%.[1] Conversely, increasing catalyst loading beyond an optimal point may not always improve yield and could lead to increased cost or side product formation.[2]
Q2: How do I determine the optimal concentration for a new catalyst in my imidazole synthesis?
A2: A systematic approach is recommended. Start with a concentration reported in the literature for a similar catalyst or reaction type (e.g., 5-20 mol%).[3] Then, perform a series of small-scale experiments varying the catalyst concentration while keeping all other parameters (temperature, solvent, reactant ratios) constant. Monitor the reaction progress and yield to identify the concentration that provides the best balance of reaction rate and product yield. For example, a study on the synthesis of 1,2,4,5-tetrasubstituted imidazoles using ZSM-11 zeolite found that 0.05 g of the catalyst gave the highest yield within 30 minutes under their specific conditions.[4]
Q3: Can the catalyst concentration affect the reaction time?
A3: Yes, catalyst concentration directly influences the reaction rate. Generally, increasing the catalyst concentration will increase the reaction rate, leading to shorter reaction times. However, this effect is not always linear and will plateau at a certain point. For instance, in a copper-catalyzed synthesis of trisubstituted imidazoles, increasing the CuI catalyst from 5 mol% to 15 mol% decreased the reaction time, but a further increase to 20 mol% did not offer a significant advantage.[3]
Q4: I am observing significant side product formation. Can adjusting the catalyst concentration help minimize this?
A4: Adjusting the catalyst concentration can indeed help minimize side product formation. An excess of catalyst can sometimes promote undesired reaction pathways. Optimizing the catalyst loading to the minimum effective amount can improve the selectivity of the reaction.[1] Additionally, consider the controlled addition of one of the reactants to maintain its low concentration in the reaction mixture, which can also suppress the formation of side products.[1]
Q5: Are there any "catalyst-free" methods for imidazole synthesis?
A5: Yes, several methods for imidazole synthesis that do not require an external catalyst have been reported. These often rely on the inherent reactivity of the starting materials under specific conditions, such as using green solvents like glycerol (B35011) or employing microwave irradiation.[1] However, even in these cases, one of the reagents, such as ammonium (B1175870) acetate (B1210297), can act as both a reactant and a catalyst by providing ammonia (B1221849) and generating acetic acid in situ.[5]
Troubleshooting Guide
| Issue | Possible Cause Related to Catalyst | Suggested Solution |
| Low to No Product Formation | Insufficient catalyst concentration. | Gradually increase the catalyst loading in small increments (e.g., 2-5 mol%) and monitor the effect on the yield.[3] |
| Inactive or poisoned catalyst. | Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, consider regeneration or using a fresh batch. | |
| Slow Reaction Rate | Catalyst concentration is too low. | Increase the catalyst concentration. Monitor the reaction progress by TLC or another appropriate method to observe the rate change.[3] |
| Formation of Multiple Side Products | Catalyst concentration is too high, leading to over-reaction or undesired pathways. | Decrease the catalyst loading. A lower concentration may favor the desired reaction pathway and improve selectivity.[2] |
| The chosen catalyst is not selective for the desired transformation. | Screen different types of catalysts (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts) to find one with better selectivity for your specific substrates.[1][6] | |
| Difficulty in Catalyst Removal/Product Purification | High loading of a homogeneous catalyst. | Optimize for the lowest effective catalyst concentration. Consider switching to a heterogeneous or supported catalyst for easier removal by filtration.[2][7] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Concentration Screening in the Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a general method for screening catalyst concentrations for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (2.5 mmol)[7]
-
Solvent (if not solvent-free)
-
Reaction vessel (e.g., round-bottom flask)
-
Heating and stirring apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Set up a series of identical reaction vessels.
-
To each vessel, add the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), and ammonium acetate (2.5 mmol).[7]
-
To each vessel, add a different amount of the catalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
If the reaction is not solvent-free, add the chosen solvent.
-
Heat the reaction mixtures to the desired temperature with stirring. For solvent-free conditions, heating might be applied directly.[2][7]
-
Monitor the progress of each reaction by TLC at regular intervals.
-
Once a reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature.
-
Work up the reaction mixture. This typically involves adding a solvent like ethanol (B145695) to dissolve the product and then filtering to remove the heterogeneous catalyst.[7] The filtrate is then concentrated, and the crude product is purified (e.g., by recrystallization).
-
Analyze the yield and purity of the product from each reaction to determine the optimal catalyst concentration.
Protocol 2: Ultrasound-Assisted Synthesis with Catalyst Optimization
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Primary amine (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Aromatic aldehyde (1 mmol)
-
Catalyst (e.g., Co3O4 nanoparticles)[7]
-
Ultrasonic bath
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the benzil (B1666583) (1 mmol), primary amine (1 mmol), ammonium acetate (1.5 mmol), aromatic aldehyde (1 mmol), and the desired amount of Co3O4 nanoparticle catalyst.[7]
-
Subject the mixture to ultrasonic irradiation under solvent-free conditions.
-
Monitor the reaction by TLC until completion.
-
Upon completion, add ethanol and separate the catalyst by filtration.
-
Isolate the product from the filtrate and purify it by recrystallization.
-
Repeat the procedure with varying catalyst concentrations to find the optimal loading.
Data Presentation
Table 1: Comparison of Heterogeneous Catalysts and their Loadings in Imidazole Synthesis
| Catalyst | Catalyst Loading | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| MIL-101(Cr) | 5 mg (per 1 mmol benzil) | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | Solvent-free | Not specified | 10 | 95 | [7] |
| Nano-LaMnO3 | 0.8 mol% | Aldehyde, 1,2-Diketone, Ammonium Acetate | Solvent-free | 80 | 15 | Not specified | [7] |
| ZSM-11 zeolite | 0.05 g | Not specified | Solvent-free | 110 | 30 | High | [4] |
| FeCl3/SiO2 | 20 mg | Benzil, Benzaldehyde dimethyl acetal, Ammonium acetate | Solvent-free | 100 | 60 | 93 | [2] |
| CuI | 15 mol% | 4-chlorobenzaldehyde, Benzoin, Ammonium acetate | Butanol | Reflux | 20 | 85 | [3] |
| CuI | 10 mol% | 4-chlorobenzaldehyde, Benzoin, Ammonium acetate | Butanol | Reflux | 25 | Slightly lower | [3] |
| CuI | 5 mol% | 4-chlorobenzaldehyde, Benzoin, Ammonium acetate | Butanol | Reflux | 30 | Slightly lower | [3] |
Visualizations
Caption: Experimental workflow for optimizing catalyst concentration.
Caption: Impact of catalyst concentration on reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 4. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in the synthesis of this compound, which is typically a Radziszewski reaction, can arise from several factors. Here are the key areas to investigate:
-
Suboptimal Solvent Choice: The solvent plays a critical role in dissolving reactants and influencing the reaction rate. While glacial acetic acid is commonly used, alternative solvents might be more effective. For instance, studies have shown that ethanol (B145695) can provide higher yields.[1] A comparison of solvents like water, acetone, and ethanol revealed that ethanol can be superior.[1] In some cases, solvent-free conditions have been explored, but they may result in lower yields compared to ethanol.[1]
-
Incorrect Reaction Temperature: Temperature significantly impacts the reaction kinetics. The synthesis should be conducted at an appropriate temperature to ensure the reaction proceeds to completion without degrading the reactants or products. For many imidazole (B134444) syntheses, reflux conditions are employed.[2]
-
Purity of Reactants: The purity of the starting materials—benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and the ammonia (B1221849) source (typically ammonium (B1175870) acetate)—is crucial. Impurities can lead to side reactions, consuming the reactants and lowering the yield of the desired product.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2]
-
Suboptimal Stoichiometry: The molar ratios of the reactants are critical. Ensure that the correct stoichiometry is being used as per the established protocol.
Question 2: I am observing significant impurity formation in my reaction. How can I improve the purity of my product?
Answer:
The formation of impurities is a common challenge in multi-component reactions. Here are some strategies to enhance the purity of your this compound:
-
Optimize the Solvent System: The choice of solvent can influence the formation of side products. Experimenting with different solvents, such as ethanol or glacial acetic acid, can help identify the optimal medium that favors the formation of the desired product.
-
Control of Reaction Conditions: Strict control over the reaction temperature and time can minimize the formation of degradation products and other impurities. As with yield, monitoring the reaction by TLC is crucial to avoid prolonged reaction times that can lead to side product formation.
-
Purification Method: An effective purification strategy is vital. Common methods for purifying imidazole derivatives include:
-
Recrystallization: This is a powerful technique for removing impurities. Ethanol is often a suitable solvent for recrystallization of this compound.
-
Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed to isolate the desired product from closely related impurities.[3]
-
-
Quality of Starting Materials: Using high-purity starting materials is a prerequisite for obtaining a pure product.
Question 3: The reaction is proceeding very slowly. What can I do to increase the reaction rate?
Answer:
A slow reaction rate can be due to several factors. Consider the following to accelerate your synthesis:
-
Increase the Temperature: Generally, increasing the reaction temperature will increase the reaction rate. If you are running the reaction at room temperature, consider heating it to reflux.
-
Use of a Catalyst: While the Radziszewski reaction can often proceed without a catalyst, certain catalysts can enhance the reaction rate. For instance, the use of a lemon peel powder catalyst in ethanol has been reported to facilitate a green and efficient synthesis of similar imidazole derivatives.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for imidazole synthesis. One study reported a high yield of a similar compound in just 18 minutes using an ionic liquid catalyst in ethanol under microwave conditions.
-
Solvent Choice: The solvent can influence the reaction rate. Ensure that the chosen solvent effectively dissolves all reactants to facilitate their interaction.
Frequently Asked Questions (FAQs)
Q1: What are some greener or alternative solvents for the synthesis of this compound?
A1: There is a growing interest in using more environmentally friendly solvents. Some alternatives to traditional solvents like glacial acetic acid include:
-
Ethanol: It is considered a green solvent and has been shown to give excellent yields in the synthesis of 2,4,5-triarylimidazoles.[1]
-
Water: While it can be used, yields are often lower compared to other solvents.[1]
-
Solvent-Free Conditions: This approach eliminates the need for a solvent altogether, which is highly desirable from an environmental perspective. However, yields may be compromised.[1]
-
Deep Eutectic Solvents (DESs): These are emerging as sustainable and recyclable alternatives in organic synthesis.
-
Ethyl Lactate: This bio-based solvent is another green alternative that has been used for imidazole synthesis.
Q2: How can I monitor the progress of the reaction?
A2: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC) .[2] By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and n-hexane, can be used for this purpose.[1]
Q3: What is the general reaction mechanism for this synthesis?
A3: The synthesis of this compound from benzil, 4-hydroxybenzaldehyde, and ammonium acetate follows the Debus-Radziszewski imidazole synthesis pathway. The reaction can be conceptually divided into two main stages:
-
The condensation of the 1,2-dicarbonyl compound (benzil) with two equivalents of the ammonia source (from ammonium acetate) to form a diimine intermediate.
-
The subsequent condensation of this diimine with the aldehyde (4-hydroxybenzaldehyde) to form the imidazole ring.
The exact mechanism is thought to be more complex, but this provides a general overview of the key bond-forming steps.
Data Presentation
Table 1: Comparison of Different Solvents for the Synthesis of 2,4,5-Triarylimidazole Derivatives
| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Water | Lemon Peel Powder | Room Temp. | 60 | 45 | [1] |
| Acetone | Lemon Peel Powder | Room Temp. | 120 | 65 | [1] |
| Ethanol | Lemon Peel Powder | Room Temp. | 30 | 91 | [1] |
| Solvent-Free | Lemon Peel Powder | Room Temp. | 180 | 35 | [1] |
| Glacial Acetic Acid | None | Reflux | 150 | Not Specified | [2] |
| Ethanol | Ionic Liquid (Microwave) | Not Specified | 18 | 91.4 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Ethanol
This protocol is based on a green synthesis approach that has been reported to provide high yields.[1]
Materials:
-
Benzil
-
4-Hydroxybenzaldehyde
-
Ammonium acetate
-
Ethanol
-
Lemon Peel Powder (LPP) catalyst (optional, but recommended for improved yield and rate)
Procedure:
-
In a round-bottom flask, combine benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).
-
Add ethanol (5 mL) to the flask.
-
If using a catalyst, add lemon peel powder (10 wt%).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC using a 30:70 mixture of ethyl acetate and n-hexane as the eluent.
-
Upon completion of the reaction (typically within 30-60 minutes), the product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.
-
Collect the precipitate by filtration and wash with water.
-
Dry the crude product.
-
For further purification, the crude product can be recrystallized from ethanol.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield and impurity issues.
Caption: General experimental workflow for the synthesis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
Technical Support Center: Microwave-Assisted Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal Reaction Temperature: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of reactants or products.[1] | Optimize the microwave temperature settings. Start with reported temperatures for similar lophine syntheses (e.g., 110-125°C) and adjust in small increments.[2][3] |
| Inefficient Catalysis: The absence of a suitable catalyst or an incorrect catalyst concentration can significantly slow down the reaction.[1][4] | Ensure the appropriate catalyst (e.g., glacial acetic acid, glyoxylic acid) is used at the recommended concentration (e.g., 5 mol%).[5][6] Consider screening different catalysts if yields remain low. | |
| Inappropriate Solvent or Solvent-Free Conditions: Poor solubility of starting materials can hinder the reaction.[1] In solvent-free reactions, inhomogeneous mixing can be an issue. | If using a solvent, select one that effectively dissolves all reactants and has a high boiling point suitable for microwave synthesis (e.g., DMF, ethanol, or greener alternatives like PEG).[7][8] For solvent-free reactions, ensure thorough mixing of the solid reactants before irradiation.[2][6] | |
| Incorrect Stoichiometry: The molar ratios of benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and the ammonium (B1175870) source (e.g., ammonium acetate) are critical.[6] | Verify the molar ratios of your reactants. A common starting point is a 1:1:2.5 or 1:1:3 ratio of benzil:aldehyde:ammonium acetate (B1210297).[2][6] | |
| Formation of Side Products/Impure Product | Side Reactions: The Radziszewski reaction can sometimes yield side products, leading to a complex reaction mixture.[4] | Optimize reaction conditions to favor the desired product. This may involve lowering the temperature or reducing the reaction time.[1] Proper purification is crucial to isolate the target compound. |
| Charring or Decomposition: This is often a result of excessive microwave power or "hot spots" within the reaction vessel. | Reduce the microwave power and ensure the reaction mixture is stirred efficiently if the instrument allows. Using a solvent with good microwave absorption can lead to more uniform heating.[9] | |
| Reaction Time is Too Long | Insufficient Microwave Power: The reaction may not be reaching the optimal temperature quickly enough. | Increase the microwave power. Microwave-assisted syntheses of similar compounds are often completed in minutes (e.g., 1-20 min).[5][6][10] |
| Ineffective Catalyst: The chosen catalyst may not be sufficiently active under the reaction conditions. | Consider using a more efficient catalyst. Several have been reported for similar syntheses under microwave irradiation.[2][6] | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: This can make separation by column chromatography challenging. | Optimize your chromatography conditions (e.g., try different solvent systems). Recrystallization from a suitable solvent (e.g., ethanol) can be an effective alternative or complementary purification step.[11] |
| Product is a Pasty Mass: This can occur if the product is not fully crystalline or contains impurities. | After initial filtration, wash the solid with a non-polar solvent like toluene (B28343) to remove less polar impurities, then recrystallize from a polar solvent like methanol (B129727) or ethanol.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for this synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages, including significantly shorter reaction times (minutes versus hours), often leading to higher yields and cleaner reaction profiles with fewer side products.[3][5][10][13] It is also considered a more environmentally friendly "green chemistry" approach.[5][6]
Q2: Can this reaction be performed under solvent-free conditions?
A2: Yes, the solvent-free synthesis of 2,4,5-triarylimidazoles, including lophine derivatives, under microwave irradiation has been successfully reported and often results in high yields and easy work-up.[2][6]
Q3: What is the role of ammonium acetate in this reaction?
A3: Ammonium acetate serves as the source of both nitrogen atoms in the imidazole (B134444) ring.[2][6] It decomposes in situ to provide the ammonia (B1221849) necessary for the condensation reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[5][6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the typical starting materials for this synthesis?
A5: The synthesis is a one-pot, three-component reaction typically involving benzil (the 1,2-dicarbonyl compound), 4-hydroxybenzaldehyde (the aldehyde), and ammonium acetate (the ammonia source).[5][14]
Experimental Protocols & Data
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol is a generalized procedure based on common methodologies for the synthesis of 2,4,5-triarylimidazole derivatives.[5][6][8]
-
Reactant Preparation: In a microwave process vial, combine benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (2.5-3 mmol).
-
Catalyst Addition: Add the catalyst, for example, glacial acetic acid (e.g., 1 mL) or a catalytic amount of glyoxylic acid (5 mol%).[5][6] For solvent-free conditions, ensure the solids are thoroughly mixed.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) or power (e.g., 400-800W) for a short duration (e.g., 2-10 minutes).[5][8]
-
Reaction Monitoring: Monitor the reaction's completion using TLC (a common eluent is a 9:1 mixture of petroleum ether:ethyl acetate).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ice-water to the vial to precipitate the crude product.[6]
-
Isolation: Filter the solid product using a Buchner funnel and wash with water.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.[11]
Quantitative Data Summary
The following tables summarize reaction conditions for the synthesis of 2,4,5-triaryl-imidazole derivatives, providing a comparison of different methodologies.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | Glacial Acetic Acid | Chloroform/Methanol | 60-180 min | ~70-85% | [15] |
| Microwave | Glacial Acetic Acid | DMSO | 2-3 min | ~80-92% | [15] |
| Microwave | None | Solvent-free | 3-5 min | ~90-95% | [2] |
Table 2: Effect of Catalyst and Conditions in Microwave Synthesis
| Catalyst | Conditions | Time | Yield (%) | Reference |
| Glyoxylic acid (5 mol%) | Solvent-free, 800W | 1.5 min | 98% | [6] |
| Glacial Acetic Acid | Solvent-free, 800W | 1-3 min | ~85-95% | [5] |
| Fe3O4@SiO2·HM·SO3H | Solvent-free | 7-8 min | ~88-94% | [2] |
| Cr2O3 Nanoparticles | Water, 400W | 4-9 min | ~89-97% | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for microwave-assisted imidazole synthesis.
Troubleshooting Logic
This diagram outlines the decision-making process when troubleshooting a low-yield reaction.
Caption: A logical approach to troubleshooting low product yield.
Radziszewski Reaction Mechanism
This diagram shows a simplified mechanism for the Debus-Radziszewski imidazole synthesis.
Caption: Simplified mechanism of the Radziszewski imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. jetir.org [jetir.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted synthesis of 2,4,5-triaryl-imidazole; a novel thermally induced N-hydroxyimidazole N-O bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. ijfmr.com [ijfmr.com]
- 13. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the recrystallization of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for the recrystallization of this compound?
A1: Ethanol (B145695) is the most frequently cited and effective solvent for the purification of this compound and structurally similar imidazole (B134444) derivatives. Hot ethanol is typically used to dissolve the crude product, followed by cooling to induce crystallization.
Q2: Can other solvents be used for the recrystallization of this compound?
A2: Yes, other polar organic solvents may be effective. For instance, acetone (B3395972) has been successfully used for the recrystallization of similar compounds like 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole. A mixed solvent system, such as ethanol-water, could also be explored, particularly if the compound is too soluble in pure ethanol at room temperature.
Q3: Are there any specific reagents that should be avoided during the purification of this phenolic compound?
A3: It is advisable to avoid using activated charcoal (decolorizing carbon) when recrystallizing phenolic compounds like this compound. Activated charcoal can contain ferric ions, which may form colored complexes with the phenolic hydroxyl group, thereby introducing impurities.
Q4: How can I determine the appropriate amount of solvent to use for recrystallization?
A4: The key is to use the minimum amount of hot solvent required to completely dissolve the crude product. This creates a saturated solution upon cooling, which is necessary for maximizing the yield of pure crystals. A good starting point is to add just enough solvent to cover the solid and then add small portions of hot solvent until everything dissolves.
Q5: What is "oiling out," and how can I prevent it with this compound?
A5: "Oiling out" is the separation of the dissolved compound as a liquid oil instead of solid crystals upon cooling. This often occurs if the solution is cooled too quickly or if the compound is highly impure. To prevent this, ensure a slow cooling rate and consider using a slightly larger volume of solvent. If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Data Presentation: Solvent Suitability
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative summary of solvent suitability based on data for structurally similar compounds and general principles of recrystallization.
| Solvent | Suitability for Recrystallization | Rationale & Remarks |
| Ethanol | Highly Recommended | Frequently cited for successful recrystallization of this and similar imidazole derivatives. Good balance of solubility at high temperatures and lower solubility at room temperature. |
| Methanol | Good Alternative | The closely related 2,4,5-triphenylimidazole (B1675074) is soluble in methanol.[1][2] May be a good option if ethanol proves to be too effective a solvent at room temperature. |
| Acetone | Potential Option | Has been used for recrystallizing similar compounds. Its lower boiling point can be advantageous for solvent removal. |
| Water | Poor (as a single solvent) | The parent compound, 2,4,5-triphenylimidazole, is insoluble in water.[1][2] Due to the large nonpolar diphenylimidazole core, the target compound is expected to have very low water solubility. |
| Ethanol/Water | Potential Mixed Solvent | A mixed solvent system can be useful if the compound is too soluble in pure ethanol. Water can be added as an "anti-solvent" to the hot ethanol solution to induce crystallization. |
Experimental Protocol: Recrystallization from Ethanol
This protocol outlines a standard procedure for the purification of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Heat the mixture to a gentle boil while stirring. Gradually add more hot ethanol in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Pour the hot solution through a fluted filter paper into the clean, hot flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified compound.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.
Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization of this compound.
Problem 1: The compound does not crystallize upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Reheat the solution and boil off some of the solvent to concentrate it. Allow it to cool again.
-
-
Possible Cause: The solution is supersaturated.
-
Solution 1: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Solution 2: Add a "seed crystal" of the pure compound to induce crystallization.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is cooling too rapidly, or the concentration of impurities is high, depressing the melting point.
-
Solution 1: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent and allow the solution to cool much more slowly. Insulating the flask can help.
-
Solution 2: Consider a different solvent or a mixed solvent system where the compound is less soluble.
-
Problem 3: The recovery of pure crystals is low.
-
Possible Cause: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.
-
Solution: Concentrate the filtrate by boiling off some solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Possible Cause: The crystals were washed with solvent that was not ice-cold, redissolving some of the product.
-
Solution: Always use ice-cold solvent for washing the collected crystals.
-
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Interpreting NMR spectra of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectra of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can be found in the tables below. The aromatic region (approx. 6.8-8.0 ppm) is often complex due to overlapping signals from the three phenyl rings. The phenolic -OH and imidazole (B134444) N-H protons are typically observed as broad singlets at lower fields, and their positions can be highly dependent on solvent and concentration.
Q2: Why are some of the carbon signals from the imidazole ring missing or very broad in my ¹³C NMR spectrum?
A2: This is a common issue for imidazole derivatives and is often caused by fast tautomerization at room temperature.[1] The rapid exchange between the two tautomeric forms of the imidazole ring can lead to signal broadening, sometimes to the point where the signals disappear into the baseline.[1] Running the experiment at a lower temperature may help to slow this exchange and resolve the signals.
Q3: The signals for the N-H and O-H protons are not where I expect them to be, or they are not visible at all. What should I do?
A3: The chemical shifts of N-H and O-H protons are highly sensitive to the solvent, temperature, and sample concentration due to hydrogen bonding. They often appear as broad signals and can exchange with residual water in the solvent (e.g., DMSO-d6), which can further broaden them or cause them to disappear. To confirm their presence, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will disappear or significantly decrease in intensity.
Q4: How can I definitively assign the protons on the different phenyl rings?
A4: Due to significant overlap in the aromatic region, a one-dimensional ¹H NMR spectrum is often insufficient for unambiguous assignment. Advanced 2D NMR techniques are recommended:
-
COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (i.e., on the same spin system or ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
Q5: Which solvent is best for analyzing this compound?
A5: DMSO-d6 is a common and effective solvent for this compound as it can dissolve the molecule well and its residual proton signal (around 2.50 ppm) does not typically interfere with the signals of interest.[2][3] Solvents like CDCl₃ can also be used, but the chemical shifts of exchangeable protons (NH, OH) will be different.[4] The choice of solvent can influence the chemical shifts due to varying solvent-solute interactions.[5]
Data Presentation
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~12.5 - 13.5 | br s | 1H | Imidazole N-H | Position and width are highly variable. May exchange with D₂O.[3] |
| ~9.5 - 10.0 | br s | 1H | Phenolic O-H | Position and width are highly variable. May exchange with D₂O. |
| ~7.1 - 7.6 | m | 10H | Phenyl H (on C4, C5) | Complex, overlapping multiplet corresponding to the two phenyl groups on the imidazole ring. |
| ~7.8 - 8.0 | d | 2H | Ar-H (ortho to C-imidazole) | Protons on the hydroxyphenyl ring, ortho to the point of attachment to the imidazole. |
| ~6.8 - 7.0 | d | 2H | Ar-H (ortho to -OH) | Protons on the hydroxyphenyl ring, ortho to the hydroxyl group. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and NMR instrument used. The assignments are based on data from the target molecule and structurally similar compounds.[2][3]
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~158.0 | C-OH | Carbon of the phenol (B47542) ring attached to the hydroxyl group.[6] |
| ~145.2 | C2 (Imidazole) | Carbon at position 2 of the imidazole ring.[6] |
| ~134-137 | C4/C5 (Imidazole) | Carbons at positions 4 and 5 of the imidazole ring. May be broadened due to tautomerization.[1] |
| ~115-135 | Aromatic C & C-H | Aromatic carbons from all three phenyl rings. Includes quaternary carbons. |
| ~121.0 | C (ipso to imidazole) | Carbon of the phenol ring attached to the imidazole ring. |
Note: Data compiled from published values for this compound and its derivatives.[6] Signal broadening or absence may occur for imidazole ring carbons.[1]
Experimental Protocols
Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[7]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire the spectrum at room temperature (approx. 298 K).[4]
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set a spectral width of approximately 16 ppm, centered around 6-7 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set a spectral width of approximately 220-240 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in the positive phase.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Visualization
Workflow for NMR Spectra Interpretation
Caption: Figure 1. Logical workflow for interpreting NMR spectra.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development | MDPI [mdpi.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a lophine derivative with significant potential in medicinal chemistry and materials science, can be achieved through various methods. This guide provides a comparative analysis of the most common synthetic routes, focusing on the widely employed one-pot, multi-component Debus-Radziszewski reaction. We will delve into different catalytic systems, reaction conditions, and their impact on yield, reaction time, and environmental footprint.
The primary synthetic route involves the condensation of benzil (B1666583), a substituted benzaldehyde (B42025) (in this case, 4-hydroxybenzaldehyde (B117250) or its derivatives like vanillin), and an ammonium (B1175870) source, typically ammonium acetate (B1210297).[1][2] This reaction is a classic example of a multi-component reaction, valued for its efficiency in building complex molecules in a single step.[1][3]
Comparison of Catalytic Systems
The choice of catalyst is a critical factor influencing the efficiency and environmental impact of the synthesis. Below is a comparison of different catalytic systems employed for the synthesis of lophine derivatives, including this compound.
| Catalyst System | Reagents | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Conventional (Acid-Catalyzed) | Benzil, 4-hydroxybenzaldehyde, Ammonium acetate | Glacial Acetic Acid, Reflux | 3-5 hours | Not specified | |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Benzil, Substituted Benzaldehyde, Ammonium Acetate | Solvent-free, 120 °C | 25-45 minutes | 98-99 | [4] |
| Dendrimer-PWA Nanoparticles | Benzil, Substituted Benzaldehyde, Ammonium Acetate | Solvent-free, 120 °C | Not specified | High | [4] |
| Nickel Oxide (NiO) Nanoparticles | Benzil, Aryl Aldehydes, Ammonium Acetate | Solvent-free, 120 °C | Not specified | Good to Excellent | [4] |
| Lemon Peel Powder (LPP) | Benzil, 4-hydroxybenzaldehyde, Ammonium Acetate | Ethanol (B145695), 70 °C | 45 minutes | 83 | [2] |
| Indium(III) Chloride (InCl₃) | Benzil, Aldehyde, Ammonium Acetate, 9-alkylamino-1,2,3,4-tetrahydroacridines | Absolute Ethanol, 78 °C | 96 hours | 55 | |
| Ionic Liquids (e.g., 1,4-dimethylpiperazine (B91421) dihydrosulfate) | Benzil, 4-hydroxybenzaldehyde, p-aminoazobenzene, Ammonium Acetate | Microwave, Ethanol | 18 minutes | 91.4 | [5] |
Experimental Protocols
Below are detailed experimental protocols for two distinct synthesis methods.
Method 1: Green Synthesis using Lemon Peel Powder (LPP) Catalyst [2]
-
Reaction Setup: In a round-bottom flask, combine benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and lemon peel powder (10 mol%).
-
Solvent Addition: Add ethanol as the solvent.
-
Reaction Execution: Heat the reaction mixture to 70°C and stir for 45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture. The crude product can be purified by recrystallization from ethanol or by silica (B1680970) gel column chromatography using a hexane/ethyl acetate eluent system.
Method 2: Solvent-Free Synthesis using Sodium Dihydrogen Phosphate (NaH₂PO₄) [4][6]
-
Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1.0 mmol), benzil (1.0 mmol), ammonium acetate (2.5 mmol), and NaH₂PO₄ (33 mol%).
-
Reaction Execution: Heat the reaction mixture under solvent-free (neat) conditions at 120 °C with stirring. Monitor the reaction progress using TLC.
-
Work-up and Purification: Upon completion (typically 25-45 minutes), cool the reaction mixture to room temperature. Add ethanol to the solidified mixture and stir until the solid is well-dispersed. Collect the crude product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol or an ethanol/water mixture) to yield the pure product.
Logical Workflow for Synthesis Method Selection
The choice of an optimal synthesis method depends on various factors such as desired yield, available equipment, reaction time constraints, and green chemistry considerations. The following diagram illustrates a decision-making workflow for selecting a suitable synthesis method.
Caption: Decision workflow for selecting a synthesis method for this compound.
Signaling Pathway of Lophine Derivatives in Drug Development
While this guide focuses on the chemical synthesis, it is noteworthy that lophine derivatives are of significant interest in drug development, particularly for neurodegenerative diseases.[6] They have been investigated as inhibitors of enzymes like cholinesterases (AChE and BuChE), which are implicated in Alzheimer's disease.[6] The diagram below illustrates a simplified conceptual pathway of their potential therapeutic action.
Caption: Conceptual pathway of the therapeutic action of lophine derivatives as cholinesterase inhibitors.
References
A Comparative Guide to 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol and Other Common Fluorescent Dyes
In the landscape of cellular and molecular imaging, the selection of an appropriate fluorescent probe is paramount to the success of experimental outcomes. This guide provides a detailed comparison of the photophysical properties and potential applications of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a lophine derivative, against three widely used fluorescent dyes: Fluorescein Isothiocyanate (FITC), Tetramethylrhodamine Isothiocyanate (TRITC), and 4',6-diamidino-2-phenylindole (DAPI). This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.
Overview of Fluorescent Dyes
This compound is a derivative of lophine (2,4,5-triphenyl-1H-imidazole), a class of compounds known for their fluorescent and chemiluminescent properties.[1] While direct and extensive data on the biological applications of this specific phenol (B47542) derivative are limited, research on related lophine compounds indicates a strong potential for environmentally sensitive fluorescence, exhibiting solvatochromism (changes in spectral properties in response to solvent polarity) and pH-dependent emission.[2][3][4][5] This suggests its utility as a probe for investigating specific cellular microenvironments.
Fluorescein Isothiocyanate (FITC) is a widely used green fluorescent dye that covalently binds to primary amines on proteins.[6] Its high absorptivity and excellent quantum yield make it a popular choice for immunofluorescence and flow cytometry.[7][8] However, its fluorescence is pH-sensitive and it is prone to photobleaching.[7]
Tetramethylrhodamine Isothiocyanate (TRITC) is a red-orange fluorescent dye, also amine-reactive, commonly used for antibody conjugation.[9][10][11] It is often used in multicolor imaging in conjunction with green fluorophores like FITC.[12][13]
4',6-diamidino-2-phenylindole (DAPI) is a blue-emitting fluorescent stain that binds strongly to A-T rich regions of double-stranded DNA.[14][15] This specificity makes it an excellent nuclear counterstain in fixed and permeabilized cells for fluorescence microscopy.[15][16] Its fluorescence is significantly enhanced upon binding to DNA.[14]
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is heavily influenced by its spectral properties. The following table summarizes the key photophysical parameters for this compound and the other benchmark dyes.
| Property | This compound | FITC (Isomer I) | TRITC (mixed isomers) | DAPI (bound to dsDNA) |
| Excitation Max (λex) | ~340-406 nm[17] | 495 nm[7] | 557 nm[12] | 358 nm[14] |
| Emission Max (λem) | 540-563 nm (derivatives)[4] | 525 nm[7] | 576 nm[12] | 461 nm[14] |
| Molar Extinction Coefficient (ε) | Not explicitly found | 75,000 cm⁻¹M⁻¹[7] | 100,000 cm⁻¹M⁻¹[18] | 27,000 cm⁻¹M⁻¹[14][16] |
| Quantum Yield (Φ) | 0.06-0.36 (derivatives)[19][20] | 0.92[7] | High[10] | 0.92[15][16] |
| Stokes Shift | >100 nm (estimated for derivatives) | 30 nm | 19 nm | 103 nm |
| Photostability | Not explicitly found | Moderate[7] | High | High |
| pH Sensitivity | Yes (derivatives)[3][4] | Yes[7] | Low | Low |
Note: Data for this compound are based on published data for its derivatives and may not represent the exact values for the specified compound.
Experimental Protocols
Detailed and validated protocols are crucial for the successful application of fluorescent dyes. Below are representative protocols for immunofluorescence staining using FITC/TRITC and nuclear counterstaining with DAPI. A proposed workflow for evaluating the utility of this compound is also presented.
Protocol 1: Immunofluorescence Staining with FITC/TRITC-conjugated Antibodies
This protocol describes the general steps for staining fixed and permeabilized cells with fluorescently labeled antibodies.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (unlabeled)
-
FITC or TRITC-conjugated Secondary Antibody
-
Mounting Medium
Procedure:
-
Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific binding by incubating with Blocking Buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate cells with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate cells with the FITC or TRITC-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for FITC or TRITC.
Protocol 2: Nuclear Counterstaining with DAPI
This protocol is for staining the nuclei of fixed and permeabilized cells.
Materials:
-
Fixed and permeabilized cells on coverslips (from Protocol 1)
-
DAPI staining solution (1 µg/mL in PBS)
-
PBS
-
Mounting Medium
Procedure:
-
DAPI Staining: After the final wash step of the immunofluorescence protocol, incubate the coverslips with DAPI staining solution for 5 minutes at room temperature, protected from light.
-
Washing: Briefly rinse the coverslips with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize the nuclei using a fluorescence microscope with a DAPI filter set.
Proposed Workflow for Evaluating this compound
Given the evidence of solvatochromism and pH sensitivity in its derivatives, a logical first step is to characterize these properties for this compound and then explore its potential as a cellular sensor.
Caption: Proposed workflow for evaluating this compound.
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and the signaling pathways under investigation can greatly aid in understanding the application of these fluorescent dyes.
Generic Immunofluorescence Workflow
The following diagram illustrates a standard indirect immunofluorescence workflow, a common application for FITC and TRITC.
Caption: A typical indirect immunofluorescence workflow.
Hypothetical Signaling Pathway Investigation
Fluorescent probes can be instrumental in elucidating signaling pathways. For instance, a researcher might investigate a pathway involving protein translocation to the nucleus upon a specific stimulus.
Caption: Visualizing protein translocation to the nucleus.
Conclusion
This compound and its derivatives represent a class of fluorophores with intriguing environmental sensitivity, suggesting their potential as specialized probes for monitoring changes in cellular microenvironments such as pH. However, they are not yet established as routine biological labels. In contrast, FITC, TRITC, and DAPI are well-characterized, commercially available dyes with a vast array of applications in standard fluorescence imaging techniques. Their predictable spectral properties and established protocols make them reliable choices for routine immunofluorescence and nuclear staining. The choice between these dyes will ultimately depend on the specific experimental question. For researchers seeking to visualize the localization of abundant proteins with standard microscopy setups, FITC and TRITC remain excellent first choices. For clear nuclear visualization, DAPI is the undisputed standard. For those venturing into the study of cellular microenvironments and requiring environmentally sensitive probes, this compound and related lophine derivatives present a promising, albeit less explored, avenue for investigation. Further research is warranted to fully characterize the photophysical properties and biocompatibility of this compound for its effective utilization in biological imaging.
References
- 1. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Remarkable solvatochromic color change via proton tautomerism of a phenol-linked imidazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 11. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. optolongfilter.com [optolongfilter.com]
- 14. DAPI | AAT Bioquest [aatbio.com]
- 15. DAPI | Counterstain, DNA stain| Hello Bio [hellobio.com]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Synthesis and studies of electrochemical properties of lophine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and studies of electrochemical properties of lophine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2,4,5-trisubstituted imidazoles, a core scaffold in many pharmaceuticals and functional materials, is a subject of ongoing research. A key member of this class is 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a lophine derivative noted for its applications in fluorescent dyes and as a potential catalyst. This guide provides a comparative overview of various catalytic systems employed in the one-pot, three-component synthesis of these valuable imidazole (B134444) derivatives. The data presented is intended to assist researchers in selecting optimal catalysts and reaction conditions for their specific synthetic needs.
Performance Comparison of Catalytic Systems
The following table summarizes the efficacy of various catalysts in the synthesis of 2,4,5-trisubstituted imidazoles, a reaction that typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a nitrogen source (commonly ammonium (B1175870) acetate). The performance is evaluated based on reaction time and product yield.
| Catalyst | Reactants | Product | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Benzil (B1666583), 4-Hydroxybenzaldehyde, Ammonium Acetate (B1210297) | This compound | N/A (Solvent) | Acetic Acid | Reflux | 2 h | High (not specified) | [1] |
| Barium Sulfate (BaSO₄) Nanoparticles | Benzil, Benzaldehyde, Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | 0.5 mmol | Solvent-free | 130 | Not specified | High (not specified) | [2] |
| Fe₃O₄-PTh-SO₃H Nanocomposite | Benzil, Benzaldehyde, Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | Not specified | Not specified | Not specified | Not specified | High (not specified) | [3] |
| Ionic Liquid [2-(imm)-4-{b(immh)m}c][HSO₄]₃ | Benzil, Benzaldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Not specified | Not specified | Not specified | Fast | High | |
| L-Proline | Benzil, Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Not specified | Not specified | Not specified | 40-70 min | 92-98% | [4] |
| Magnetic Nanoparticle Supported Lewis Acidic Deep Eutectic Solvent | Benzil, Benzaldehyde, Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | Not specified | Not specified | Not specified | Not specified | 83% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of 2,4,5-trisubstituted imidazoles using different catalytic approaches.
Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole using a Microwave-Assisted, Acetic Acid Catalyzed Method
This protocol utilizes glacial acetic acid as a catalyst under microwave irradiation for a rapid and efficient synthesis.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Microwave reactor (e.g., IFB-3way system, 2450 MHz, 800W power output)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a suitable reaction vessel, combine benzil, benzaldehyde, and ammonium acetate.
-
Add a catalytic amount of glacial acetic acid.
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture for 1-3 minutes.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product is then purified, typically by recrystallization from a suitable solvent like ethanol (B145695).
Protocol 2: Synthesis of 2,4,5-Trisubstituted Imidazoles using a Reusable Nanoparticle Catalyst under Solvent-Free Conditions
This method employs a heterogeneous catalyst, such as BaSO₄ nanoparticles, and avoids the use of a solvent, aligning with green chemistry principles.
Materials:
-
Benzil
-
Substituted aldehyde
-
Ammonium acetate
-
BaSO₄ nanoparticles
-
Oil bath or other heating apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, mix benzil (e.g., 1 mmol), a substituted aldehyde (e.g., 1 mmol), and ammonium acetate (e.g., 4 mmol).
-
Add the BaSO₄ nanoparticle catalyst (e.g., 0.5 mmol).
-
Heat the mixture in an oil bath to the desired temperature (e.g., 130 °C) with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a solvent such as ethanol to the crude product to precipitate the product.
-
The catalyst can be recovered by filtration for reuse.
-
The product is purified by recrystallization.
Visualizing the Synthesis
The following diagrams illustrate the general workflow and a plausible reaction pathway for the catalytic synthesis of 2,4,5-trisubstituted imidazoles.
Caption: General experimental workflow for the synthesis of 2,4,5-trisubstituted imidazoles.
Caption: A simplified, plausible reaction pathway for the synthesis of 2,4,5-trisubstituted imidazoles.
References
Validating the Antioxidant Activity of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol against established antioxidant standards. The information presented herein is intended to support researchers in evaluating its potential as a therapeutic agent for conditions associated with oxidative stress.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using common in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The following table summarizes the available data, comparing its efficacy with standard antioxidant compounds. A lower EC50 or IC50 value indicates a higher antioxidant potency.
| Compound | DPPH Assay (EC50/IC50) | ABTS Assay (EC50/IC50) |
| This compound | 0.141 mg/mL[1][2] | 0.168 mg/mL[1][2] |
| Ascorbic Acid (Vitamin C) | ~6.1 - 8.4 µg/mL[3][4] | Not readily available |
| Trolox | ~3.77 µg/mL[5] | ~2.93 µg/mL[5] |
| Butylated Hydroxytoluene (BHT) | ~36 µg/mL[6] | Not readily available |
EC50/IC50 values can vary between studies due to different experimental conditions.
Experimental Methodologies
Detailed protocols for the key antioxidant assays are provided below. These methodologies are crucial for the replication and validation of the reported findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
Preparation of Test Compound and Standards: The test compound, this compound, and standard antioxidants (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compound and standards in a 96-well plate or cuvettes.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
EC50/IC50 Determination: The EC50 or IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Protocol:
-
Generation of ABTS Radical Cation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound or standard at various concentrations is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is read at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition of absorbance is calculated relative to a control (ABTS•+ solution without the antioxidant).
-
EC50/IC50 Determination: The EC50 or IC50 value is determined from the plot of percentage inhibition versus concentration.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the potential biological context of this compound's antioxidant activity, the following diagrams are provided.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Simplified Nrf2-Keap1 Oxidative Stress Response Pathway.
References
- 1. In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Ascendant Role of Imidazole Derivatives in Antimicrobial Research: A Comparative Analysis
A deep dive into the antimicrobial prowess of various imidazole (B134444) derivatives reveals their significant potential in the ongoing battle against pathogenic microorganisms. This guide offers a comparative analysis of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this promising class of compounds.
Imidazole, a five-membered heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry due to its presence in key biological molecules like the amino acid histidine. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with antimicrobial properties being a particular area of intense research. The unique chemical structure of the imidazole ring allows for diverse substitutions, leading to a wide array of derivatives with enhanced potency and specificity against various pathogens.[1][2][3] This guide synthesizes findings from recent studies to provide a comparative overview of the antimicrobial activities of different imidazole derivatives.
Comparative Antimicrobial Efficacy: A Quantitative Look
The antimicrobial activity of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) goes a step further to identify the lowest concentration that results in microbial death. A lower MIC or MBC value indicates a more potent antimicrobial agent.
Recent studies have evaluated a range of novel imidazole derivatives against clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the MIC values of selected imidazole derivatives compared to standard antibiotics.
Table 1: Antibacterial Activity (MIC in µg/mL) of Imidazole Derivatives Against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus (ATCC 29213) | Methicillin-resistant S. aureus (MRSA) (ATCC 43300) |
| HL1 | 625 | 1250 |
| HL2 | 625 | 625 |
| Vancomycin (Reference) | 10 - 0.02 | 10 - 0.02 |
Data sourced from a study on novel synthesized imidazole derivatives HL1 and HL2.[4]
Table 2: Antibacterial Activity (MIC in µg/mL) of Imidazole Derivatives Against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 1744) | Acinetobacter baumannii (ATCC 747) | |---|---|---| | HL1 | >5000 | >5000 | >5000 | | HL2 | 5000 | >5000 | >5000 | | Ciprofloxacin (Reference) | 10 - 0.02 | 10 - 0.02 | 10 - 0.02 |
Data sourced from the same study on HL1 and HL2.[4]
Table 3: Antimicrobial Activity (MIC in µg/mL) of N-substituted Imidazole 2-Aldoximes
| Compound | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| Compound 10 (m-chlorobenzyl derivative) | 6.25 | 6.25 | 12.5 |
| Gentamicin (Reference) | >6.25 | >6.25 | <6.25 |
Data from a study on novel N-substituted imidazole 2-aldoximes, highlighting the potent activity of the m-chlorobenzyl derivative.[5]
The data clearly indicates that while some novel imidazole derivatives show activity, there is significant room for optimization to compete with established antibiotics, particularly against Gram-negative bacteria. However, the potent activity of certain derivatives, like the m-chlorobenzyl imidazole 2-aldoxime, against multidrug-resistant Gram-negative bacteria is a promising avenue for future research.[5]
Unraveling the Mechanism of Action
The antimicrobial action of imidazole derivatives is multifaceted.[4] Studies suggest that these compounds can interfere with several vital cellular processes in microorganisms, including:
-
Cell Wall Synthesis Disruption: Some derivatives inhibit the synthesis of the bacterial cell wall, leading to cell lysis.[1]
-
Cell Membrane Disruption: They can also compromise the integrity of the cell membrane, causing leakage of cellular contents.[1][4]
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication and other processes related to nucleic acids is another proposed mechanism.[1][4]
-
Enzyme Inhibition: Specific imidazole compounds have been shown to inhibit critical enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and repair.[6]
The following diagram illustrates a generalized workflow for evaluating the antimicrobial properties of imidazole derivatives.
Caption: General workflow for the synthesis and antimicrobial evaluation of imidazole derivatives.
Experimental Protocols: A Closer Look
To ensure the reproducibility and comparability of results, standardized experimental protocols are crucial. The following sections detail the methodologies commonly employed in the antimicrobial evaluation of imidazole derivatives.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]
-
Preparation of Imidazole Derivatives: The synthesized imidazole derivatives are dissolved in a suitable solvent, such as 10% Dimethyl Sulfoxide (DMSO), to create a stock solution.[4]
-
Serial Dilutions: Twofold serial dilutions of the derivatives are prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), within a 96-well microtiter plate. The concentration range can vary, for example, from 5000 to 2.44 µg/mL.[4]
-
Bacterial Inoculum: The test microorganisms are cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the imidazole derivative that shows no visible turbidity, indicating the inhibition of bacterial growth.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the test compound.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the imidazole derivative and placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
The following diagram illustrates the logical relationship in the mechanism of action of certain imidazole derivatives.
Caption: Simplified pathway of imidazole derivative antimicrobial action.
Conclusion and Future Directions
The comparative data presented in this guide underscore the significant antimicrobial potential of imidazole derivatives. While some novel compounds exhibit promising activity, particularly against resistant strains, further structural modifications are necessary to enhance their potency and broaden their spectrum of activity. Future research should focus on structure-activity relationship (SAR) studies to identify the key chemical moieties responsible for antimicrobial efficacy. Additionally, in-depth investigations into their mechanisms of action will be crucial for the rational design of next-generation imidazole-based antimicrobial agents. The versatility of the imidazole scaffold continues to make it a highly attractive starting point for the development of new and effective treatments for infectious diseases.[7]
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijesrr.org [ijesrr.org]
A Cross-Validated Look at 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Gauging its Biological Performance
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological effects of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol and its derivatives against established therapeutic agents. This analysis is based on available experimental data for structurally similar compounds, offering insights into its potential as an anti-inflammatory and antimicrobial agent.
Derivatives of the 2,4,5-triphenylimidazole (B1675074) (lophine) scaffold, to which this compound belongs, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and antifungal properties. This guide synthesizes available data to benchmark the performance of this class of compounds against commonly used drugs.
Anti-Inflammatory Activity: A Comparative Analysis
The anti-inflammatory potential of triphenylimidazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents, a standard preclinical assay for acute inflammation. In this model, the reduction in paw swelling after administration of the test compound is compared to that of a control group and a standard non-steroidal anti-inflammatory drug (NSAID).
While direct comparative data for this compound is limited in publicly available literature, a study on a closely related structural isomer, 2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazole, provides valuable insights. The following table summarizes the anti-inflammatory effects of this derivative in comparison to the widely used NSAID, indomethacin (B1671933).
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Dose | Percent Inhibition of Paw Edema (%) | Reference Compound | Percent Inhibition of Paw Edema (%) |
| 2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazole derivative (4e) | Not Specified | 83.40% | Indomethacin | 71.56% |
| Phenyl substituted derivative (4a) | Not Specified | 40.81% | Indomethacin | 71.56% |
| 4-methoxyphenyl substituted derivative (4b) | Not Specified | 41.90% | Indomethacin | 71.56% |
| 4-methylphenyl substituted derivative (4c) | Not Specified | 53.90% | Indomethacin | 71.56% |
| 4-fluorophenyl substituted derivative (4d) | Not Specified | 54.01% | Indomethacin | 71.56% |
Note: The data for the triphenylimidazole derivatives is for the 2-(2-hydroxyphenyl) isomer and its derivatives, which are structurally very similar to the topic compound.
The data suggests that certain substitutions on the triphenylimidazole core can lead to potent anti-inflammatory activity, in some cases even exceeding that of the standard drug, indomethacin.
Signaling Pathway in Inflammation
The anti-inflammatory effects of many compounds, including potentially this compound, are mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The following diagram illustrates a simplified signaling pathway involved in inflammation.
Antimicrobial Activity: A Head-to-Head Comparison
The antimicrobial properties of triphenylimidazole derivatives have been investigated against a range of bacterial and fungal pathogens. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table presents a comparison of the antimicrobial activity of various 4,5-diphenylimidazole (B189430) derivatives against the broad-spectrum antibiotic, Ciprofloxacin.
Table 2: Comparison of Antimicrobial Activity (MIC in μg/mL)
| Compound Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| 2-(benzylthio)-4,5-diphenyl-1H-imidazole (2a) | > 64 | > 64 | > 64 | Ciprofloxacin | 8 | 4 | 4 |
| 2-((4-fluorobenzyl)thio)-4,5-diphenyl-1H-imidazole (2b) | > 64 | > 64 | > 64 | Ciprofloxacin | 8 | 4 | 4 |
| 2-((benzimidazol-2-yl)methylthio)-4,5-diphenyl-1H-imidazole (6a) | > 64 | > 64 | > 64 | Ciprofloxacin | 8 | 4 | 4 |
| 2-((5-methylbenzimidazol-2-yl)methylthio)-4,5-diphenyl-1H-imidazole (6c) | 16 | > 64 | > 64 | Ciprofloxacin | 8 | 4 | 4 |
| 2-((5-chlorobenzimidazol-2-yl)methylthio)-4,5-diphenyl-1H-imidazole (6d) | 4 | > 64 | > 64 | Ciprofloxacin | 8 | 4 | 4 |
Note: The data presented is for derivatives of 4,5-diphenylimidazole, not the specific title compound. The MIC values for Ciprofloxacin are provided as a reference from the same study for comparative purposes.
The results indicate that specific structural modifications to the 4,5-diphenylimidazole core are crucial for antibacterial activity. Notably, certain benzimidazole-containing derivatives exhibit potent activity against Staphylococcus aureus, with compound 6d being more potent than the standard antibiotic Ciprofloxacin in this particular study.[1]
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Typically, Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compound (e.g., this compound derivative), a reference drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the animal.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This in vitro method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound and a reference antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The available data on close structural analogues of this compound suggest that this class of compounds holds significant promise as a source of new anti-inflammatory and antimicrobial agents. Certain derivatives have demonstrated superior anti-inflammatory activity compared to indomethacin and potent antibacterial activity against Gram-positive bacteria, in some cases surpassing the efficacy of ciprofloxacin. However, it is crucial to note that the biological activity is highly dependent on the specific substitutions on the triphenylimidazole scaffold. Further direct testing of this compound is necessary to fully elucidate its therapeutic potential and to provide a more definitive comparison with existing drugs. The experimental protocols and comparative data presented in this guide offer a valuable framework for such future investigations.
References
Benchmarking OLED Performance: A Comparative Analysis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Derivatives and Alternative Materials
A detailed guide for researchers and scientists on the performance of Organic Light-Emitting Diodes (OLEDs) incorporating imidazole-based compounds, offering a comparative analysis against other common OLED materials. This guide provides quantitative performance data, detailed experimental protocols, and visualizations of the underlying device physics.
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology due to their superior contrast, vibrant colors, and flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. Among the diverse classes of organic molecules explored, imidazole (B134444) derivatives, such as 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (HPI), have garnered significant interest due to their promising electronic and photophysical properties.
This guide provides a comprehensive performance benchmark of OLEDs utilizing a representative phenanthroimidazole derivative, closely related to HPI, and compares it with established alternative materials used in various layers of an OLED stack. While specific performance data for HPI is not extensively available in published literature, the analysis of its derivatives offers valuable insights into the potential of this class of materials.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of OLEDs employing a representative phenanthroimidazole derivative as the emissive material, alongside comparative data for alternative host, hole transport, and electron transport materials.
Table 1: Performance of a Non-Doped Deep-Blue OLED with a Phenanthroimidazole Derivative
| Performance Metric | Value |
| Maximum Luminance | 12,984 cd/m² |
| Maximum Current Efficiency | 5.9 cd/A |
| Maximum Power Efficiency | 5.7 lm/W |
| Maximum External Quantum Efficiency (EQE) | 6.2% |
| CIE Coordinates (x, y) | (0.15, 0.06) |
Data sourced from a study on a non-doped deep-blue OLED using a carbazole-substituted phenanthroimidazole derivative as the emitter.[1]
Table 2: Comparative Performance of Alternative Host Materials in Phosphorescent OLEDs (PhOLEDs)
| Host Material | Emitter | Max. EQE (%) | Max. Power Efficiency (lm/W) |
| Imidazolyl-phenylcarbazole derivative (im-OCzP) | Green Phosphor | 22.2 | 93.1 |
| Imidazolyl-phenylcarbazole derivative (im-OCzP) | Red Phosphor | 14.1 | 10.1 |
| Imidazolyl-phenylcarbazole + B3PyMPM (co-host) | Green Phosphor | 23.0 | 98.8 |
| Imidazolyl-phenylcarbazole + B3PyMPM (co-host) | Red Phosphor | 16.5 | 13.4 |
Data sourced from a study on imidazolyl-phenylcarbazole-based host materials.[2]
Table 3: Comparative Performance of Alternative Hole Transport Materials (HTMs)
| HTM | Emitter System | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| TAPC | Yellow Phosphor | 32.53 | 18.58 | 10.6 |
| TPA-2ACR | Yellow Phosphor | 55.74 | 29.28 | 21.59 |
Data sourced from a study on acridine-based small molecular hole transport materials.
Table 4: Comparative Performance of Alternative Electron Transport Materials (ETMs)
| ETM | Emissive Layer | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) |
| TPBi | Imidazole-based small molecules | > 10,000 | 5.9 - 7.73 |
| Alq3 | Various | Widely used benchmark | - |
Data for TPBi sourced from a thesis on imidazole-based small molecules.[3]
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps carried out in a controlled environment. The following protocols are representative of the methodologies used in the cited studies.
OLED Fabrication
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone for a specific duration to enhance the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: The organic layers, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors.
-
Cathode Deposition: Following the deposition of the organic layers, a cathode, typically consisting of a thin layer of lithium fluoride (B91410) (LiF) followed by a thicker layer of aluminum (Al), is deposited by thermal evaporation without breaking the vacuum.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, the fabricated OLED is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics of the encapsulated devices are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra and Commission Internationale de l'Éclairage (CIE) 1931 chromaticity coordinates are recorded using a spectroradiometer.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device.
Visualizing OLED Operation and Experimental Workflow
To better understand the processes involved in OLED function and fabrication, the following diagrams are provided.
The diagram above illustrates the energy levels of the different layers within a typical OLED. The application of a voltage facilitates the injection of holes from the anode and electrons from the cathode into the organic layers. These charge carriers migrate towards the emissive layer, where they recombine to form excitons, which then radiatively decay to produce light.
This workflow diagram outlines the key steps in the fabrication of a multilayer OLED device, from substrate preparation to the final characterization of the device's performance. Each step is critical to achieving high-performance and stable OLEDs.
References
- 1. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazolyl-Phenylcarbazole-Based Host Materials and Their Use for Co-host Designs in Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optical and electroluminescent properties of imidazole based small molecules [open.metu.edu.tr]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the quantum chemical properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a significant lophine derivative, and related imidazole (B134444) and phenolic compounds. The analysis is based on Density Functional Theory (DFT) calculations, offering insights into molecular structure, reactivity, and electronic properties crucial for drug design and materials science.
Molecular Structure and Stability
The stability and reactivity of imidazole derivatives are pivotal in their biological activity. DFT calculations provide a powerful tool to understand these characteristics at a molecular level. The geometry of these compounds is typically optimized using DFT methods, such as B3LYP with a 6-311G(d,p) or similar basis set, to predict bond lengths, bond angles, and dihedral angles.[1]
Table 1: Comparison of Key Quantum Chemical Parameters
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| This compound | - | - | - | - | - |
| 2-phenyl-1-(4-(phenyldiazenyl)phenyl)-1H-phenanthro[9,10-d]imidazole | - | - | 2.41[2] | - | - |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871[3] | - | - |
| Imidazole Derivative N1 | - | - | - | - | - |
| Imidazole Derivative N2 | - | - | - | - | 0.127[2] |
| Imidazole Derivative N3 | - | - | 2.9546[2] | 0.109[2] | - |
| p-nitrophenol | - | - | 4.3596[4] | - | - |
| p-methylphenol | - | - | 5.8029[4] | - | - |
| p-aminophenol | - | - | 5.9267[4] | - | - |
| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone (ImTPh) | -5.61 | -1.74 | 3.87[5] | - | - |
| 6-methyl-2-(4-metoxyphenylimidazole) [1,2α]pyridine | - | - | 10.184 | 5.092 | - |
Note: Data for this compound is not explicitly available in the initial search results and would require specific computational studies.
The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[2][3] A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[3] For instance, the imidazole derivative N3, with the largest energy gap (2.9546 eV), is predicted to be the most stable and least reactive in its series.[2] Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity.[3]
Experimental and Computational Protocols
The synthesis and analysis of these compounds involve a combination of experimental and computational methods.
Synthesis:
The synthesis of this compound and its derivatives often follows the Debus-Radziszewski imidazole synthesis. This typically involves a one-pot condensation reaction of a dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) (often from ammonium (B1175870) acetate).[6][7]
-
Example Synthesis of this compound derivatives: Benzil, an appropriate aldehyde (e.g., vanillin), and ammonium acetate (B1210297) are cyclized to form the imidazole core.[6] Further modifications can be made, for example, by reacting the phenolic hydroxyl group with chloroacetyl chloride and then with a substituted aniline (B41778) to produce aminoacetate derivatives.[6]
Computational Details:
DFT calculations are typically performed using software packages like Gaussian.[4][5] A common approach involves:
-
Method: Becke, 3-Lee-Yang-Parr (B3LYP) exchange-correlation functional.[4][5]
-
Analysis: The optimized molecular geometry is used to calculate various properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.[8]
Caption: Workflow for DFT analysis of imidazole derivatives.
Molecular Electrostatic Potential (MEP) Analysis
MEP is a valuable tool for understanding the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions.[1][4] The MEP map visualizes the charge distribution, where red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For phenolic compounds, the MEP minimum is often located around the hydroxyl group.[9] In more active compounds, a negative region may also extend over the aromatic ring.[9] In imidazole derivatives, the most electron-dense region is frequently located on the nitrogen atoms of the imidazole ring.[5]
Caption: Key structural components of the target molecule.
Comparison with Alternative Compounds
The properties of this compound can be compared with other phenolic and imidazole compounds to understand the influence of different functional groups.
-
Phenolic Compounds: Compared to simple phenols like p-nitrophenol, p-methylphenol, and p-aminophenol, the introduction of the bulky and electron-rich diphenyl-imidazole moiety is expected to significantly alter the electronic properties, including the HOMO-LUMO gap and the molecular electrostatic potential.[4] For example, electron-donating groups on a phenol (B47542) ring generally decrease the energy gap, making the molecule more reactive.[4]
-
Imidazole Derivatives: The presence of the phenolic group in the target molecule provides a site for hydrogen bonding and potential antioxidant activity, which is absent in many other lophine derivatives.[10] The electronic properties can also be tuned by substituting the phenyl rings or the imidazole core, leading to a wide range of potential applications.[1][2]
References
- 1. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjweb.com [irjweb.com]
- 4. revues.imist.ma [revues.imist.ma]
- 5. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, evaluation of antimicrobial activity, and DFT analysis of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to In-Vitro and In-Vivo Studies of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vitro and in-vivo studies on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol derivatives, a class of compounds showing significant promise in various therapeutic areas. This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological pathways and workflows to support further research and development.
Executive Summary
Derivatives of this compound have demonstrated a broad spectrum of biological activities in laboratory settings (in-vitro). These include potent antimicrobial, anticancer, and antioxidant effects. However, a significant gap exists in the literature regarding the translation of these findings into living organisms (in-vivo). While studies on structurally related imidazole (B134444) compounds suggest potential for in-vivo efficacy, specific data on this compound derivatives, including their pharmacokinetic profiles and performance in animal models, remains limited. This guide aims to bridge this gap by presenting the available in-vitro data alongside established in-vivo methodologies applicable to this compound class, thereby providing a roadmap for future preclinical development.
In-Vitro Studies: A Foundation of Potent Bioactivity
In-vitro studies have been instrumental in elucidating the therapeutic potential of this compound derivatives. These studies, conducted on isolated cells and microorganisms, have revealed significant activity across several domains.
Antimicrobial Activity
Several studies have reported the synthesis and evaluation of these derivatives against various bacterial and fungal strains. The data consistently indicates promising antimicrobial properties.
Table 1: In-Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 3c | Staphylococcus aureus, Escherichia coli, Candida albicans | 15.62 | [1] |
| 3f | Staphylococcus aureus, Escherichia coli, Candida albicans | 15.62 | [1] |
| 3h | Staphylococcus aureus, Escherichia coli, Candida albicans | 15.62 | [1] |
| 6d | Staphylococcus aureus | 4 | [2] |
| 6c | Staphylococcus aureus, Enterococcus faecalis | 16 | [2] |
Anticancer Activity
The antiproliferative effects of these compounds have been investigated against various cancer cell lines, with some derivatives showing moderate to potent activity.
Table 2: In-Vitro Antiproliferative Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | % Inhibition | Reference |
| 2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) (4d) | Melanoma (A549) | - | 48.18% | [3] |
| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (11j) | Melanoma (A549) | - | 45.16% | [3] |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (8h) | Melanoma (A549) | - | 29% | [3] |
| 2,4,5-triphenyl-1H-imidazole (1a) | Melanoma (A549) | - | <50% | [3] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (2b) | Melanoma (A549) | - | <50% | [3] |
| 2-(4-methoxy phenyl)-4,5-diphenyl-1H-imidazole | Melanoma (A549) | - | <50% | [3] |
Experimental Protocols: In-Vitro Assays
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in-vitro assays used to evaluate this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In-Vivo Studies: Bridging the Gap from Bench to Bedside
While in-vitro data provides a strong rationale for the therapeutic potential of this compound derivatives, in-vivo studies are essential to evaluate their efficacy, safety, and pharmacokinetic properties in a whole-organism context. To date, there is a notable absence of published in-vivo data for this specific class of compounds. However, based on studies of structurally similar imidazole derivatives, we can outline the standard experimental models that would be employed.
Animal Models for Efficacy Evaluation
This is a widely used and reproducible model for screening acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control are also included.
-
Induction of Edema: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
This model is used to assess the in-vivo antitumor efficacy of a compound.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Treatment: Once tumors reach a certain volume, the mice are randomized into treatment groups and administered the test compound, a vehicle control, or a positive control (e.g., a standard chemotherapeutic agent).
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Animal Model: Typically conducted in rats or mice.
-
Compound Administration: The compound is administered via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated.
Signaling Pathways and Mechanism of Action
The biological effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. While the precise mechanisms for this specific class are yet to be fully elucidated, research on related phenol and imidazole compounds points towards the involvement of the PI3K/Akt/mTOR and MAPK pathways, which are critical regulators of cell proliferation, survival, and inflammation.
Potential Signaling Pathway Inhibition
Experimental and Logical Workflows
The development of a novel therapeutic agent follows a logical progression from in-vitro characterization to in-vivo validation.
Conclusion and Future Directions
The available in-vitro data strongly supports the continued investigation of this compound derivatives as potential therapeutic agents. The immediate next step should be to conduct in-vivo studies to validate these findings. Prioritizing acute toxicity and pharmacokinetic studies will be crucial to establish a safe and effective dosing regimen for subsequent efficacy studies in relevant animal models of cancer and infectious diseases. Furthermore, more in-depth mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these promising compounds. This will not only strengthen the rationale for their clinical development but also enable the design of more potent and selective second-generation derivatives.
References
A Comparative Guide to 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Analogs as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol analogs as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme implicated in inflammatory diseases. The structure-activity relationship (SAR) of these compounds is explored, supported by experimental data and detailed protocols.
Structure-Activity Relationship and Performance Comparison
The 4,5-diphenyl-1H-imidazol-2-yl)phenol scaffold has been a focal point in the development of p38 MAP kinase inhibitors. The core structure, featuring a central imidazole (B134444) ring flanked by two phenyl groups and a phenolic moiety, provides a key framework for interaction with the ATP-binding pocket of the p38 kinase. Modifications to this core structure have been explored to enhance potency and selectivity.
| Compound ID | Structure | p38α IC50 (nM) | Reference Compound |
| SB203580 | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole | 222.44 ± 5.98 | Yes[1] |
| PD 169316 | 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole | 89 | No[2] |
| Compound AA6 | N-(2,4-dimethylphenyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide | 403.57 ± 6.35 | No[1] |
Key Observations from Broader Imidazole-Based Inhibitor Studies:
-
Pyridine (B92270) Moiety: A pyridine ring at the 5-position of the imidazole core is a common feature in many potent p38 inhibitors, as it can form a critical hydrogen bond with the hinge region of the kinase.
-
Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings at the 4- and 5-positions significantly influence activity. For instance, a fluorine atom on the phenyl ring at the 4-position is often associated with enhanced potency.
-
Substitutions at the 2-Position: The substituent at the 2-position of the imidazole ring also plays a crucial role in determining the inhibitory potential.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of inhibitor potency. Below are protocols for key experiments used in the characterization of this compound analogs.
In Vitro p38α Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP
-
Substrate (e.g., ATF2)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (ATF2).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ELISA or a luminescence-based assay.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular p38 MAP Kinase Inhibition Assay
This assay assesses the ability of a compound to inhibit p38 MAP kinase activity within a cellular context.
Materials:
-
Cell line (e.g., THP-1, HeLa)
-
Cell culture medium
-
p38 MAP kinase activator (e.g., lipopolysaccharide (LPS), anisomycin)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies against phosphorylated p38 (p-p38) and total p38
-
Western blotting or ELISA reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with a p38 activator (e.g., LPS) for a defined period (e.g., 30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated p38 and total p38 using Western blotting or ELISA.
-
Quantify the band intensities or absorbance values and normalize the p-p38 levels to the total p38 levels.
-
Calculate the percentage of inhibition of p38 phosphorylation for each compound concentration compared to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling cascade and experimental procedures aid in understanding the mechanism of action and the drug discovery process.
Caption: The p38 MAP Kinase signaling cascade and the point of inhibition.
Caption: A typical workflow for the evaluation of novel p38 MAP kinase inhibitors.
References
A Comparative Analysis of Theoretical and Experimental Data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical and experimental data for the compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a molecule of significant interest in materials science and drug discovery. This document summarizes key physicochemical and spectroscopic properties, details the experimental methodologies used for their determination, and visualizes a relevant biological pathway to contextualize its potential applications.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound, offering a clear comparison between experimentally determined values and theoretically calculated data.
Table 1: Physicochemical Properties
| Property | Experimental Value | Theoretical Value |
| Melting Point (°C) | 215-278[1][2][3][4][5] | Not available |
| Molecular Weight ( g/mol ) | 312.37[4][6] | 312.4[7] |
Note: The wide range of reported experimental melting points may be attributed to different crystalline forms or the presence of impurities.
Table 2: Spectroscopic Data
| Technique | Experimental Data | Theoretical Data |
| UV-Vis | λmax: 340 nm, 406 nm (in DMF)[1][8] | Calculated using TD-DFT[1][3] |
| ¹H NMR | Chemical shifts (δ) reported in DMSO-d₆[2] and CDCl₃[5] | Not available |
| FTIR (KBr, cm⁻¹) | 3448, 2952, 2828, 1597, 1474, 1441, 1394, 1317, 1129, 1038, 967, 764, 692[2] | Vibrational modes investigated[3] |
Experimental Protocols
The experimental data presented in this guide were obtained using the following standard methodologies:
1. Synthesis of this compound:
A common synthetic route involves a one-pot, three-component reaction.[1] Typically, benzoin, 4-hydroxybenzaldehyde, and ammonium (B1175870) acetate (B1210297) are refluxed in a suitable solvent such as ethanol (B145695) or glacial acetic acid.[1][5] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization from a solvent like ethanol.[1]
2. Melting Point Determination:
The melting point is determined using a standard melting point apparatus, such as an Electrothermal-9200.[1] A small amount of the purified compound is packed into a capillary tube and heated, and the temperature range over which the substance melts is recorded.
3. Spectroscopic Analysis:
-
UV-Visible (UV-Vis) Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as DMF, and placed in a quartz cuvette. The absorbance is measured over a specific wavelength range (e.g., 320 to 1000 nm).[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The solid sample is typically mixed with KBr powder and pressed into a pellet before analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a spectrometer, for instance, a Bruker ADVANC DRX 400.[1] The sample is dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃, and tetramethylsilane (B1202638) (TMS) is used as an internal standard.[2][5]
Theoretical Calculation Methodology
Theoretical investigations of this compound are often performed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). A common approach involves the B3LYP functional with a 6-31+G(d,p) or 6-311G(d,p) basis set to optimize the molecular geometry and calculate various properties like the HOMO-LUMO energy gap, hyperpolarizabilities, and vibrational frequencies.[1][3][9] These computational methods provide valuable insights into the electronic structure and properties of the molecule, complementing experimental findings.
Biological Context: Potential Role in Signaling Pathways
Derivatives of imidazole (B134444) have been identified as modulators of various biological pathways, highlighting their potential in drug development.[10][11] For instance, some imidazole-containing compounds act as inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[12] The diagram below illustrates a simplified representation of the Hedgehog signaling pathway, where a molecule like an imidazole derivative could potentially exert its inhibitory effect.
Caption: Simplified Hedgehog signaling pathway and a potential point of inhibition by an imidazole derivative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [for Biochemical R… [cymitquimica.com]
- 7. This compound (for Biochemical Research) | C21H16N2O | CID 352144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug nomenclature - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: An Analysis of Reproducibility in Common Protocols
Performance Comparison of Synthesis Protocols
The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol is most commonly achieved through a one-pot, three-component reaction involving benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and a source of ammonia, typically ammonium (B1175870) acetate (B1210297). The key differentiators among the various reported methods are the choice of catalyst and reaction conditions, which significantly impact the efficiency and likely reproducibility of the synthesis. The following table summarizes the quantitative data from several notable protocols.
| Catalyst/Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lemon Peel Powder (LPP) | Ethanol (B145695) | 70 | 45 min | 83 | [1] |
| Yttrium(III) trifluoroacetate (B77799) (Y(TFA)3) | Solvent-free | 100 | 3 h | High (not specified for this derivative) | [2] |
| Glyoxylic acid | Solvent-free (Microwave) | Not specified | 1-3 min | High (not specified for this derivative) | [3] |
| CoFe2O4 | Not specified | Not specified | Not specified | Not specified | [4] |
| Catalyst-free | Solvent-free | 130 | Not specified | High (not specified for this derivative) | [5] |
Note: While some studies on related 2,4,5-triarylimidazoles report high yields, they do not specify the exact yield for the 4-hydroxyphenyl derivative. These are included to represent alternative catalytic systems.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the synthesis of this compound and its analogs.
Protocol 1: Green Synthesis using Lemon Peel Powder (LPP) Catalyst[1]
This protocol emphasizes an environmentally friendly approach using a natural, biodegradable catalyst.
-
Preparation of Catalyst: Lemon peel is washed, dried, and ground into a fine powder (LPP).
-
Reaction Setup: In a round-bottom flask, combine benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and LPP (10 wt.%).
-
Reaction Conditions: Add 5 ml of ethanol as the solvent and stir the mixture at 70°C.
-
Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion (approximately 45 minutes), the reaction mixture is cooled. The solid product is then purified by recrystallization from hot ethanol.
Protocol 2: Solvent-Free Synthesis using Yttrium(III) Trifluoroacetate (Y(TFA)3)[2]
This method highlights a solvent-free approach, which can simplify purification and reduce waste.
-
Reaction Setup: In a conical flask, mix 4-hydroxybenzaldehyde (1 mmol), benzil (1 mmol), ammonium acetate (7 mmol), and Y(TFA)3 (0.03 mmol).
-
Reaction Conditions: The mixture is stirred in a water bath at 100°C for 3 hours.
-
Work-up: After the reaction, the mixture is washed with water. The solid product is then purified by recrystallization from ethanol.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis using Glyoxylic Acid[3]
This protocol utilizes microwave irradiation to achieve very short reaction times.
-
Reaction Setup: A mixture of benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and glyoxylic acid (5 mol%) is prepared.
-
Reaction Conditions: The mixture is subjected to microwave irradiation (e.g., 800W) for 1-3 minutes under solvent-free conditions.
-
Work-up: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
Factors Influencing Reproducibility
Several factors can influence the reproducibility of these synthesis protocols:
-
Purity of Reagents: The purity of benzil, 4-hydroxybenzaldehyde, and ammonium acetate is critical. Impurities can lead to side reactions and lower yields.
-
Catalyst Activity: For catalyzed reactions, the activity of the catalyst is a key variable. For natural catalysts like LPP, there may be batch-to-batch variations. For chemical catalysts, proper storage and handling are essential to maintain activity.
-
Reaction Conditions: Precise control of temperature, reaction time, and stirring rate is crucial. In microwave-assisted synthesis, the power and duration of irradiation must be carefully controlled.
-
Work-up and Purification: The method of product isolation and purification can significantly affect the final yield and purity. Consistent recrystallization procedures are necessary for reproducible results.
Visualizing the Synthesis and Analysis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound and the subsequent analysis to assess the success and reproducibility of the protocol.
Caption: Generalized workflow for synthesis and reproducibility assessment.
References
A Comparative Guide to the Biological Evaluation of 4-(4,5-diphenyl-1H-imidazol-2-yl) Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various 4-(4,5-diphenyl-1H-imidazol-2-yl) derivatives, a class of compounds demonstrating significant potential in oncology research. The data presented herein, supported by detailed experimental protocols and visual representations of molecular pathways, offers an objective evaluation of their performance against alternative anticancer agents.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of 4-(4,5-diphenyl-1H-imidazol-2-yl) derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the tables below. These values provide a quantitative measure of the cytotoxic potency of each derivative.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a | 2,4,5-triphenyl-1H-imidazole | A549 (Lung Carcinoma) | >50 | Doxorubicin | Not Reported |
| 2b | 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | A549 (Lung Carcinoma) | >50 | Doxorubicin | Not Reported |
| 4d | 2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | A549 (Lung Carcinoma) | 48.18% inhibition at 20µM | Doxorubicin | Not Reported |
| 6f | 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | A549 (Lung Carcinoma) | 15 | Doxorubicin | Not Reported |
| 8h | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | A549 (Lung Carcinoma) | 29% inhibition at 20µM | Doxorubicin | Not Reported |
| 11j | 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | A549 (Lung Carcinoma) | 45.16% inhibition at 20µM | Doxorubicin | Not Reported |
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4d | 5-(4-methoxyphenyl)-1-(benzylideneamino)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | 16.21 | Erlotinib | 7.91 |
| 4d | 5-(4-methoxyphenyl)-1-(benzylideneamino)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | 21.03 | Erlotinib | 9.88 |
| 4d | 5-(4-methoxyphenyl)-1-(benzylideneamino)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | 14.33 | Erlotinib | 6.54 |
| 5 | 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | 4.87 | Erlotinib | 7.91 |
| 5 | 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | 3.19 | Erlotinib | 9.88 |
| 5 | 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | 2.54 | Erlotinib | 6.54 |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that 4-(4,5-diphenyl-1H-imidazol-2-yl) derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction
Treatment of cancer cells with these imidazole (B134444) derivatives leads to an increase in the population of apoptotic cells. This is often accompanied by the upregulation of pro-apoptotic proteins such as Bax and the activation of caspases, which are key executioners of the apoptotic process.
Cell Cycle Arrest
Flow cytometry analysis has revealed that these compounds can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For instance, some derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[1]
Signaling Pathway Modulation
The anticancer activity of 4-(4,5-diphenyl-1H-imidazol-2-yl) derivatives is linked to their ability to modulate key signaling pathways that are often dysregulated in cancer.
AXL Receptor Tyrosine Kinase (AXL) and Wnt/β-catenin Signaling
Research has shown that certain imidazole derivatives can downregulate the AXL receptor tyrosine kinase (AXL-RTK). AXL is a promising therapeutic target in cancer as its overexpression is associated with poor prognosis and drug resistance.[1] Downregulation of AXL-RTK by these compounds can, in turn, affect the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[2] Specifically, the inhibition of AXL can lead to a decrease in the levels of key Wnt/β-catenin target genes such as c-Myc and Axin2.[2]
dot
Caption: AXL and Wnt/β-catenin signaling pathway inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 4-(4,5-diphenyl-1H-imidazol-2-yl) derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
dot
Caption: MTT assay workflow for cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the imidazole derivatives for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspases, AXL, β-catenin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: Western blot analysis workflow.
References
Unveiling Molecular Architecture: A Comparative Guide to Confirming the Structure of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for molecular structure determination, with alternative techniques using 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol as a focal point.
At a Glance: Comparing Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Chemistry (DFT) |
| Principle | Diffraction of X-rays by a crystalline solid | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Quantum mechanical calculations to predict molecular properties |
| Sample Phase | Solid (single crystal) | Solution | In silico (no physical sample) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, through-bond and through-space correlations, dynamic information | Optimized molecular geometry, electronic properties, predicted spectral data |
| Resolution | Atomic | Atomic (connectivity), lower for 3D structure in solution | Dependent on level of theory and basis set |
| Key Advantage | Unambiguous determination of absolute molecular structure | Provides information on molecular dynamics in solution; non-destructive | Can be used to predict structures of unstable or hypothetical molecules |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow | Structure is an average of solution-state conformations; can be complex to interpret for large molecules | Accuracy is dependent on the computational model used; requires experimental validation |
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive and high-resolution map of the atomic arrangement within a molecule. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can determine the precise coordinates of each atom, leading to an unambiguous confirmation of the molecular structure.
Experimental Workflow for X-ray Crystallography
Experimental workflow for single-crystal X-ray diffraction.
Crystallographic Data for a Representative Imidazole Derivative
The following table presents the crystallographic data for the nitrate (B79036) salt of 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol, which serves as our illustrative example.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.682(5) |
| b (Å) | 14.514(5) |
| c (Å) | 18.460(5) |
| β (°) | 128.210(5) |
| Volume (ų) | 3090.9(17) |
| Z | 4 |
| R₁ | 0.071 |
| wR₂ | 0.203 |
Alternative and Complementary Techniques
While X-ray crystallography is unparalleled for definitive solid-state structure determination, other techniques provide valuable and often complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[3][4][5][6] By probing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and provide insights into the molecule's dynamic behavior.
Experimental Protocol for 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
1D ¹H NMR: Acquire a proton NMR spectrum to identify the different types of protons and their chemical environments.
-
1D ¹³C NMR: Obtain a carbon NMR spectrum to determine the number of unique carbon atoms.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to identify protons that are coupled to each other (typically through 2-3 bonds).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate protons with their directly attached carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton.
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and confirming molecular structures.[7][8][9][10] By solving the Schrödinger equation for a molecule, DFT can calculate its lowest energy conformation (optimized geometry) and predict various properties, including NMR chemical shifts.
Typical Workflow for DFT-based Structure Confirmation
Workflow for confirming molecular structure using DFT calculations.
Conclusion
The unambiguous determination of a molecule's three-dimensional structure is paramount in chemical and pharmaceutical research. Single-crystal X-ray crystallography remains the definitive method for this purpose, providing a level of detail that is unmatched by other techniques. However, NMR spectroscopy and computational chemistry serve as powerful and often essential complementary tools. NMR provides invaluable information about the molecule's structure and dynamics in solution, while computational methods allow for the prediction and theoretical validation of experimental results. For a comprehensive and confident structural assignment of molecules like this compound, an integrated approach that leverages the strengths of all three techniques is often the most effective strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. 2D NMR ORGANIC SPECTROSCOPY by DR ANTHONY CRASTO | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. medium.com [medium.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Comparative Docking Analysis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Derivatives: A Guide for Drug Discovery
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the docking performance of various 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol derivatives, also known as lophine derivatives. The following sections present quantitative data from several in silico studies, detail the experimental protocols employed, and visualize a typical workflow for such computational analyses.
The 4,5-diphenyl-1H-imidazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Molecular docking studies are crucial in elucidating the binding mechanisms of these compounds and in the rational design of new, more potent therapeutic agents. This guide synthesizes findings from multiple computational studies to offer a comparative perspective on their potential as inhibitors for various biological targets.
Quantitative Docking Data Summary
The following tables summarize the binding affinities and related scoring functions of various lophine derivatives against several key protein targets as reported in the literature. These values provide a quantitative basis for comparing the potential efficacy of the different substituted compounds.
| Derivative/Compound | Target Protein | Binding Energy (kcal/mol) | Docking Score/Function | Predicted pKd | Reference |
| SAP-28 | EGFR | -9.8 | - | - | [2][3] |
| Fungal Oxidoreductase | -9.6 | - | - | [2][3] | |
| TNF-α | -10.0 | - | - | [2][3] | |
| SAP-26 | EGFR | -9.8 | - | - | [2][3] |
| COX-2 | -11.0 | - | - | [2][3] | |
| SAP-25 | Bacterial DNA Gyrase | -8.9 | - | - | [2][3] |
| SAP-19 | COX-1 | -9.7 | - | - | [2][3] |
| Compound 1 | P. falciparum DHFR-TS | -47.48 (CDOCKER energy) | - | - | [4] |
| Compound 2 | P. falciparum DHFR-TS | -41.47 (CDOCKER energy) | - | - | [4] |
| Compound 3 | P. falciparum DHFR-TS | -43.79 (CDOCKER energy) | - | - | [4] |
| Molecule 4 | Human MAGL | - | Highest MolDock & ReRank Score | - | [5] |
| Molecule 2 | Human MAGL | - | Lowest MolDock & ReRank Score | - | [5] |
| Compound 3 (Lophine Ester) | Human MAGL | -10.368 (ΔG) | - | 7.6801 | [5] |
| 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol | Antifungal Protein | -8.3 | - | - | [6] |
| Antibacterial Protein | -8.8 | - | - | [6] |
Experimental Protocols
The methodologies outlined below are representative of the computational docking studies cited in this guide. While specific parameters may vary between studies, the general workflow remains consistent.
Molecular Docking Workflow
A typical in silico molecular docking study involves several key steps:
-
Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional structure of the target protein is typically obtained from a public repository such as the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atomic charges.[1]
-
Ligand Structure: The 2D structures of the this compound derivatives are drawn using chemical drawing software and subsequently converted to 3D structures. These structures are then subjected to energy minimization to obtain a stable conformation.[1]
-
-
Docking Simulation:
-
Software: A variety of software packages are utilized for molecular docking, with AutoDock and Glide being common choices.[1] Other specialized tools like the KDeep docking tool have also been reported.[5]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Algorithm: The docking software then explores various possible conformations and orientations of the ligand within the defined active site, scoring each pose based on a specific scoring function. The pose with the most favorable score is typically considered the most likely binding mode.
-
-
Analysis of Results:
-
Binding Energy: The binding energy (often expressed in kcal/mol) is a key metric used to predict the binding affinity of the ligand for the protein. More negative values generally indicate stronger binding.
-
Intermolecular Interactions: The docked complexes are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to the stability of the ligand-protein complex.
-
Validation: In some cases, the docking protocol is validated by redocking a known co-crystallized ligand into the active site and comparing the predicted pose with the experimentally determined one.
-
Molecular Dynamics (MD) Simulation
To assess the stability of the ligand-protein complex over time, molecular dynamics simulations are often performed. These simulations provide insights into the dynamic behavior of the complex and can help to validate the docking results. For instance, a 100 ns MD simulation was carried out in one study to confirm the stability of the docked lophine derivatives within the binding pockets of different proteins.[2][3]
Visualizing the Docking Workflow
The following diagram illustrates a generalized workflow for a comparative molecular docking study.
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Signaling Pathway Context: Multi-Targeting Potential
Derivatives of this compound have been investigated for their potential to interact with multiple signaling pathways implicated in various diseases. The diagram below conceptualizes the multi-targeting approach often explored with these compounds.
Caption: A diagram showing the multi-target interaction potential of lophine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Turkish Computational and Theoretical Chemistry » Submission » DESIGN AND DISCOVERY OF LOPHINE DERIVATIVES AS MULTI-TARGETING AGENTS BY MOLECULAR DOCKING, ADMET, MD SIMULATION AND PHARMACOPHORE ANALYSIS: A COMPUTATIONAL APPROACH [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, evaluation of antimicrobial activity, and DFT analysis of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
I. Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The structural components of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol suggest potential hazards, including skin and eye irritation. A positional isomer, 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, is classified as a skin and eye irritant and is noted for its high toxicity to aquatic life with long-lasting effects.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or butyl rubber gloves. For handling concentrated stock solutions, consider double-gloving or using thicker utility-grade gloves[1].
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn at all times.
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols[1][2].
An emergency eyewash station and safety shower must be readily accessible within the immediate work area[1][3].
II. Waste Segregation and Collection
Proper segregation of chemical waste is the first step in a compliant disposal process. All waste containing this compound must be treated as hazardous chemical waste[1].
A. Solid Waste:
-
Unused or Expired Chemical: Unwanted solid this compound should be collected in a designated, sealable, and clearly labeled hazardous waste container[4][5]. The container must be made of a compatible material.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that are contaminated with the compound should be collected in a separate, puncture-proof, and sealable container[2]. This container should also be clearly labeled as hazardous waste. Do not mix this waste with general laboratory trash or biological waste[1].
B. Liquid Waste:
-
Solutions: Any solutions containing this compound must be collected in a shatter-proof bottle designated for hazardous liquid waste[4]. The container must be sealed and properly labeled.
-
Rinsates: Rinsing water from cleaning contaminated equipment should also be collected as it may contain residual phenol[6]. Never discard this down the drain[2][6].
| Waste Type | Container Type | Labeling Requirements |
| Solid Chemical | Sealable, compatible container | "Hazardous Waste," "this compound" |
| Contaminated Disposables | Puncture-proof, sealable container | "Hazardous Waste," "Contaminated with this compound" |
| Liquid Solutions/Rinsates | Shatter-proof bottle | "Hazardous Waste," "Aqueous/Solvent Waste with this compound," list solvent if applicable |
III. Disposal Procedures
The final disposal of this compound must be handled by a licensed chemical disposal facility. The primary and safest method for the disposal of phenol-containing waste is through incineration[6].
Step-by-Step Disposal Workflow:
-
Preparation: Ensure all waste is segregated and containerized as described above.
-
Labeling: Affix a completed hazardous waste label to each container as soon as the first drop of waste is added[5]. The label must include the full chemical name and any other components in the waste stream.
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents[5][7].
-
Pickup Request: Once the container is full or no longer in use, request a hazardous waste pickup from your institution's Environmental Health & Safety (EH&S) department[2]. Provide them with an accurate description of the waste.
Caption: Waste Disposal Workflow for this compound.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material like vermiculite, sand, or diatomaceous earth to contain the spill[4][6]. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[7].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and contact your institution's emergency response team or EH&S department.
Caption: Spill Response Protocol for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
Essential Safety and Handling Guide for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
This guide provides crucial safety and logistical information for the handling of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risk and ensure a safe working environment. The following recommendations are based on available safety data for the compound and general best practices for handling phenolic and imidazole-containing substances.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required if there is a splash hazard. | Must be worn at all times when handling the compound.[1][2] |
| Hand Protection | Chemical-resistant gloves. | For incidental contact, double-gloving with nitrile gloves (minimum 8mil thickness) is recommended.[2][3] For prolonged or direct contact, more robust gloves such as butyl rubber or Viton should be used.[1][4] Gloves should be inspected before each use and changed immediately upon contamination.[2][4] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | A chemically resistant apron (butyl rubber or neoprene) should be worn over the lab coat when there is a significant risk of splashing.[1][2] |
| Respiratory Protection | Typically not required if work is conducted in a certified chemical fume hood. | If engineering controls are insufficient to control airborne particulates or aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
-
An ANSI-approved emergency eyewash station and a safety shower must be readily accessible within a 10-second travel distance from the work area.[1][2][5]
2. Pre-Handling Preparations:
-
Ensure all necessary PPE is donned correctly before handling the chemical.
-
Prepare the work area within the fume hood by lining the surface with an absorbent, disposable material.
-
Locate the nearest emergency equipment, including the eyewash station, safety shower, and a fire extinguisher.[5]
-
Have a designated and clearly labeled hazardous waste container ready for all waste materials.[3]
3. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Use caution to prevent the generation of dust or aerosols.
-
After handling, thoroughly clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
4. Storage:
-
Store the compound in a tightly sealed, properly labeled container.[4][6]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]
-
Store containers at or below eye level.[2]
Emergency Procedures
In Case of Skin Contact:
-
Rapid and immediate skin decontamination is critical.[1][5] If available, liberally apply polyethylene (B3416737) glycol (PEG) 300 or 400 to the affected area and gently wipe off the chemical.[1][2]
-
If PEG is not available, flush the affected area with copious amounts of water for at least 15 minutes.[2]
-
Seek immediate medical attention.[1][2] Anyone assisting the victim should wear appropriate protective gear.[1][2]
In Case of Eye Contact:
-
Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][2]
In Case of Inhalation:
In Case of Ingestion:
-
Do NOT induce vomiting.[7]
-
If the person is conscious and able to swallow, give 4-8 ounces of milk or water.[5]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Collection:
-
Collect all contaminated materials, including disposable PPE (gloves, shoe covers), absorbent pads, and any contaminated labware (e.g., pipette tips, weighing boats), in a designated, sealed, and clearly labeled hazardous waste container.[4][8]
2. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: this compound.[8]
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[3]
-
Uncleaned, empty containers should be handled as if they still contain the product and disposed of as hazardous waste.[3]
Workflow and Logical Relationships
Caption: Workflow for handling this compound.
References
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
